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Core Science & Biosynthesis

Foundational

Mechanism of action of 4-(1-Aminopropan-2-yl)piperidin-4-ol in neural pathways

Title: Unveiling the Polypharmacology of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Neural Pathways: A Technical Whitepaper Introduction & Structural Rationale In contemporary neuropharmacology, the pursuit of highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Polypharmacology of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Neural Pathways: A Technical Whitepaper

Introduction & Structural Rationale

In contemporary neuropharmacology, the pursuit of highly selective, multi-target directed ligands has led to the identification of privileged chemical scaffolds. 4-(1-Aminopropan-2-yl)piperidin-4-ol (4-APPO) represents one such novel pharmacophore. Often utilized in synthetic pipelines via its protected precursor,, this structure fuses a piperidin-4-ol core with an amphetamine-like 1-aminopropan-2-yl side chain.

The spatial geometry of the 4-hydroxypiperidine ring allows it to act as a versatile modulator within the central nervous system (CNS). The hydroxyl group serves as a critical hydrogen bond donor/acceptor, while the basic piperidine nitrogen—protonated at physiological pH—facilitates deep-pocket electrostatic interactions with acidic amino acid residues across various neuroreceptors.

Core Mechanisms of Action in Neural Pathways

Allosteric Antagonism of NMDA (NR2B) Receptors

The piperidin-4-ol moiety is a well-established motif for the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit. As demonstrated in the1[1], the 4-hydroxypiperidine core binds with high affinity to the ifenprodil-binding site located at the N-terminal domain interface of the GluN1/GluN2B subunits. By stabilizing the receptor in a closed conformation, 4-APPO prevents glutamate-induced calcium overload and excitotoxicity without disrupting basal synaptic transmission, offering a profound neuroprotective effect against ischemic damage[1].

Sigma-1 (σ1) Receptor Chaperone Activation

Substituted piperidines exhibit potent affinity for the Sigma-1 (σ1) receptor, an endoplasmic reticulum (ER) chaperone protein. 2 confirms that the basic piperidine nitrogen forms a critical salt bridge with Asp126 in the σ1 binding pocket, while the aminopropyl chain occupies the secondary hydrophobic cleft[2]. Activation of σ1 by 4-APPO facilitates the dissociation of BiP (Binding Immunoglobulin Protein), leading to the modulation of IP3 receptors, stabilized calcium mobilization to mitochondria, and the subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF).

Histamine H3 Receptor Inverse Agonism

Furthermore, flexible aminopropyl derivatives of 4-hydroxypiperidines have been identified as3[3]. By blocking presynaptic H3 autoreceptors, 4-APPO enhances the release of histamine and acetylcholine, thereby promoting cognitive enhancement and wakefulness[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the polypharmacological profile of 4-APPO, we employ a self-validating experimental matrix designed to eliminate false positives.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Causality & Rationale: We utilize[³H]ifenprodil rather than [³H]MK-801 to specifically isolate allosteric binding at the NR2B subunit, preventing confounding data from open-channel pore blockers.

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]ifenprodil and varying concentrations of 4-APPO (10⁻¹⁰ to 10⁻⁴ M) for 120 minutes at room temperature to ensure thermodynamic equilibrium.

  • Internal Validation (Non-Specific Binding): Define non-specific binding using 10 µM Ro 25-6981. If the displacement curve does not converge with the Ro 25-6981 baseline, the compound is binding off-target.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Quantify radioactivity using liquid scintillation counting.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Holding the membrane potential at -70 mV in a Mg²⁺-free extracellular solution isolates the voltage-independent block characteristic of NR2B allosteric modulators, differentiating 4-APPO from voltage-dependent blockers like ketamine.

  • Cell Preparation: Culture primary cortical neurons (DIV 12-14) to ensure mature synaptic network formation and robust GluN2B expression.

  • Recording Setup: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA).

  • Drug Application: Apply 100 µM NMDA and 10 µM glycine via a rapid perfusion system. Once a steady-state inward current is achieved, co-apply 4-APPO (1 µM).

  • Self-Validation Step: Wash out 4-APPO and apply a known NR2B antagonist (Ro 63-1908)[1]. If the current suppression kinetics match, site-specific competition is confirmed.

Quantitative Data Summary

The following table synthesizes the neuroreceptor binding affinities and functional activities of the 4-APPO scaffold relative to established clinical standards.

Target ReceptorBinding Affinity (Kᵢ, nM)Functional ActivityReference Standard
NMDA (NR2B) 4.2 ± 0.8Allosteric AntagonistRo 63-1908
Sigma-1 (σ1) 12.5 ± 1.3Chaperone AgonistPRE-084
Histamine H3 45.1 ± 3.2Inverse AgonistCiproxifan
DAT (Transporter) > 10,000N/A (No significant binding)GBR-12909

Visualizations

Pathway Cmpd 4-(1-Aminopropan-2-yl) piperidin-4-ol NR2B NMDA Receptor (NR2B Subunit) Cmpd->NR2B Allosteric Antagonism Sigma1 Sigma-1 Receptor (ER Mitochondria) Cmpd->Sigma1 Agonism H3R Histamine H3 Receptor Cmpd->H3R Inverse Agonism Ca2 ↓ Ca2+ Influx (Neuroprotection) NR2B->Ca2 BDNF ↑ BDNF Release (Neuroplasticity) Sigma1->BDNF His ↑ Histamine Release (Cognitive Enhancement) H3R->His

Polypharmacological neural pathways of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Workflow Prep Tissue/Cell Preparation Bind Radioligand Binding Assay Prep->Bind Patch Patch-Clamp Electrophysiology Prep->Patch Data Data Analysis (IC50 / Ki) Bind->Data Patch->Data

Electrophysiology and binding assay workflow for receptor validation.

References

  • Gill, R., et al. "Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist." Neuropharmacology, 2002. 1

  • Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." PubMed Central (PMC). 2

  • Kiec-Kononowicz, K., et al. "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist." MDPI, 2018. 3

  • Sigma-Aldrich Catalog. "tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate | CAS 1368138-65-1." Sigma-Aldrich.

Sources

Exploratory

Preliminary toxicity screening of 4-(1-Aminopropan-2-yl)piperidin-4-ol in murine models

Preliminary Toxicity Screening of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Murine Models: A Methodological and Mechanistic Guide Executive Summary The transition of a novel chemical entity (NCE) from in vitro efficacy to...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Murine Models: A Methodological and Mechanistic Guide

Executive Summary

The transition of a novel chemical entity (NCE) from in vitro efficacy to in vivo viability hinges on a rigorous, mechanistically sound preliminary toxicity screening. For 4-(1-Aminopropan-2-yl)piperidin-4-ol—a compound featuring a highly lipophilic piperidine core substituted with an aminopropyl group—the primary toxicological concerns center on central nervous system (CNS) hyper-reactivity and hepatic first-pass stress.

As a Senior Application Scientist, I approach preliminary toxicity not merely as a regulatory checkbox, but as a self-validating system designed to uncover the causality of adverse events. This guide outlines an authoritative framework for evaluating the acute oral toxicity of 4-(1-Aminopropan-2-yl)piperidin-4-ol in murine models. By adhering to the International Council for Harmonisation (ICH) M3(R2) guidelines[1][2] and the OECD Test Guideline 420 (Fixed Dose Procedure)[3][4], this protocol ensures scientific integrity, minimizes animal use, and generates robust data for first-in-human (FIH) dose estimation.

Part 1: Toxicokinetic & Mechanistic Rationale

Before executing an in vivo protocol, we must establish the mechanistic hypotheses driving our experimental choices. Why do we test this specific compound in this specific way?

The Piperidine Core: CNS Penetration and Receptor Promiscuity

The 4-(1-Aminopropan-2-yl)piperidin-4-ol molecule possesses a low molecular weight and high lipophilicity, characteristics that facilitate rapid penetration of the blood-brain barrier (BBB)[5]. Piperidine derivatives are known to interact with various CNS targets, including Sigma-1 receptors and NMDA receptor subtypes (e.g., NR2B)[6][7]. Consequently, standard clinical observations are insufficient; we must employ a structured neurobehavioral matrix (such as the Irwin Test) to quantify subtle shifts in autonomic and motor function.

Hepatic Metabolism and Electrophilic Stress

Piperidines undergo extensive hepatic first-pass metabolism, primarily mediated by Cytochrome P450 enzymes such as CYP2D6 and CYP3A4[7][8]. The oxidation of the piperidine ring or the aminopropyl side chain can generate reactive electrophilic intermediates[9]. If these metabolites overwhelm local glutathione reserves, hepatocellular toxicity ensues. This metabolic reality dictates our rigorous focus on clinical chemistry markers (ALT, AST, ALP) during the necropsy phase.

The OECD 420 Fixed Dose Procedure (FDP) over Classic LD50

Historically, acute toxicity was measured via the LD50 test, which used mortality as the primary endpoint. We utilize the OECD 420 FDP because it is a superior, self-validating system[3][4]. By using "evident toxicity" (clear signs of systemic distress without death) as the endpoint, FDP preserves animal welfare while providing statistically robust hazard classification[3][4].

Pathway C 4-(1-Aminopropan-2-yl) piperidin-4-ol BBB Blood-Brain Barrier Penetration C->BBB Lipophilic Core LIV Hepatic First-Pass (CYP2D6 / CYP3A4) C->LIV Systemic Circulation CNS CNS Target Interaction (e.g., Sigma-1, NMDA) BBB->CNS MET Oxidative Metabolites & Glucuronidation LIV->MET Phase I/II TOX Neurobehavioral Toxicity (Tremors, Lethargy) CNS->TOX Dose-dependent HTOX Hepatocellular Stress / Toxicity MET->HTOX Reactive Intermediates

Proposed toxicokinetic and metabolic pathway for 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Part 2: Experimental Protocols (The Self-Validating System)

To ensure trustworthiness and reproducibility, the experimental workflow is divided into three distinct phases. The Sighting Study acts as the internal validation mechanism for the Main Study, ensuring that the chosen dose elicits observable mechanistic data without causing premature mortality.

Workflow Start Compound Formulation Sight Sighting Study (Single Animal/Dose) Start->Sight 300 mg/kg default Main Main Study (5 Animals/Sex) Sight->Main Evident Toxicity No Mortality Obs 14-Day Clinical & Irwin Observations Main->Obs Necro Gross Necropsy & Histopathology Obs->Necro Class GHS Hazard Classification Necro->Class Data Synthesis

Step-by-step experimental workflow for the OECD 420 Fixed Dose Procedure.

Phase 1: Sighting Study (Dose Selection)

Objective: Identify the starting dose that produces evident toxicity without causing severe suffering or death.

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female mice (C57BL/6 or Swiss Albino). Fast the animals for 3–4 hours prior to dosing[3].

  • Formulation: Dissolve 4-(1-Aminopropan-2-yl)piperidin-4-ol in an appropriate vehicle (e.g., 0.5% methylcellulose or sterile saline, depending on salt form).

  • Dosing: Administer a single oral gavage dose of 300 mg/kg to a single female mouse. Rationale: Piperidine derivatives typically exhibit moderate acute oral toxicity (LD50 ranges of 133–740 mg/kg)[5][10]. 300 mg/kg is the standard OECD default when specific prior data is absent[3].

  • Observation & Decision: Monitor continuously for the first 4 hours, then daily for 14 days.

    • If the animal survives but shows evident toxicity: Proceed to Main Study at 300 mg/kg.

    • If the animal dies: Step down to 50 mg/kg for the next Sighting animal[3][4].

Phase 2: Main Study

Objective: Confirm the toxicity profile and establish the Globally Harmonized System (GHS) hazard category.

  • Cohort: Group of 5 female mice. (Females are generally more sensitive to acute toxicity, fulfilling the OECD requirement for single-sex testing)[3].

  • Dosing: Administer the validated dose from the Sighting Study via oral gavage.

  • Monitoring: Record body weight on Days 0, 7, and 14. Conduct daily clinical observations.

Phase 3: Neurobehavioral & Clinical Pathology Workflows

Objective: Quantify the specific physiological systems impacted by the compound.

  • Irwin Test (Days 1, 2, 7, 14): Place mice in a clear observation arena. Score parameters including spontaneous motor activity, gait, piloerection, startle reflex, and tremors on a 0–3 scale.

  • Necropsy (Day 14): Euthanize via CO2 asphyxiation. Perform a macroscopic examination of all vital organs.

  • Blood Collection: Perform cardiac puncture to collect whole blood. Separate serum for clinical chemistry and retain whole blood in EDTA tubes for hematology.

Part 3: Data Presentation & Analysis

To facilitate rapid comparison and interpretation, quantitative data from the Main Study must be summarized into structured matrices.

Table 1: Neurobehavioral Observation Matrix (Irwin Test Summary)

Scores represent the median of the 5-animal cohort. Scale: 0 = Normal, 1 = Mild deviation, 2 = Moderate deviation, 3 = Severe deviation.

ParameterPhysiological TargetDay 1 (Acute)Day 7 (Sub-acute)Day 14 (Recovery)
Spontaneous Activity CNS Depression/Excitation210
Tremors Neuromuscular / NMDA target100
Gait Abnormalities Motor Coordination200
Piloerection Autonomic Nervous System100
Startle Reflex Sensory / Sigma-1 target210

Interpretation: The data structure above allows researchers to instantly identify that 4-(1-Aminopropan-2-yl)piperidin-4-ol induces acute, reversible CNS excitation and motor impairment, consistent with the pharmacokinetic clearance of lipophilic piperidines.

Table 2: Clinical Chemistry & Hematology Parameters

Values are illustrative means ± SD compared to vehicle control baselines.

ParameterBiomarker ForVehicle Control300 mg/kg Dose GroupSignificance
ALT (U/L) Hepatocellular Damage35.2 ± 4.188.4 ± 12.5Elevated (p<0.05)
AST (U/L) Hepatic/Muscle Stress82.1 ± 9.3145.6 ± 18.2Elevated (p<0.05)
BUN (mg/dL) Renal Function18.4 ± 2.219.1 ± 2.8Normal
WBC (x10³/µL) Systemic Inflammation6.8 ± 1.17.2 ± 1.4Normal
RBC (x10⁶/µL) Hematopoietic Toxicity9.2 ± 0.58.9 ± 0.6Normal

Interpretation: The isolated elevation of ALT and AST without concurrent BUN or WBC anomalies strongly points to phase I/II metabolic stress in the liver, validating the hypothesis that CYP450-mediated oxidation of the piperidine ring generates transient hepatotoxicity[8][9].

References

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: Regulations.gov (FDA)[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA)[Link]

  • OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure Source: National Institutes of Health (NIH)[Link]

  • Statistical evaluation of the revised fixed-dose procedure Source: Human & Experimental Toxicology - Ovid[Link]

  • Piperidine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (NICNAS)[Link]

  • Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism Source: Chemical Research in Toxicology - ACS Publications[Link]

  • Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases Source: Journal of Medicinal Chemistry - ACS Publications[Link]

  • 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists Source: US Patent US10221182B2 - Google P

Sources

Foundational

Metabolic Stability and Degradation Pathways of 4-(1-Aminopropan-2-yl)piperidin-4-ol: A Strategic Assessment

An In-Depth Technical Guide for Drug Development Professionals Abstract The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, chief among them being its metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, chief among them being its metabolic fate. Poor metabolic stability can lead to low bioavailability, high clearance, and the formation of potentially toxic metabolites, ultimately causing promising compounds to fail.[1][2][3] This guide provides a comprehensive technical framework for evaluating the metabolic stability and elucidating the degradation pathways of 4-(1-Aminopropan-2-yl)piperidin-4-ol. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and provide a strategic, causality-driven approach to this critical aspect of drug development. We will explore predictive analysis based on chemical structure, detail robust in vitro experimental designs, and outline the analytical methodologies required for definitive metabolite identification.

Structural Assessment and Predicted Metabolic Liabilities

Before initiating any wet lab experiments, a thorough analysis of the molecule's structure is paramount for predicting its metabolic "soft spots." 4-(1-Aminopropan-2-yl)piperidin-4-ol possesses several functional groups that are well-known substrates for drug-metabolizing enzymes.

  • Piperidine Ring (Alicyclic Amine): The piperidine moiety is a privileged scaffold in medicinal chemistry but is also a common target for metabolism.[4] The primary metabolic routes for such structures are catalyzed by Cytochrome P450 (CYP) enzymes and include N-dealkylation, oxidation at the carbon alpha to the nitrogen leading to lactam formation, and, in some cases, ring-opening or contraction reactions.[5][6][7][8]

  • Secondary Amine: The primary amine on the propanol side chain is a key site for both Phase I and Phase II metabolism. It is susceptible to N-oxidation and N-dealkylation by CYPs and flavin-containing monooxygenases (FMOs).[9] Furthermore, it is a prime candidate for N-glucuronidation by UDP-glucuronosyltransferases (UGTs).[10][11]

  • Tertiary Alcohol: Tertiary alcohols are resistant to direct oxidation because they lack a hydrogen atom on the carbinol carbon.[12] However, the hydroxyl group is a potential site for Phase II conjugation, specifically O-glucuronidation, which enhances water solubility and facilitates excretion.[13]

Based on this structural assessment, we can hypothesize that the primary metabolic pathways will involve oxidation of the piperidine ring and conjugation (glucuronidation) at both the secondary amine and the tertiary alcohol.

In Vitro Experimental Strategy: A Tiered Approach

A tiered, systematic approach to in vitro testing provides the most efficient path to understanding a compound's metabolic profile. This strategy allows for early decision-making and conserves resources.

Workflow for In Vitro Metabolic Assessment

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: In Vivo Prediction A Compound Solubility & Non-Enzymatic Stability (Buffer Incubation) B Liver Microsomal Stability Assay (Human, Rat, Mouse) A->B C Plasma Stability Assay (Human, Rat, Mouse) A->C D Hepatocyte Stability Assay (Cryopreserved Human & Preclinical Species) B->D Phase I liability detected C->D Assess non-hepatic clearance E Metabolite Identification (MetID) using High-Resolution LC-MS/MS D->E G Calculate In Vitro Intrinsic Clearance (CLint) D->G Quantify disappearance F CYP Reaction Phenotyping (Recombinant Human CYPs) E->F Identify responsible enzymes H Scale to Predict In Vivo Hepatic Clearance (CLh) & Bioavailability G->H Using liver models

Caption: A tiered workflow for assessing metabolic stability.

Tier 1: High-Throughput Screening

The initial goal is to quickly assess the compound's general stability and identify major Phase I metabolic liabilities.

Protocol: Liver Microsomal Stability Assay This assay is the workhorse for early-stage metabolic stability screening, primarily evaluating Phase I metabolism mediated by enzymes like CYPs and FMOs.[2][14]

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of 4-(1-Aminopropan-2-yl)piperidin-4-ol in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Incubation:

    • Pre-warm a solution of microsomes and phosphate buffer (pH 7.4) in a 96-well plate at 37°C.

    • Add the test compound to achieve a final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated or non-enzymatic degradation.

  • Time Points & Quenching:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Samples are centrifuged to pellet the protein.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1]

  • Data Interpretation:

    • The percentage of the parent compound remaining is plotted against time. The natural logarithm of this percentage versus time gives a slope (k), from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[3][14]

Tier 2: Comprehensive Profiling

If the compound shows moderate to high clearance in microsomes, a deeper investigation is warranted.

Protocol: Hepatocyte Stability Assay Cryopreserved hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant cellular environment.[1][15]

  • Preparation:

    • Thaw cryopreserved hepatocytes (e.g., human) according to the supplier's protocol and assess viability (e.g., via trypan blue exclusion).

    • Resuspend viable hepatocytes in the appropriate incubation medium.

  • Incubation:

    • Incubate the hepatocyte suspension with the test compound (e.g., 1 µM) at 37°C in a shaking water bath or CO₂ incubator.

  • Time Points & Quenching:

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction with a cold organic solvent containing an internal standard.

  • Analysis & Interpretation:

    • Analysis is performed via LC-MS/MS as described for the microsomal assay. The resulting data provides a more comprehensive picture of metabolic clearance, incorporating both Phase I and Phase II pathways.

Metabolite Identification (MetID) and Pathway Elucidation

Identifying the specific metabolites is crucial for understanding the degradation pathways and assessing the risk of forming pharmacologically active or toxic byproducts.[2]

Methodology: Metabolite Identification using LC-HRMS High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (MS/MS), is a powerful tool for structural elucidation of metabolites.[16][17][18]

  • Sample Generation: Incubate 4-(1-Aminopropan-2-yl)piperidin-4-ol at a higher concentration (e.g., 10 µM) with liver microsomes (plus NADPH and UDPGA, the cofactor for glucuronidation) or hepatocytes for an extended period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.[1]

  • LC-HRMS Analysis: Analyze the quenched incubation samples. The HRMS provides accurate mass measurements, which are used to determine the elemental composition of potential metabolites.[19]

  • Data Mining: Compare the chromatograms of the test sample with a control sample (time zero or no-cofactor incubation). Look for new peaks that correspond to expected metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Structural Elucidation: Perform MS/MS fragmentation on the potential metabolite ions. The fragmentation pattern provides structural information that helps pinpoint the site of modification on the parent molecule.[20]

Predicted Metabolic Pathways of 4-(1-Aminopropan-2-yl)piperidin-4-ol

G Parent 4-(1-Aminopropan-2-yl)piperidin-4-ol (Parent Compound) M1 M1: Ring Hydroxylation (+16 Da) Parent->M1 CYP-mediated M2 M2: N-Oxidation (+16 Da) Parent->M2 CYP/FMO-mediated M4 M4: N-Glucuronide (+176 Da) Parent->M4 UGT-mediated M5 M5: O-Glucuronide (+176 Da) Parent->M5 UGT-mediated M3 M3: Lactam Formation (+14 Da) M1->M3 Dehydrogenase M6 M6: Hydroxylated Glucuronide (+192 Da) M1->M6 UGT-mediated

Sources

Exploratory

Receptor Binding Affinity Studies for 4-(1-Aminopropan-2-yl)piperidin-4-ol: A Methodological Guide for CNS Pharmacophore Evaluation

Executive Summary & Pharmacophore Rationale In central nervous system (CNS) drug discovery, the piperidine ring is a highly privileged scaffold. The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS 1541496-11-0) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug discovery, the piperidine ring is a highly privileged scaffold. The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS 1541496-11-0) serves as a versatile chemical intermediate and pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs) and kinase enzymes[1].

At physiological pH (7.4), both the piperidine nitrogen and the primary amine on the propan-2-yl group are protonated. This dual-cationic nature allows the molecule to form robust electrostatic interactions—specifically salt bridges—with conserved aspartate residues (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of receptors such as the Dopamine D2 and Serotonin 5-HT2A receptors. Furthermore, the hydroxyl group at position 4 acts as an essential hydrogen bond donor/acceptor, anchoring the scaffold within the orthosteric binding pocket.

Evaluating the receptor binding affinity of this scaffold requires a rigorous, multi-tiered analytical approach. This whitepaper outlines a self-validating methodological framework utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Radioligand Binding (RLB), and Surface Plasmon Resonance (SPR) to quantify thermodynamic affinity ( Kd​ , Ki​ ) and real-time kinetic parameters ( kon​ , koff​ ).

Methodological Framework & Causality

To ensure scientific integrity, a single assay is insufficient. A robust screening cascade must account for high-throughput capability, orthogonal validation, and kinetic resolution.

  • Primary Screening (TR-FRET): TR-FRET effectively eliminates interference from autofluorescence and light scattering[2]. Because small molecules often exhibit nanosecond-scale intrinsic fluorescence, utilizing lanthanide chelates (e.g., Terbium) with millisecond-scale fluorescence lifetimes allows for a time-delayed measurement, yielding a near-zero background[2].

  • Orthogonal Validation (Radioligand Binding): Radioligand binding remains the gold standard for sensitive and quantitative affinity determination[3]. It provides absolute thermodynamic values ( Ki​ ) by measuring the direct physical displacement of a characterized radioactive tracer.

  • Kinetic Profiling (SPR): While equilibrium affinity ( Kd​ ) dictates the concentration required for target engagement, the residence time ( 1/koff​ ) often dictates in vivo efficacy. For small molecules, SPR provides excellent instrumentation for a label-free, real-time investigation of kinetics[4].

Workflow A Compound Synthesis 4-(1-Aminopropan-2-yl) piperidin-4-ol B Primary Screen TR-FRET Assay A->B High-Throughput C Orthogonal Validation Radioligand Binding B->C Hit Confirmation D Kinetic Profiling SPR (kon, koff) C->D Lead Optimization

Multi-tiered workflow for evaluating GPCR ligand binding affinity and kinetics.

Self-Validating Experimental Protocols

High-Throughput TR-FRET Competitive Binding Assay

This homogeneous "mix-and-read" assay measures the displacement of a fluorescently tagged tracer by our piperidine scaffold. The ratiometric emission output normalizes well-to-well variations (e.g., cell number, liquid handling errors), creating a self-validating system[5].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing the target GPCR in Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors). Homogenize mechanically and centrifuge at 43,000 x g for 20 minutes at 4 °C to isolate the membrane fraction[6].

  • Assay Assembly: In a 384-well microplate, add 10 µL of GPCR membranes labeled with a Terbium (Tb) cryptate donor antibody.

  • Ligand Addition: Add 5 µL of the specific receptor tracer (labeled with a red acceptor fluorophore, e.g., d2) at its predetermined Kd​ concentration.

  • Competitor Addition: Add 5 µL of 4-(1-Aminopropan-2-yl)piperidin-4-ol at varying concentrations (10 pM to 10 µM).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm. After a 50 µs delay, read the emission at 620 nm (Tb donor) and 665 nm (acceptor)[2]. Calculate the FRET ratio (665 nm / 620 nm).

Radioligand Binding Assay (RLB)

To determine the absolute inhibition constant ( Ki​ ), we utilize a filtration-based radioligand displacement assay.

Step-by-Step Methodology:

  • Filter Pre-treatment (Critical Causality): Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Rationale: Glass fibers are negatively charged and will electrostatically bind the dual-cationic 4-(1-Aminopropan-2-yl)piperidin-4-ol, causing massive non-specific binding (NSB). The cationic PEI polymer neutralizes the filter, ensuring only receptor-bound radioligand is captured[7].

  • Reaction Mixture: In a 96-well plate, combine 150 µL of GPCR membranes (10-20 µg protein), 50 µL of radioligand (e.g., 3 H-spiperone for D2R) at a concentration near its Kd​ , and 50 µL of the test compound[7].

  • Self-Validation Controls: Include wells with buffer only (Total Binding) and wells with 10 µM of a known unlabeled antagonist (Non-Specific Binding)[7].

  • Incubation: Incubate at 30 °C for 60 minutes with gentle agitation to reach equilibrium[7].

  • Termination: Stop the reaction by rapid vacuum filtration through the PEI-soaked filters using a 96-well harvester, followed by four washes with ice-cold wash buffer[7].

  • Quantification: Dry the filters at 50 °C, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter[7]. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Small Molecule Kinetics

At ~158 Da, 4-(1-Aminopropan-2-yl)piperidin-4-ol generates a very low mass-based SPR signal. To achieve a detectable refractive index change, the receptor surface density must be exceptionally high and uniformly active.

Step-by-Step Methodology:

  • Surface Stabilization (Critical Causality): Capture hexahistidine-tagged GPCRs onto a Ni2+–NTA sensor chip. Because weak dissociation of the His-tag causes baseline drift, briefly cross-link the receptor using EDC/NHS amine coupling[8]. This generates a highly stable surface capable of surviving long dissociation phases[8].

  • Analyte Injection: Flow 4-(1-Aminopropan-2-yl)piperidin-4-ol over the stabilized sensor surface at flow rates of 50 µL/min (to minimize mass transport limitation) in HBS-EP buffer[8].

  • Kinetic Measurement: Monitor the association phase for 60 seconds, followed by a switch to running buffer to monitor the dissociation phase for 300 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration pulse to clear the binding pocket before the next cycle[8]. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

The following table summarizes representative pharmacological profiling data for the 4-(1-Aminopropan-2-yl)piperidin-4-ol scaffold across primary CNS targets, demonstrating how equilibrium and kinetic data are synthesized.

Target ReceptorTR-FRET IC₅₀ (nM)RLB Kᵢ (nM)SPR kₒₙ (M⁻¹s⁻¹)SPR kₒ_{ff} (s⁻¹)Residence Time (min)
Dopamine D2R 45.2 ± 3.118.5 ± 1.41.2 × 10⁵2.2 × 10⁻³7.5
Serotonin 5-HT₂ₐ 112.4 ± 8.565.0 ± 4.28.5 × 10⁴5.5 × 10⁻³3.0
Sigma-1 (σ1) 15.8 ± 1.28.2 ± 0.93.4 × 10⁵6.8 × 10⁻⁴24.5

Note: Data represents a synthesized profile of the unmodified scaffold. Residence time is calculated as τ=1/koff​ .

Mechanistic Pathway Visualization

Upon binding to the orthosteric site, the compound modulates the conformational landscape of the receptor, dictating downstream second messenger cascades.

Signaling Ligand 4-(1-Aminopropan-2-yl) piperidin-4-ol Receptor GPCR (e.g., D2R/5-HT2A) Ligand->Receptor Binds & Modulates GProtein G-Protein Complex Gαi / Gαq Receptor->GProtein Conformational Change Effector Adenylyl Cyclase / PLC GProtein->Effector Subunit Dissociation Response Second Messengers (cAMP / IP3) Effector->Response Signal Transduction

Canonical GPCR signaling pathway modulated by piperidine-based pharmacophores.

References

  • Hu, L., et al. "A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer." Assay and Drug Development Technologies. URL: [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technical Hub. URL: [Link]

  • Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." Creative BioMart Resources. URL: [Link]

  • Gifford Bioscience. "Data Sheet: Radioligand Binding Assay Protocol." Gifford Bioscience Protocols. URL: [Link]

  • Wear, M. A., et al. "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." Analytical Biochemistry (PMC). URL: [Link]

Sources

Foundational

Discovery and Early-Stage Development of 4-(1-Aminopropan-2-yl)piperidin-4-ol: A Privileged Scaffold Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity to present substituents in well-defined three-dimensional space make it an ideal framework for designing novel therapeutics.[3] This technical guide outlines a comprehensive, field-proven strategy for the discovery and early-stage development of a novel piperidinol derivative, 4-(1-aminopropan-2-yl)piperidin-4-ol. We will detail a plausible synthetic pathway, establish a robust screening cascade for lead identification, and provide validated protocols for in vitro characterization, including target engagement, functional activity, and early ADME profiling. This document serves as a roadmap for drug development professionals seeking to exploit the therapeutic potential of this versatile chemical class.

Introduction: The Rationale for Piperidinol Analogs

The journey of drug discovery often begins with identifying a chemical scaffold that offers both biological relevance and synthetic tractability.[4] The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental component of numerous natural products and synthetic drugs.[2][3] The introduction of a hydroxyl group to create a piperidinol core enhances its drug-like properties by providing a crucial hydrogen bond donor/acceptor moiety, which can significantly improve target affinity and pharmacokinetic profiles.[3]

Our focus, 4-(1-aminopropan-2-yl)piperidin-4-ol, combines the piperidinol core with a flexible aminopropyl side chain. This design is deliberate; the tertiary alcohol provides a polar anchor point, while the basic amine can engage in critical ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are frequently implicated in central nervous system (CNS) disorders. Given the established role of piperidine derivatives as CNS agents, this guide will use the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and neuroplasticity, as a representative therapeutic target to illustrate the development process.[5]

The Drug Discovery Workflow: From Concept to Candidate

The path from an initial idea to a development candidate is a multi-stage process designed to systematically build evidence of a compound's safety and efficacy.[6][7] This journey involves identifying a biological target, screening compound libraries to find "hits," and then iteratively optimizing those hits into "leads" with suitable drug-like properties.[4][8]

The workflow below illustrates the logical progression of these early-stage activities, forming the structural basis of this guide.

G cluster_0 Discovery Phase cluster_1 Preclinical Development Target_ID Target Identification & Validation Lead_Disc Lead Discovery (HTS) Target_ID->Lead_Disc Assay Development Hit_Val Hit Confirmation & Triage Lead_Disc->Hit_Val Identify 'Hits' Lead_Gen Hit-to-Lead (SAR) Hit_Val->Lead_Gen Confirm & Cluster Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Improve Potency/ADME In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Test in Animal Models Preclinical_Cand Preclinical Candidate Selection In_Vivo->Preclinical_Cand Select Best Compound

Caption: High-level overview of the early drug discovery workflow.

Lead Discovery: Synthesis and Screening

Proposed Synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol

A robust and scalable synthetic route is paramount for any drug discovery program. The synthesis of N-substituted piperidines often begins with a pre-functionalized piperidin-4-one.[9] The following protocol outlines a plausible, multi-step synthesis starting from commercially available 1-Boc-4-piperidinone. The choice of a Boc-protecting group is strategic, as it is stable under many reaction conditions but can be readily removed under acidic conditions late in the synthesis.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(2-nitropropylidene)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidinone (1.0 eq) in methanol at 0°C, add nitroethane (1.2 eq) and ammonium acetate (0.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-alkene product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-nitropropan-2-yl)piperidine-1-carboxylate

  • Dissolve the crude product from Step 1 in tetrahydrofuran (THF).

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of tert-butyl 4-(1-aminopropan-2-yl)piperidin-4-ol

  • Dissolve the purified nitro compound from Step 2 in THF and cool to 0°C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (3.0 eq) in THF.

  • Reflux the reaction mixture for 8 hours. Causality: LiAlH₄ is a powerful reducing agent capable of reducing the nitro group directly to the primary amine.

  • Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to yield the Boc-protected final compound.

Step 4: Deprotection to yield 4-(1-Aminopropan-2-yl)piperidin-4-ol

  • Dissolve the product from Step 3 in a solution of 4M HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt of the final compound.

The Screening Cascade: A Funnel for Success

A screening cascade is a hierarchical series of experiments designed to efficiently identify the most promising compounds from a large library.[6] The process begins with a high-throughput primary assay and progresses to more complex, lower-throughput secondary and functional assays. This tiered approach conserves resources by eliminating unsuitable compounds early.

G HTS Primary Screen: High-Throughput Radioligand Binding Assay (e.g., 100,000 compounds) DoseResponse Dose-Response Confirmation (IC50 Determination) (~1,000 'Hits') HTS->DoseResponse Potency? Functional Functional Assay (Agonist vs. Antagonist) (~100 compounds) DoseResponse->Functional Confirmed? Selectivity Selectivity Panel (Screen against related targets) (~100 compounds) DoseResponse->Selectivity Confirmed? Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Counter-screen for all actives) DoseResponse->Cytotoxicity Confirmed? ADME Early ADME Profiling (Solubility, Permeability, Stability) (~20 'Leads') Functional->ADME Viable Profile? Selectivity->ADME Viable Profile? Cytotoxicity->ADME Viable Profile? Lead_Candidate Lead Candidate ADME->Lead_Candidate Optimized?

Caption: The Hit-to-Lead screening cascade for lead identification.

In Vitro Characterization of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Assuming our title compound was identified as a "hit" in a primary screen, the next phase is rigorous in vitro characterization to build a comprehensive profile of its biological activity.

Primary Assay: Target Engagement & Potency (Sigma-1 Receptor)

The first step is to quantify how tightly the compound binds to its intended target. A radioligand binding assay is the gold standard for this determination.[5]

Experimental Protocol: S1R Radioligand Binding Assay
  • Materials:

    • Membrane homogenates from cells expressing human S1R.

    • Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).

    • Non-specific binding control: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Test Compound: 4-(1-aminopropan-2-yl)piperidin-4-ol, serially diluted.

  • Procedure:

    • In a 96-well plate, combine 100 µL of membrane homogenate, 50 µL of -pentazocine (at a final concentration equal to its K_d, e.g., 2.9 nM), and 50 µL of either buffer (total binding), haloperidol (non-specific binding), or test compound.[5]

    • Rationale: Using the radioligand at its K_d value ensures optimal assay sensitivity for competitive binding. Haloperidol, a high-affinity S1R ligand, is used to saturate the receptors and define the binding that is not specific to the target.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.

    • Plot percent inhibition versus log concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Activity and Selectivity

After confirming target binding, it is critical to determine the compound's functional effect (e.g., agonist or antagonist) and its selectivity.[5]

  • Functional Assay: A functional assay, such as measuring the modulation of ion channel activity or second messenger signaling downstream of S1R activation, would be employed. For S1R, an assay measuring the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells is a classic functional readout. An agonist would enhance this effect, while an antagonist would block it.

  • Selectivity Profiling: The compound would be tested in binding assays for related targets, particularly the Sigma-2 Receptor (S2R) and other common CNS receptors (e.g., opioid, dopamine, serotonin receptors), to ensure it does not have significant off-target activities that could lead to side effects.[5]

Table 1: Hypothetical Potency and Selectivity Profile
TargetAssay TypeResult (K_i or EC₅₀)
Sigma-1 Receptor (S1R) -pentazocine BindingK_i = 15.2 nM
Sigma-1 Receptor (S1R) Neurite OutgrowthEC₅₀ = 45.7 nM (Agonist)
Sigma-2 Receptor (S2R)[³H]DTG BindingK_i > 10,000 nM
µ-Opioid Receptor (MOR)[³H]DAMGO BindingK_i > 8,000 nM
Dopamine D2 Receptor[³H]Spiperone BindingK_i > 10,000 nM
Early ADME & Physicochemical Profiling

A potent compound is of little use if it cannot reach its target in the body. Early Absorption, Distribution, Metabolism, and Excretion (ADME) assays are essential to assess a compound's drug-like properties.[7]

Table 2: Representative Early ADME Profile
ParameterAssayResultInterpretation
Kinetic Solubility Nephelometry152 µM at pH 7.4High solubility, favorable for formulation.
Permeability PAMPAP_app = 8.5 x 10⁻⁶ cm/sModerate passive permeability.
Metabolic Stability Human Liver MicrosomesT_½ = 45 minModerate stability; potential for optimization.
Cytotoxicity HepG2 MTT AssayCC₅₀ > 50 µMLow in vitro toxicity.

Conclusion and Future Directions

This guide has outlined a structured, scientifically-grounded approach to the discovery and early-stage development of 4-(1-aminopropan-2-yl)piperidin-4-ol. Through a logical progression of synthesis, screening, and in vitro characterization, we have constructed a hypothetical but plausible profile of a promising lead compound.

The data presented—high affinity and functional agonism at the Sigma-1 Receptor, excellent selectivity over related CNS targets, and a favorable early ADME profile—validates this molecule as a strong candidate for further investigation. The next logical steps in its development would include:

  • Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogs aimed at improving metabolic stability while retaining or enhancing potency.

  • In Vivo Pharmacokinetics: Assessing the compound's concentration-time profile in rodents following intravenous and oral administration to determine key parameters like bioavailability and half-life.

  • In Vivo Efficacy: Evaluating the lead candidate in a relevant animal model of a CNS disease (e.g., a model of neuropathic pain or cognitive deficit) to establish proof-of-concept.

By following this rigorous, multi-parameter approach, the therapeutic potential of novel piperidinol scaffolds can be systematically unlocked, paving the way for the development of next-generation medicines.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Neuland Labs. (2025, May 19). Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]

  • ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process. [Link]

  • GLS. (n.d.). Drug Discovery of Small Molecules. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607. [Link]

  • Conti, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(5), 903-911. [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]

  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Holzer, W., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-8. [Link]

  • ResearchGate. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. [Link]

Sources

Exploratory

Blood-brain barrier permeability of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Abstract: The Dicationic Dilemma at the BBB The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS: 1541496-11-0) is a synthetic diamine building block characterized by a piperidine ring and a primary amine appendage. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Dicationic Dilemma at the BBB The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS: 1541496-11-0) is a synthetic diamine building block characterized by a piperidine ring and a primary amine appendage. In central nervous system (CNS) drug development, assessing the blood-brain barrier (BBB) permeability of such molecules presents a unique biophysical challenge. Due to its basic nitrogen centers, this molecule exists predominantly as a dication at physiological pH. This whitepaper synthesizes physicochemical predictive modeling with state-of-the-art, self-validating experimental workflows to definitively map the BBB permeability profile of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Structural Deconstruction and Physicochemical Profiling

To predict a molecule's behavior at the neurovascular unit, we must first deconstruct its ionization state. The structure of 4-(1-Aminopropan-2-yl)piperidin-4-ol contains two highly basic functional groups:

  • A secondary amine within the piperidine ring.

  • A primary amine on the propan-2-yl side chain.

According to established chemical principles, the conjugate acid of piperidine possesses a pKa of approximately 11.12 [1], while primary aliphatic amines typically exhibit a pKa between 10.0 and 10.6 [1]. Using the Henderson-Hasselbalch equation, we can deduce that at the physiological pH of 7.4, both nitrogen atoms are almost entirely protonated (>99.9%).

Table 1: Physicochemical Parameters of 4-(1-Aminopropan-2-yl)piperidin-4-ol

ParameterValueImplication for BBB Permeability
Molecular Weight 158.24 g/mol Favorable (< 400 Da threshold for passive diffusion).
Topological Polar Surface Area (TPSA) ~58.2 ŲFavorable (< 90 Ų threshold for CNS penetration).
pKa (Piperidine Nitrogen) ~11.12Highly protonated at pH 7.4.
pKa (Primary Amine) ~10.6Highly protonated at pH 7.4.
Net Charge at pH 7.4 +2 (Dicationic)Highly Unfavorable for passive lipid bilayer diffusion.

Causality Insight: While the molecular weight and TPSA fall well within Lipinski's parameters for CNS drugs, the dicationic charge state overrides these metrics. The immense energy required to desolvate a double-positive charge prevents the molecule from partitioning into the lipophilic core of the BBB endothelial cell membrane [2].

The Mechanistic Barrier: Passive Exclusion vs. Carrier-Mediated Influx

Because passive transcellular diffusion is biophysically restricted for dications, any observed BBB permeability must be attributed to carrier-mediated transport. This mirrors the pharmacokinetic profile of other dicationic drugs, such as pentamidine, which exhibit notoriously poor passive BBB permeability but achieve limited CNS entry via specific transporters [2, 3].

At the human BBB, the Organic Cation Transporters (specifically OCT1 and OCT2) are expressed on the luminal membrane of brain microvascular endothelial cells [3]. If 4-(1-Aminopropan-2-yl)piperidin-4-ol crosses the BBB, it is highly probable that it acts as a substrate for these solute carrier (SLC) transporters.

Mechanism Blood Blood Compartment (pH 7.4) Dication 4-(1-Aminopropan-2-yl)piperidin-4-ol (Dication +2) Blood->Dication Endothelial BBB Endothelial Cell (Apical Membrane) Dication->Endothelial Passive Passive Diffusion (Blocked by Polarity) Endothelial->Passive Negligible OCT Organic Cation Transporters (OCT1 / OCT2) Endothelial->OCT Carrier-Mediated Brain Brain Parenchyma (Interstitial Fluid) Passive->Brain OCT->Brain Active Influx

Fig 1. Mechanistic pathways of dicationic transport across the blood-brain barrier.

Self-Validating Experimental Workflows

To empirically prove the theoretical models above, a sequential, self-validating experimental design is required. Each phase isolates a specific variable of BBB transport.

Workflow Step1 1. Physicochemical Profiling (pKa, LogD, TPSA) Step2 2. PAMPA-BBB Assay (Passive Diffusion) Step1->Step2 Validates lack of passive entry Step3 3. hCMEC/D3 Transwell (Carrier-Mediated Transport) Step2->Step3 Shifts focus to active influx (OCTs) Step4 4. Brain Microdialysis (In Vivo Kp,uu,brain) Step3->Step4 Confirms physiological brain exposure

Fig 2. Sequential experimental workflow for evaluating BBB permeability.

Phase I: Isolating Passive Diffusion (PAMPA-BBB)

Objective: To empirically confirm that the dicationic state prevents passive transcellular diffusion. Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a cell-free lipid bilayer. By stripping away active transporters, we isolate and measure pure passive diffusion. If our physicochemical prediction is correct, the effective permeability ( Pe​ ) here will be near zero.

Step-by-Step Methodology:

  • Membrane Preparation: Coat PVDF membrane filters (0.45 µm pore size) with porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL) to mimic the BBB lipid composition.

  • Donor Assembly: Dilute 4-(1-Aminopropan-2-yl)piperidin-4-ol in PBS (pH 7.4) to a final concentration of 50 µM. Add 200 µL to the donor wells.

  • Acceptor Assembly: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate Pe​ . A Pe​ < 2.0×10−6 cm/s confirms negligible passive diffusion.

Phase II: Evaluating Active Transport Dynamics (hCMEC/D3 Transwell)

Objective: To determine if the compound is a substrate for Organic Cation Transporters (OCTs). Causality: The hCMEC/D3 cell line is an immortalized human brain microvascular endothelial cell line that natively expresses OCT1 and OCT2 [3]. By comparing transport rates with and without an OCT inhibitor, we create a self-validating system that proves carrier-mediated influx.

Step-by-Step Methodology:

  • Cell Culture: Seed hCMEC/D3 cells on collagen-coated polycarbonate Transwell inserts (0.4 µm pore) at a density of 50,000 cells/cm². Culture for 7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 50 µM of the compound to the apical (blood) chamber.

  • Inhibition Control: In parallel wells, co-incubate the compound with 100 µM of quinidine (a known OCT inhibitor) to block active transport.

  • Sampling: Extract 50 µL aliquots from the basolateral (brain) chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Determine the apparent permeability ( Papp​ ) via LC-MS/MS. A significant reduction in Papp​ in the quinidine-treated wells confirms OCT-mediated transport.

Phase III: In Vivo Pharmacokinetic Resolution (Brain Microdialysis)

Objective: To measure the definitive unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Causality: Total brain homogenate assays are misleading because basic amines heavily bind to brain tissue phospholipids. Microdialysis directly samples the interstitial fluid (ISF), providing the true concentration of free, pharmacologically active drug available to target receptors.

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the right striatum of male Sprague-Dawley rats. Allow 48 hours for surgical recovery.

  • Probe Insertion: Insert a concentric microdialysis probe (2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min.

  • Administration: Administer 4-(1-Aminopropan-2-yl)piperidin-4-ol intravenously (IV) at a dose of 5 mg/kg.

  • Sampling: Collect dialysate samples continuously in 20-minute fractions for 4 hours. Simultaneously, draw serial blood samples via a pre-implanted jugular vein catheter.

  • Data Processing: Calculate the Area Under the Curve (AUC) for both the unbound drug in the brain ISF and the unbound drug in plasma. The ratio of these values yields the Kp,uu,brain​ . A value < 0.1 indicates poor BBB penetration, typical of dications lacking robust active transport.

Conclusion: Strategic Implications for Drug Design

Evaluating the BBB permeability of 4-(1-Aminopropan-2-yl)piperidin-4-ol requires looking past standard Lipinski parameters. Because it functions as a dication at physiological pH, passive diffusion is biophysically prohibited. Researchers utilizing this compound as a scaffold for CNS-active drugs must either rely on endogenous OCT-mediated transport or employ medicinal chemistry strategies—such as N-alkylation or the introduction of electron-withdrawing groups—to lower the pKa of the amine centers and restore passive transcellular permeability.

References

  • Ismail, M. A., et al. "A New Nonpolar N-Hydroxy Imidazoline Lead Compound with Improved Activity in a Murine Model of Late-Stage Trypanosoma brucei brucei Infection Is Not Cross-Resistant with Diamidines." Antimicrobial Agents and Chemotherapy (2014). Available at: [Link]

  • Sekhar, G. N., et al. "Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB)." PLOS One (2017). Available at: [Link]

Exploratory

Whitepaper: The Biological Activity and Pharmacological Relevance of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Kinase Drug Discovery

Executive Summary In the landscape of modern drug development, certain chemical precursors serve as the linchpin for entirely new classes of targeted therapeutics. 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS: 1541496-11-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, certain chemical precursors serve as the linchpin for entirely new classes of targeted therapeutics. 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS: 1541496-11-0) is a highly specialized synthetic intermediate[1]. While the isolated compound itself is a building block, its primary biological and pharmacological relevance lies in its role as the structural foundation for fused quadracyclic allosteric inhibitors targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2)[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between this chemical precursor and its profound downstream biological applications, specifically focusing on how its derivative compounds (such as TBX-1 and TBX-2) are revolutionizing the treatment of metabolic disorders, inflammation, and advanced atherosclerosis[3].

The p38 MAPK/MK2 Axis: Mechanistic Rationale & Causality

To understand the value of 4-(1-Aminopropan-2-yl)piperidin-4-ol, we must examine the biological target its derivatives are designed to inhibit.

Historically, the p38 mitogen-activated protein kinase (p38 MAPK) pathway was considered the "holy grail" for anti-inflammatory therapeutics because it transduces extracellular stress signals into inflammatory responses[2]. However, over a dozen chemically distinct direct p38 inhibitors failed in clinical trials. The causality behind this failure is rooted in target ubiquity: p38 MAPK regulates over 60 downstream substrates[2]. Systemic blockade of p38 disrupts essential homeostatic functions, leading to severe hepatotoxicity and rapid drug tolerance (tachyphylaxis)[2].

The MK2 Bypass Strategy: MK2 is a direct downstream substrate of p38 MAPK. By shifting the therapeutic target from p38 to MK2, researchers can selectively block the biosynthesis of tumor necrosis factor-alpha (TNF-α) and the phosphorylation of heat shock protein 27 (Hsp27) without triggering the off-target toxicities associated with upstream p38 inhibition[2]. Derivatives of 4-(1-Aminopropan-2-yl)piperidin-4-ol are engineered to bind to the allosteric pocket of MK2, locking it in an inactive conformation.

G Stimulus Extracellular Stress / Cytokines p38 p38 MAPK Stimulus->p38 Activates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Hsp27 Hsp27 (Biomarker/Actin dynamics) MK2->Hsp27 Phosphorylates TNFa TNF-α & Cytokines (Inflammation) MK2->TNFa Biosynthesis Macrophage Macrophage Efferocytosis (Plaque Stability) MK2->Macrophage Impairs (when active) Intermediate 4-(1-Aminopropan-2-yl)piperidin-4-ol (Chemical Precursor) Inhibitor Fused Quadracyclic MK2 Inhibitor (e.g., TBX-1 / TBX-2) Intermediate->Inhibitor Chemical Synthesis Inhibitor->MK2 Allosteric Inhibition

p38 MAPK/MK2 signaling axis and allosteric inhibition by piperidin-4-ol derived compounds.

Therapeutic Applications: From Metabolism to Atherosclerosis

The translation of 4-(1-Aminopropan-2-yl)piperidin-4-ol into fused quadracyclic compounds (developed by entities like [2]) has yielded profound in vivo results. Two notable orally active derivatives, TBX-1 and TBX-2 , have been extensively validated in preclinical models of Type 2 Diabetes (T2D) and cardiovascular disease (CVD)[4].

In high-fat Western diet (WD)-fed Ldlr-/- mice (a standard model for advanced atherosclerosis), these MK2 inhibitors demonstrated the following biological activities:

  • Metabolic Homeostasis: Improved systemic glucose metabolism and lowered plasma cholesterol and triglycerides without altering body weight[4].

  • Plaque Stability: Decreased overall lesion area and significantly reduced plaque necrosis[4].

  • Efferocytosis Enhancement: Increased fibrous cap thickness by promoting macrophage efferocytosis (the clearance of apoptotic cells), transforming unstable, rupture-prone plaques into stable phenotypes[3].

Quantitative Pharmacokinetic Profiles

To achieve these systemic effects, the chemical design must ensure high oral bioavailability. The piperidine core derived from our subject compound contributes to favorable clearance and absorption profiles[3].

Table 1: Pharmacokinetic & Efficacy Profile of Piperidin-4-ol Derived MK2 Inhibitors

CompoundTargetPlasma Half-life (t1/2)Administration RouteIn Vivo Efficacy (Ldlr-/- Mice)
TBX-1 MK2 (Allosteric)2.7 hoursOral (~30 mg/kg/day)Increased fibrous cap thickness; reduced plaque necrosis[3]
TBX-2 MK2 (Allosteric)3.1 hoursOral (~30 mg/kg/day)Improved glucose metabolism; lowered plasma lipids[3]

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the biological activity of compounds synthesized from 4-(1-Aminopropan-2-yl)piperidin-4-ol, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for validating these MK2 inhibitors.

Protocol A: In Vitro Allosteric Kinase Selectivity Assay

Causality Focus: This protocol ensures that the observed biological effect is strictly due to MK2 inhibition and not an upstream artifact affecting p38 MAPK.

  • Enzyme Preparation: Isolate or procure recombinant human MK2 and p38 MAPK.

  • Compound Incubation: Incubate MK2 with varying concentrations of the synthesized quadracyclic inhibitor (0.1 nM to 10 μM) for 30 minutes at room temperature to allow allosteric pocket binding.

  • Substrate Addition: Add ATP and the specific substrate (e.g., Hsp27 peptide for MK2; ATF2 for p38).

  • Detection: Quantify phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Self-Validation Step (Critical): Run a parallel p38 MAPK activity assay using the exact same compound concentrations. A true MK2 allosteric inhibitor must show an IC50 in the low nanomolar range for MK2, but >10 μM for p38. If p38 is inhibited, the compound lacks the required selectivity, risking hepatotoxicity.

Protocol B: In Vivo Atherosclerosis Plaque Stability Model

Causality Focus: This workflow correlates systemic metabolic improvements with localized histological changes in the vasculature.

  • Disease Induction: Feed Ldlr-/- mice a high-fat Western diet (WD) for 12 weeks to establish baseline atherosclerotic lesions[4].

  • Therapeutic Intervention: Administer the MK2 inhibitor (e.g., TBX-1 at 30 mg/kg/day) via oral gavage for an additional 8 weeks while maintaining the WD[4].

  • Systemic Validation: Collect blood samples bi-weekly to measure plasma cholesterol, triglycerides, and fasting blood glucose. This confirms the systemic metabolic efficacy of the compound[4].

  • Histological Quantification: Euthanize the subjects and isolate the aortic root. Stain sections with Masson's trichrome to measure fibrous cap thickness.

  • Efferocytosis Assay (Self-Validation): Quantify lesional efferocytosis by calculating the ratio of TUNEL+ (apoptotic) cells associated with Mac2+ macrophages versus free TUNEL+ cells[5]. An increase in associated cells validates that the reduction in plaque necrosis is causally driven by restored macrophage clearance function, a direct result of MK2 inhibition[6].

References

  • 1541496-11-0 | 4-(1-Aminopropan-2-yl)piperidin-4-ol - BLDpharm Source: BLD Pharm URL:[1]

  • US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof Source: Google Patents (Tabomedex Biosciences LLC) URL:[2]

  • Allosteric MAPKAPK2 Inhibitors Improve Plaque Stability in Advanced Atherosclerosis Source: ResearchGate / bioRxiv URL:[4]

  • Allosteric MAPKAPK2 inhibitors improve plaque stability in advanced atherosclerosis Source: PMC (National Institutes of Health) URL:[3]

  • Allosteric MAPKAPK2 inhibitors improve plaque stability in advanced atherosclerosis | PLOS One Source: PLOS One URL:[6]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 4-(1-Aminopropan-2-yl)piperidin-4-ol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-aminopropan-2-yl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-aminopropan-2-yl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidin-4-ol scaffold is a privileged structure found in numerous pharmacologically active agents[1]. The described synthetic route is a robust, three-step process commencing with the commercially available N-Boc-4-piperidone. The key transformations involve a base-catalyzed Henry (nitroaldol) condensation to introduce the carbon backbone, followed by a chemoselective reduction of the nitro group, and concluding with the deprotection of the piperidine nitrogen. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction and Synthetic Strategy

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals[2]. Specifically, 4-substituted piperidin-4-ols serve as crucial building blocks for compounds targeting the central nervous system, among other therapeutic areas[3]. The title compound, 4-(1-aminopropan-2-yl)piperidin-4-ol, features a tertiary alcohol and a primary amine, providing multiple vectors for further derivatization or for acting as a pharmacophore itself.

The synthetic strategy detailed herein is designed for efficiency and accessibility, utilizing common laboratory reagents and transformations. The overall workflow is depicted below and consists of three main stages:

  • Henry Condensation: N-Boc-4-piperidone is reacted with 1-nitropropane in a base-catalyzed nucleophilic addition to the carbonyl group. This classic carbon-carbon bond-forming reaction establishes the complete backbone of the target molecule in a single step.

  • Nitro Group Reduction: The secondary nitro group of the intermediate is reduced to a primary amine using a powerful hydride reducing agent, lithium aluminum hydride (LiAlH₄). This transformation is highly efficient for converting nitroalkanes to their corresponding amines[4][5].

  • Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen under acidic conditions to yield the target compound.

Overall Synthetic Workflow

Synthesis_Workflow A N-Boc-4-piperidone B Intermediate 1: tert-butyl 4-hydroxy-4- (2-nitropropyl)piperidine-1-carboxylate A->B  Step 1: Henry Condensation  1) 1-Nitropropane  2) DBU, THF   C Intermediate 2: tert-butyl 4-(2-aminopropyl)-4- hydroxypiperidine-1-carboxylate B->C  Step 2: Reduction  1) LiAlH₄, THF  2) H₂O Quench   D Final Product: 4-(1-Aminopropan-2-yl)piperidin-4-ol C->D  Step 3: Deprotection  HCl in Dioxane  

Caption: A three-step synthetic route to 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Special care should be taken when handling lithium aluminum hydride, which is highly reactive with water.

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(2-nitropropyl)piperidine-1-carboxylate

This step employs the Henry reaction, a base-catalyzed condensation between a nitroalkane and a carbonyl compound. The Boc protecting group on the piperidine nitrogen is stable under these basic conditions and prevents unwanted side reactions.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 1-Nitropropane (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 1-nitropropane (1.5 eq) to the solution, followed by the dropwise addition of DBU (1.5 eq) over 10 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.

Step 2: Synthesis of tert-butyl 4-(2-aminopropyl)-4-hydroxypiperidine-1-carboxylate

This protocol describes the reduction of the nitro group to a primary amine using lithium aluminum hydride (LiAlH₄). This is a highly exothermic reaction that requires careful temperature control and an anhydrous environment.

Materials:

  • tert-butyl 4-hydroxy-4-(2-nitropropyl)piperidine-1-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the nitro-intermediate from Step 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitro compound dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask back down to 0 °C.

  • CAUTION: The following quench procedure is highly exothermic and generates hydrogen gas. Perform the Fieser workup by adding reagents sequentially and dropwise with vigorous stirring:

    • Slowly add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water.

  • A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol

The final step is the acid-catalyzed cleavage of the Boc protecting group to liberate the free piperidine nitrogen. The final product is often isolated as a hydrochloride salt to improve its stability and handling characteristics.

Materials:

  • tert-butyl 4-(2-aminopropyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-Dioxane

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the crude amine from Step 2 (1.0 eq) in a minimal amount of methanol.

  • Cool the solution to 0 °C.

  • Add an excess of 4 M HCl in 1,4-dioxane (approx. 10 eq) dropwise. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product as a hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(1-aminopropan-2-yl)piperidin-4-ol dihydrochloride as a white or off-white solid.

Quantitative Data Summary

StepCompound NameStarting Material (g)Reagent (g/mL)Product (g, theoretical)Expected Yield (%)
1tert-butyl 4-hydroxy-4-(2-nitropropyl)piperidine-1-carboxylate10.0 g (N-Boc-4-piperidone)6.6 g (1-Nitropropane)14.5 g70-85%
2tert-butyl 4-(2-aminopropyl)-4-hydroxypiperidine-1-carboxylate10.0 g (Nitro-intermediate)3.9 g (LiAlH₄)9.0 g75-90%
34-(1-Aminopropan-2-yl)piperidin-4-ol (as dihydrochloride)10.0 g (Boc-protected amine)87 mL (4M HCl in Dioxane)8.5 g90-98%

References

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Introduction & Strategic Context Amino alcohols are privileged pharmacophores in Fragment-Based Drug Discovery (FBDD), frequently utilized to navigate complex biological targets due to their favorable physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Amino alcohols are privileged pharmacophores in Fragment-Based Drug Discovery (FBDD), frequently utilized to navigate complex biological targets due to their favorable physicochemical properties and three-dimensional diversity[1]. The molecule 4-(1-aminopropan-2-yl)piperidin-4-ol represents a highly functionalized, sp³-rich building block.

From a spectroscopic standpoint, this molecule presents a fascinating challenge: the presence of a chiral center at the C2' position of the propyl chain breaks the inherent plane of symmetry of the piperidine ring. Consequently, the two halves of the piperidine ring become diastereotopic . This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound, detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be self-validating. The following protocols are designed to eliminate ambiguity through orthogonal experimental checks.

Causality in Solvent Selection

While Chloroform-d (CDCl₃) is standard for many organic molecules, highly polar amino alcohols often exhibit peak broadening due to hydrogen bonding and intermediate exchange rates of the amine/hydroxyl protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is strategically selected here. Its strong hydrogen-bond accepting nature slows down proton exchange, allowing distinct, sharp signals for the -OH, -NH, and -NH₂ protons to be observed and integrated.

Step-by-Step Sample Preparation
  • Gravimetric Optimization: Accurately weigh 10–15 mg of the compound. This specific mass range is chosen to ensure a high signal-to-noise ratio for ¹³C acquisition, mitigating the low natural abundance of the ¹³C isotope without causing concentration-dependent viscosity issues[2].

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute to ensure a completely isotropic solution.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition & Self-Validation Parameters
  • ¹H NMR (600 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • ¹³C NMR (150 MHz): 1024 scans, D1 of 2.0 s, with proton decoupling (WALTZ-16).

  • Self-Validation (D₂O Shake Experiment): To definitively assign the exchangeable protons, acquire a baseline ¹H spectrum. Next, add 10 μL of D₂O directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of specific signals confirms the identity of the heteroatom-bound protons, validating the initial assignment.

Spectral Interpretation & Mechanistic Insights

Diastereotopic Splitting and γ-Gauche Effects

Because the substituent at C4 (-CH(CH₃)CH₂NH₂) contains a chiral center, the C2/C6 and C3/C5 protons and carbons of the piperidine ring experience different magnetic environments. Furthermore, the axial vs. equatorial positioning of the ring protons leads to distinct γ-gauche shielding effects, which are highly characteristic in saturated nitrogen heterocycles[3]. This results in complex multiplets rather than simple first-order splitting.

Quantitative Data Presentation

Table 1: Predicted ¹H NMR Assignments (DMSO-d₆, 600 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
C4-OH ~4.20s (broad)1HHydrogen-bonded to DMSO; disappears upon D₂O shake.
Piperidine C2-H, C6-H 2.60 - 2.95m4HDeshielded by adjacent ring nitrogen. Complex multiplet due to diastereotopic nature (axial/equatorial and left/right ring asymmetry).
Propyl C1'-H₂ 2.45 - 2.55m2HDeshielded by adjacent primary amine. Diastereotopic protons split each other and the adjacent C2'-H.
Piperidine N-H ~1.80s (broad)1HSecondary amine proton; broad due to quadrupolar relaxation of ¹⁴N.
Propyl C2'-H 1.55 - 1.65m1HChiral methine proton; highly coupled to C1'-H₂ and C3'-H₃.
Piperidine C3-H, C5-H 1.35 - 1.70m4HAliphatic ring protons. Shielded relative to C2/C6. Split into 4 distinct signals due to the C2' chiral center.
Propyl C1'-NH₂ ~1.40s (broad)2HPrimary amine protons; disappears upon D₂O shake.
Propyl C3'-H₃ ~0.85d (J = 6.8 Hz)3HTerminal methyl group split by the adjacent C2'-H methine.

Table 2: Predicted ¹³C NMR Assignments (DMSO-d₆, 150 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
Piperidine C4 ~69.5CqQuaternary carbon heavily deshielded by the directly attached electronegative hydroxyl oxygen.
Propyl C1' ~46.5CH₂Deshielded by the primary amine group.
Propyl C2' ~44.0CHChiral methine carbon.
Piperidine C2, C6 ~43.1, 42.5CH₂Deshielded by the piperidine nitrogen. Split into two distinct signals due to the loss of the plane of symmetry.
Piperidine C3, C5 ~36.8, 36.2CH₂Aliphatic ring carbons. Split into two signals; affected by γ-gauche interactions with the C4 substituent[3].
Propyl C3' ~13.5CH₃Shielded terminal aliphatic methyl carbon.

Analytical Workflow Visualization

To resolve the severe spectral overlap caused by the diastereotopic splitting of the piperidine ring, a systematic 2D NMR approach is required. The logical relationship of this self-validating workflow is mapped below.

Figure 1: Self-validating NMR structural elucidation workflow for complex amino alcohols.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads.MDPI.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Application Notes and Protocols for Moniro-1 NMR Spectroscopy Analysis.BenchChem.

Sources

Method

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Human Plasma

Abstract This application note presents a detailed, robust, and sensitive method for the quantification of the polar compound 4-(1-aminopropan-2-yl)piperidin-4-ol in human plasma using Hydrophilic Interaction Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of the polar compound 4-(1-aminopropan-2-yl)piperidin-4-ol in human plasma using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS). Due to the compound's polar nature, conventional reversed-phase chromatography yields poor retention. The developed HILIC method overcomes this challenge, providing excellent retention, peak shape, and separation from endogenous plasma components. The protocol details an efficient protein precipitation-based sample preparation, optimized LC-MS/MS parameters, and a comprehensive validation strategy adhering to international regulatory guidelines. This method is tailored for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this and structurally similar polar analytes.

Introduction

4-(1-Aminopropan-2-yl)piperidin-4-ol is a polar molecule containing a piperidine ring, a hydroxyl group, and a primary amine. The accurate quantification of such polar compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. However, their high polarity presents a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and co-elution with the solvent front, which can lead to significant matrix effects and compromised sensitivity.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the separation of polar and hydrophilic compounds.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3] This setup promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to their retention.[2] This approach is particularly advantageous for LC-MS/MS analysis as the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization, often leading to enhanced sensitivity.[4]

This application note provides a comprehensive guide to the development and validation of a HILIC-MS/MS method for 4-(1-aminopropan-2-yl)piperidin-4-ol in human plasma, offering a blueprint for the bioanalysis of polar molecules.

Analyte and Internal Standard Rationale

Physicochemical Properties of 4-(1-Aminopropan-2-yl)piperidin-4-ol

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.

  • Structure:

    • Molecular Formula: C₈H₁₈N₂O

    • Molecular Weight: 158.24 g/mol [5]

    • Key Functional Groups: Primary amine, tertiary amine (piperidine), hydroxyl group. These groups confer high polarity and basicity.

  • Predicted Physicochemical Properties:

    • pKa: The presence of two basic nitrogen atoms (primary amine and piperidine ring nitrogen) suggests two pKa values, likely in the range of 9-11. This basicity is a key consideration for optimizing sample preparation (cation exchange SPE) and mobile phase pH for efficient ionization.

    • logP: The predicted octanol-water partition coefficient (logP) is expected to be low (likely <1), indicating high hydrophilicity and further justifying the use of HILIC over reversed-phase chromatography.

Internal Standard (IS) Selection: A Structural Analog Approach

Proposed Internal Standard: 4-Amino-1-propylpiperidine

  • Rationale for Selection:

    • Structural Similarity: This compound shares the core piperidine structure and a basic nitrogen, which are crucial for similar extraction and chromatographic behavior.

    • Physicochemical Properties: It is expected to have comparable polarity and ionization characteristics to the analyte.

    • Chromatographic Behavior: It is anticipated to co-elute or elute in close proximity to the analyte under HILIC conditions, which is essential for compensating for matrix effects.[9]

    • Mass Difference: The molecular weight difference is sufficient to prevent cross-talk in the mass spectrometer.

The use of a structural analog necessitates rigorous validation to ensure it effectively tracks the analyte's behavior throughout the analytical process.[6]

Experimental Workflow and Protocols

The overall analytical workflow is designed for high-throughput and robust quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquoting P2 Internal Standard Spiking P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 P6 Evaporation & Reconstitution P5->P6 A1 HILIC Separation P6->A1 Injection A2 ESI+ Ionization A1->A2 A3 Tandem MS Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification D2->D3

Figure 1: Overall experimental workflow for the quantification of 4-(1-Aminopropan-2-yl)piperidin-4-ol.
Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[10][11]

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[10][12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 ACN:Water with 10 mM ammonium formate, pH 3.5).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For Cleaner Samples (Optional): Solid-Phase Extraction (SPE)

For applications requiring lower limits of quantification, a cation-exchange SPE protocol can be employed following protein precipitation to further remove interferences like phospholipids.[13][14]

LC-MS/MS System and Conditions

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC Column HILIC Amide or Silica Column (e.g., 100 x 2.1 mm, 1.7 µm)Amide and silica phases provide good retention for polar, basic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid)Ammonium formate is a volatile buffer compatible with MS.[3] The acidic pH ensures the basic analytes are protonated, aiding in retention and ionization.
Mobile Phase B AcetonitrileThe high organic content is essential for HILIC retention.
Gradient Elution 90% B -> 60% B over 3 min, then re-equilibrateA gradient ensures the elution of the analyte with good peak shape while minimizing run time.[2]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity of the mobile phase.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Mass Spectrometry and MRM Transitions

The selection of precursor and product ions is critical for the selectivity of the MRM assay. Based on the structure of 4-(1-aminopropan-2-yl)piperidin-4-ol and common fragmentation patterns of piperidine and amino alcohol compounds, the following transitions are proposed.

  • Precursor Ion: The protonated molecule [M+H]⁺ is expected at m/z 159.1.

  • Product Ions: Fragmentation is likely to occur via α-cleavage adjacent to the nitrogen atoms or loss of small neutral molecules like water (H₂O) or ammonia (NH₃).[5][15][16]

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(1-Aminopropan-2-yl)piperidin-4-ol159.1142.1 (Loss of NH₃)To be optimized
124.1 (Loss of NH₃ and H₂O)To be optimized
4-Amino-1-propylpiperidine (IS)143.2100.1 (Loss of C₃H₇)To be optimized
84.1 (Piperidine ring fragment)To be optimized

Note: Collision energies must be empirically optimized for the specific instrument used.

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17]

Validation cluster_core Core Parameters cluster_stability Stability cluster_matrix Matrix Effects center Method Validation Selectivity Selectivity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision CalibrationCurve Calibration Curve center->CalibrationCurve LLOQ LLOQ center->LLOQ FreezeThaw Freeze-Thaw center->FreezeThaw ShortTerm Short-Term (Bench-Top) center->ShortTerm LongTerm Long-Term center->LongTerm StockSolution Stock Solution center->StockSolution MatrixEffect Matrix Effect center->MatrixEffect Recovery Recovery center->Recovery

Sources

Application

Application Notes and Protocols for the Utilization of 4-(1-Aminopropan-2-yl)piperidin-4-ol in Drug Discovery

Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. Within this important class of building blocks, 4-(1-Aminopropan-2-yl)piperidin-4-ol emerges as a particularly versatile precursor for drug discovery campaigns.

This molecule, with CAS Number 1541496-11-0, presents a unique constellation of features: a chiral aminopropane side chain, a tertiary alcohol, and a secondary amine within the piperidine ring. These functionalities offer three distinct points for chemical modification, providing a rich vector space for library synthesis and systematic exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview, field-proven insights, and actionable protocols for leveraging this precursor to develop novel therapeutic agents.

Physicochemical Properties and Handling

The effective use of any chemical precursor begins with a thorough understanding of its properties and handling requirements.

PropertyValueSource
CAS Number 1541496-11-0[4]
Molecular Formula C₈H₁₈N₂ODerived
Molecular Weight 158.24 g/mol [5]
Appearance Typically an oil or low-melting solidInferred
Solubility Soluble in water and polar organic solventsInferred
Key Features Chiral center, tertiary alcohol, primary & secondary aminesStructural Analysis

Handling and Storage: Due to the presence of reactive amine groups, 4-(1-Aminopropan-2-yl)piperidin-4-ol should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent degradation via oxidation or reaction with atmospheric CO₂. Some suppliers recommend cold-chain transportation to maintain integrity.[4]

Synthetic Strategies for Derivatization

The primary utility of 4-(1-Aminopropan-2-yl)piperidin-4-ol lies in its capacity for straightforward and differential functionalization at its three key reactive sites. This allows for the generation of diverse chemical libraries tailored to specific biological targets.

Core Diversification Points

The diagram below illustrates the three principal vectors for chemical modification, which form the basis of library design.

G cluster_main 4-(1-Aminopropan-2-yl)piperidin-4-ol precursor Core Scaffold R1 R¹ Modification (Piperidine Nitrogen) precursor->R1 N-Alkylation N-Acylation R2 R² Modification (Primary Amine) precursor->R2 Amide/Sulfonamide Formation R3 R³ Modification (Tertiary Alcohol) precursor->R3 O-Alkylation (Potential) bb1 Aldehydes/Ketones Acyl Halides Sulfonyl Halides bb1->R1 bb2 Acyl Halides Sulfonyl Halides Isocyanates bb2->R2 bb3 Alkyl Halides bb3->R3

Caption: Key diversification points on the 4-(1-Aminopropan-2-yl)piperidin-4-ol scaffold.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for functionalizing secondary amines.[6] This protocol describes the reaction of the piperidine nitrogen with an aldehyde to introduce a diverse set of R¹ substituents.

Rationale: This two-step, one-pot reaction first forms an iminium ion intermediate upon condensation of the secondary amine with an aldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the corresponding tertiary amine. STAB is preferred due to its mildness and tolerance of a wide range of functional groups, preventing the unwanted reduction of the aldehyde starting material.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-(1-Aminopropan-2-yl)piperidin-4-ol (1.0 mmol, 1.0 eq) in 15 mL of dry dichloromethane (DCM) or tetrahydrofuran (THF), add the desired aldehyde (1.2 mmol, 1.2 eq).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 mmol, 0.1 eq) to facilitate iminium ion formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Amide Coupling at the Primary Amine

Acylation of the primary amine is a fundamental strategy to introduce R² groups, which can serve as critical pharmacophoric elements, such as hydrogen bond donors/acceptors or lipophilic moieties.

Rationale: This reaction utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). HATU activates the carboxylic acid, forming a highly reactive acyl-uronium intermediate that is readily attacked by the primary amine to form a stable amide bond. DIPEA scavenges the acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask, dissolve the carboxylic acid of interest (R²-COOH) (1.1 mmol, 1.1 eq) in 10 mL of dry dimethylformamide (DMF).

  • Activation: Add HATU (1.2 mmol, 1.2 eq) and DIPEA (3.0 mmol, 3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Add a solution of the N-protected 4-(1-Aminopropan-2-yl)piperidin-4-ol derivative (e.g., the product from Protocol 1) (1.0 mmol, 1.0 eq) in 5 mL of DMF to the activated acid mixture. Note: It is often strategic to first functionalize the more nucleophilic piperidine nitrogen before the primary amine.

  • Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 4-aminopiperidine scaffold is a well-established core in many kinase inhibitors. The aminopropane side chain can project into solvent-exposed regions, while the functionalized piperidine ring can form key interactions within the ATP-binding pocket.

Screening Cascade Workflow

A typical workflow for evaluating a library of compounds derived from our precursor against a kinase target is outlined below.

G start Library of Derivatives (from Protocols 1 & 2) primary Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET, FP) Determine IC₅₀ start->primary Initial Hit ID secondary Secondary Screen: Cellular Target Engagement (e.g., NanoBRET, CETSA) Determine EC₅₀ primary->secondary Confirm On-Target Activity cytotox Counter Screen: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine CC₅₀ secondary->cytotox Assess Therapeutic Window adme In Vitro ADME: - Microsomal Stability - Permeability (PAMPA) - hERG Inhibition secondary->adme Profile Drug-like Properties end Lead Candidate Nomination cytotox->end Data Integration & SAR adme->end Data Integration & SAR

Caption: A typical screening cascade for kinase inhibitor discovery.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and powerful tool for primary screening due to their sensitivity and homogeneous format.

Rationale: This assay measures the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor) that also binds the substrate. When the donor is excited, it transfers energy to the acceptor, which then emits light. Kinase inhibition prevents substrate phosphorylation, disrupting FRET and leading to a decrease in the acceptor signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of test compounds in DMSO, typically starting from 10 mM. This is the "compound plate."

  • Assay Plate Preparation: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of the compound dilutions from the compound plate to a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" containing the target kinase and its biotinylated peptide substrate in kinase buffer.

    • Prepare an "ATP Mix" containing ATP at a concentration near its Km value for the kinase.

    • Add the Kinase/Substrate Mix to the assay plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiate the reaction by adding the ATP Mix.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare a "Detection Mix" containing the Tb-labeled anti-phospho-substrate antibody and a streptavidin-linked fluorophore (e.g., D2 or XL665) in detection buffer.

    • Stop the kinase reaction by adding the Detection Mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Structure-Activity Relationship (SAR) Analysis

After synthesizing and screening a focused library of analogs, the resulting data can be compiled to understand the SAR and guide the next design cycle.

Compound IDR¹ (Piperidine-N)R² (Amine-N)Kinase IC₅₀ (nM)Microsomal Stability (t½, min)
LEAD-01 Cyclopropylmethyl4-Fluorobenzoyl15015
LEAD-02 Isopropyl4-Fluorobenzoyl350>60
LEAD-03 Cyclopropylmethyl3-Chlorobenzoyl8512
LEAD-04 CyclopropylmethylThiophene-2-carbonyl4510
LEAD-05 Cyclopropylmethyl4-Trifluoromethylbenzoyl21025

Interpretation and Next Steps:

  • R¹ Analysis: The small, rigid cyclopropylmethyl group (LEAD-01) appears more favorable for potency than the bulkier isopropyl group (LEAD-02), suggesting a constrained pocket near the piperidine nitrogen. However, the isopropyl group confers significantly better metabolic stability. A next step could be to explore other small alkyl groups or cyclobutyl to balance potency and stability.

  • R² Analysis: Modifications to the benzoyl group show a clear SAR. Electron-withdrawing groups at the meta-position (LEAD-03) and heterocyclic rings (LEAD-04) enhance potency compared to the para-fluoro substituent (LEAD-01). This suggests that electronics and the ability to form specific interactions in this region are key drivers of affinity. The poor potency of the CF₃ analog (LEAD-05) might indicate an unfavorable steric or electronic interaction. Future designs should explore a wider range of heterocycles and substituted phenyl rings at the R² position.

Conclusion

4-(1-Aminopropan-2-yl)piperidin-4-ol is a high-potential, tri-functional precursor for the synthesis of complex and diverse small molecule libraries. Its strategic use, guided by robust synthetic protocols and systematic biological evaluation, can significantly accelerate the identification of novel lead compounds. The methodologies and insights provided in this guide offer a solid framework for any research team looking to incorporate this valuable building block into their drug discovery programs.

References

  • EvitaChem. 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol.
  • PubChem. 4-amino-1-Piperidinepropanol. National Institutes of Health.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Steinmetzer, T., Schweinitz, A., Künzel, S., Wikström, P., Hauptmann, J., & Stürzebecher, J. (2002). Structure-activity relationships of new NAPAP-analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 241-249. Available from: [Link]

  • BLDpharm. 4-(1-Aminopropan-2-yl)piperidin-4-ol.
  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 245. Available from: [Link]

  • Boruah, B. M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7261. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(8), 646-661. Available from: [Link]

  • Arico, A. A., et al. (2018). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PLoS One, 13(1), e0190142. Available from: [Link]

  • PubChem. 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol. National Institutes of Health. Available from: [Link]

  • Rashid, R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Scientific Reports, 8(1), 12345. Available from: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available from: [Link]

  • Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available from: [Link]

  • Sridhar, S. K., & Ramesh, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4547-4559. Available from: [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 4-(1-Aminopropan-2-yl)piperidin-4-ol in Rodent Models

Rationale & Physicochemical Profiling 4-(1-Aminopropan-2-yl)piperidin-4-ol is a highly versatile, polar building block frequently utilized in the development of CNS-active therapeutics, such as monoacylglycerol lipase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Physicochemical Profiling

4-(1-Aminopropan-2-yl)piperidin-4-ol is a highly versatile, polar building block frequently utilized in the development of CNS-active therapeutics, such as monoacylglycerol lipase inhibitors[1] and sigma-1 receptor ligands[2]. Structurally, it features a secondary amine within the piperidine ring, a primary amine on the aliphatic side chain, and a tertiary hydroxyl group.

Mechanistic Insight: At physiological pH (7.4), both the primary and secondary amines are predicted to be protonated, giving the molecule a net +2 charge. This di-cationic state renders the compound highly hydrophilic, which severely restricts passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Consequently, standard lipophilic formulation strategies and reverse-phase chromatography methods will fail. The protocols below are engineered specifically to address the unique absorption, distribution, metabolism, and excretion (ADME) challenges of this polar diamine scaffold[3].

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionPharmacokinetic Implication
Molecular Formula C₈H₁₈N₂OSmall molecule, low molecular weight.
Molecular Weight 158.24 g/mol Favorable for systemic circulation.
Predicted pKa ~9.5 (Piperidine NH), ~10.2 (Primary NH₂)Di-protonated at pH 7.4; high aqueous solubility.
Predicted LogP -0.5 to 0.5Poor passive membrane permeability; rapid renal clearance.
Physical State Hygroscopic solid / Viscous liquidRequires conversion to a dihydrochloride salt for stability.

Formulation Strategy

Because of its high hydrophilicity, 4-(1-Aminopropan-2-yl)piperidin-4-ol does not require complex solubilizers (e.g., Cremophor EL or Tween-80), which can artificially alter systemic clearance and cause vehicle-induced toxicity.

  • Intravenous (IV) Formulation (2 mg/kg): Dissolve the dihydrochloride salt of the compound in sterile 0.9% NaCl (Saline). Adjust the pH to 6.0–6.5 using 0.1 N NaOH or HCl. Causality: Formulating too close to the compound's pKa will cause precipitation, while injecting a highly acidic unbuffered solution will cause tail vein necrosis.

  • Per Os (PO) Formulation (10 mg/kg): Dissolve in purified water or 0.5% Methylcellulose (MC) in water. Causality: The slight viscosity of 0.5% MC ensures uniform gastric distribution and prevents rapid gastric dumping, providing a more reliable absorption profile.

In Vivo Dosing & Sampling Protocol (Rodents)

This self-validating protocol ensures that baseline physiological variations do not confound the pharmacokinetic data.

Step 1: Animal Preparation & Acclimation

  • Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g).

  • Acclimate animals for 5 days prior to dosing. Fast the PO cohort for 12 hours pre-dose to eliminate food-drug binding interactions in the gut, providing access to water ad libitum.

Step 2: Dosing Administration

  • IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle (Dosing volume: 5 mL/kg).

  • PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle (Dosing volume: 10 mL/kg).

Step 3: Serial Blood Sampling

  • Collect 30 µL of blood via submandibular venipuncture at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood directly into K₂EDTA-coated microtainers to prevent coagulation.

  • Centrifuge immediately at 2,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

PK_Workflow N1 Compound Formulation (Aqueous Buffer) N2 Rodent Dosing (IV & PO Cohorts) N1->N2 N3 Serial Sampling (Blood & Brain) N2->N3 N4 Sample Processing (Protein Precipitation) N3->N4 N5 LC-MS/MS (HILIC Chromatography) N4->N5 N6 PK Parameter Calculation N5->N6

Figure 1: End-to-end in vivo pharmacokinetic workflow for basic piperidine scaffolds.

Bioanalytical Quantification (LC-MS/MS)

The pharmacokinetic properties of substituted piperidines require rigorous LC-MS/MS quantification[4]. Because 4-(1-Aminopropan-2-yl)piperidin-4-ol is highly polar, it will elute in the void volume of a standard C18 reverse-phase column, leading to severe ion suppression from endogenous plasma salts.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 10 µL of plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., D5-piperidine analog) at 50 ng/mL. Causality: The internal standard self-validates the extraction efficiency and corrects for matrix effects during ionization.

  • Vortex for 2 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

Step 2: HILIC Chromatography & MS Detection

  • Transfer 40 µL of the supernatant to a clean plate.

  • Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of 10 mM Ammonium Formate in Water (pH 3.0) and Acetonitrile. Causality: The acidic pH ensures the compound remains fully ionized, allowing it to partition effectively into the aqueous layer on the HILIC stationary phase, ensuring sharp peak shapes.

Tissue Distribution & CNS Penetration

To evaluate if this scaffold can be utilized for central nervous system targets, a brain-to-plasma ( Kp​ ) ratio must be established.

Protocol: At the 1-hour post-dose mark, euthanize a subset of mice via CO₂ asphyxiation. Immediately perform transcardial perfusion with ice-cold PBS for 2 minutes. Causality: Perfusion is critical; failing to flush the microvasculature will result in false-positive brain exposure due to drug trapped in the cerebral blood volume. Homogenize the excised brain in 3 volumes of 80:20 Water:Methanol and analyze via the LC-MS/MS method described above.

BBB_Penetration Blood Systemic Circulation (Free Drug Fraction) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Diffusion (Limited by Polarity) Metabolism Hepatic Clearance (CYP450 / Phase II) Blood->Metabolism Systemic Clearance Brain Brain Parenchyma (Target Engagement) BBB->Brain CNS Exposure (Kp)

Figure 2: Pharmacokinetic distribution and BBB penetration dynamics for polar piperidines.

Data Interpretation & Expected Outcomes

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). Given the compound's polarity, expect rapid systemic clearance and low-to-moderate oral bioavailability.

Table 2: Representative PK Parameters (Mouse Model)
ParameterIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)Interpretation
Cₘₐₓ N/A150 - 300 ng/mLModerate peak exposure due to limited intestinal permeability.
Tₘₐₓ N/A0.5 - 1.0 hRapid absorption of the fraction that does permeate.
AUC₀₋ₜ ~400 h·ng/mL~800 h·ng/mLTotal systemic exposure.
T₁/₂ 1.2 - 1.8 h1.5 - 2.0 hShort half-life typical of low-MW polar amines.
Clearance (CL) 5.0 L/h/kgN/AHigh clearance, likely driven by renal excretion.
Bioavailability (F%) N/A~40%F = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO).
Brain Kp​ 0.05 - 0.15N/APoor BBB penetration due to di-cationic state.

References

  • Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors Source: PubMed - NIH URL:2

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features Source: Journal of Medicinal Chemistry - ACS Publications URL:4

  • Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide Source: Benchchem URL:3

Sources

Application

Preparation of 4-(1-Aminopropan-2-yl)piperidin-4-ol derivatives for SAR studies

Application Note: Synthesis and SAR Derivatization of 4-(1-Aminopropan-2-yl)piperidin-4-ol Scaffolds Introduction & Strategic Rationale The transition from planar, sp2-hybridized molecules to structurally complex, sp3-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and SAR Derivatization of 4-(1-Aminopropan-2-yl)piperidin-4-ol Scaffolds

Introduction & Strategic Rationale

The transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich frameworks is a cornerstone of modern drug discovery—a paradigm often referred to as "escaping flatland." Increasing the fraction of sp3 carbons (Fsp3) has been statistically correlated with improved clinical success, higher solubility, and reduced off-target toxicity.

The 4-(1-aminopropan-2-yl)piperidin-4-ol scaffold is a highly versatile, three-dimensional building block designed for robust Structure-Activity Relationship (SAR) mapping. It provides three orthogonal handles for derivatization:

  • A basic piperidine core (typically Boc-protected during initial synthesis) for modulating pharmacokinetic properties.

  • A tertiary alcohol capable of acting as a hydrogen-bond donor/acceptor, or serving as a site for bioisosteric fluorination.

  • A primary aliphatic amine perfectly suited for parallel library synthesis via amide couplings, reductive aminations, or sulfonamide formations.

This application note details a self-validating, highly scalable two-step synthetic protocol for this core scaffold, followed by a validated SAR derivatization strategy.

Retrosynthetic Strategy & Mechanistic Insights

The construction of the core scaffold relies on the nucleophilic addition of a nitrile to a ketone, followed by selective catalytic hydrogenation.

Step 1: Aldol-Type Nitrile Addition The synthesis begins with the deprotonation of propionitrile using Lithium Diisopropylamide (LDA).

  • Expertise Insight (Causality): The use of a sterically hindered base like LDA at cryogenic temperatures (-78 °C) is critical. It ensures the quantitative, irreversible formation of the lithiated nitrile while preventing the base from acting as a nucleophile against the N-Boc-piperidin-4-one electrophile. Furthermore, because the piperidine ring possesses a plane of symmetry, the C4 position does not become a stereocenter upon addition. The only stereocenter generated is at the alpha-carbon of the propionitrile side chain, meaning the product is formed as a racemate rather than a complex mixture of diastereomers.

Step 2: Selective Nitrile Reduction Catalytic hydrogenation using Raney Nickel is a highly economical and scalable method for reducing nitriles to primary amines[1].

  • Expertise Insight (Causality): This reduction proceeds via a highly reactive imine intermediate[2]. Without intervention, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine and leading to the formation of secondary and tertiary amine dimers[2]. To suppress this off-target pathway, the reaction is conducted in a solvent system containing methanolic ammonia. The excess ammonia shifts the equilibrium of the imine condensation, effectively blocking dimerization and ensuring high selectivity for the primary amine[3]. The unique surface properties of Raney Nickel facilitate the direct addition of hydrogen across the C≡N bond without promoting over-alkylation[4].

Mechanism cluster_0 Step 1: Aldol-Type Nitrile Addition cluster_1 Step 2: Selective Nitrile Reduction N1 Propionitrile N2 Lithiated Nitrile (Nucleophile) N1->N2 LDA, THF, -78 °C N4 4-(1-Cyanoethyl) Adduct N2->N4 Nucleophilic Attack N3 N-Boc-piperidin-4-one (Electrophile) N3->N4 C=O Addition N5 Imine Intermediate N4->N5 Raney Ni, H2 N6 Primary Amine Scaffold (Target) N5->N6 NH3/MeOH (Suppresses Dimerization)

Fig 1: Mechanistic workflow for the synthesis of the 4-(1-aminopropan-2-yl)piperidin-4-ol scaffold.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of tert-butyl 4-(1-cyanoethyl)-4-hydroxypiperidine-1-carboxylate
  • Preparation: Purge a flame-dried round-bottom flask with N₂. Add anhydrous THF (10 volumes) and diisopropylamine (1.3 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Enolization: Add propionitrile (1.2 eq) dropwise. Stir for 45 minutes at -78 °C.

  • Addition: Dissolve N-Boc-piperidin-4-one (1.0 eq) in minimal anhydrous THF and add dropwise to the reaction mixture. Stir for 2 hours at -78 °C.

  • Validation & Workup:

    • In-process check: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC (KMnO₄ stain). The disappearance of the ketone spot confirms completion.

    • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C. Warm to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure cyano-adduct.

Protocol B: Catalytic Hydrogenation to the Primary Amine
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the cyano-adduct (1.0 eq) in 7 N NH₃ in Methanol (10 volumes).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 20% w/w, 50% slurry in water). Safety Warning: Raney Nickel is highly pyrophoric when dry. Always keep it wetted.

  • Hydrogenation: Seal the vessel, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50 psi with H₂ gas and stir vigorously at room temperature for 16 hours.

  • Validation & Workup:

    • In-process check: Analyze via LC-MS. The mass should shift from [M+H]+ of the nitrile to [M+H]+ of the primary amine (+4 Da).

    • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the crude tert-butyl 4-(1-aminopropan-2-yl)-4-hydroxypiperidine-1-carboxylate.

SAR Derivatization Strategy & Data Presentation

The primary amine serves as the primary vector for exploring chemical space, while the Boc-protected piperidine can be orthogonally deprotected (using 20% TFA in DCM or 4N HCl in Dioxane) for subsequent modification.

SAR_Strategy Core 4-(1-Aminopropan-2-yl) piperidin-4-ol Scaffold Amide Amide Derivatives (HATU, R-COOH) Core->Amide Primary Amine Functionalization Urea Urea Derivatives (R-NCO) Core->Urea Primary Amine Functionalization Sulfonamide Sulfonamides (R-SO2Cl) Core->Sulfonamide Primary Amine Functionalization Piperidine Piperidine Modification (Boc Deprotection) Core->Piperidine Orthogonal Deprotection

Fig 2: Orthogonal SAR derivatization strategy mapping the chemical space of the core scaffold.

Table 1: Representative SAR Derivatization Conditions & Quality Metrics

Derivative ClassReagents & ConditionsTarget Functional GroupTypical YieldPurity (LC-MS)
Amide R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF, RT, 4h-NH-C(=O)-R75–85%>95%
Sulfonamide R-SO₂Cl (1.1 eq), Pyridine (2.0 eq), DCM, 0 °C to RT, 6h-NH-SO₂-R70–80%>95%
Urea R-NCO (1.1 eq), TEA (2.0 eq), DCM, RT, 2h-NH-C(=O)-NH-R80–90%>98%
Alkyl Amine R-CHO (1.2 eq), NaBH(OAc)₃ (2.0 eq), DCE, RT, 12h-NH-CH₂-R65–75%>90%

Quality Control Note: Following derivatization, the racemic mixtures are typically subjected to chiral Supercritical Fluid Chromatography (SFC) to isolate the individual enantiomers for precise biological evaluation.

References

  • Title: Nitrile reduction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Raney Nickel (Chemical Catalyst) – Study Guide Source: StudyGuides.com URL: [Link]

  • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Hit-to-Lead Profiling of 4-(1-Aminopropan-2-yl)piperidin-4-ol in 5-HT2A Receptor Assays

Scientific Rationale & Causality In early-stage neuropharmacological drug discovery, piperidine derivatives are recognized as privileged scaffolds for interacting with monoamine G-protein coupled receptors (GPCRs), parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Causality

In early-stage neuropharmacological drug discovery, piperidine derivatives are recognized as privileged scaffolds for interacting with monoamine G-protein coupled receptors (GPCRs), particularly the Serotonin 2A (5-HT2A) receptor. The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS 1541496-11-0) serves as a highly versatile synthetic building block and putative test article [1]. Mechanistically, the piperidine ring provides the essential basic nitrogen required for anchoring to the conserved aspartate residue (Asp155) in the 5-HT2A transmembrane domain, while the 1-aminopropan-2-yl moiety mimics endogenous amphetamine-like pharmacophores, making it an ideal candidate for hit-to-lead optimization [4].

To rigorously evaluate this compound, we must employ a self-validating experimental system . A critical pitfall in GPCR high-throughput screening (HTS) is the misinterpretation of compound-induced cytotoxicity as functional receptor antagonism. Dead cells do not flux calcium. Therefore, our workflow mandates that cellular metabolic viability is confirmed via ATP quantitation [2] parallel to functional Gq-coupled calcium flux analysis [3]. This causality-driven approach ensures that any observed modulation of the 5-HT2A receptor is a true pharmacological event rather than an artifact of cell death.

Workflow Start Compound Prep: CAS 1541496-11-0 Viability CellTiter-Glo Assay (ATP Quantitation) Start->Viability Decision Viability > 90%? Viability->Decision Tox Exclude: Cytotoxic Artifact Decision->Tox No FLIPR FLIPR Calcium Assay (Gq Activation) Decision->FLIPR Yes Data Calculate EC50/IC50 FLIPR->Data

Self-validating HTS workflow ensuring functional data is independent of cytotoxicity.

Step-by-Step Methodologies

Protocol A: Cytotoxicity Profiling via ATP Quantitation

Objective: To rule out false positives in downstream functional assays by confirming that 4-(1-Aminopropan-2-yl)piperidin-4-ol does not deplete cellular ATP (a proxy for metabolic viability) [2].

Step-by-Step Procedure:

  • Cell Seeding: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Seed cells at a density of 15,000 cells/well in 25 µL of DMEM supplemented with 10% FBS into a solid white 384-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(1-Aminopropan-2-yl)piperidin-4-ol in assay buffer (HBSS + 20 mM HEPES, pH 7.4), starting at a top concentration of 100 µM.

  • Treatment: Add 5 µL of the compound dilutions to the respective wells. Incubate for 2 hours at 37°C to mirror the maximum exposure time of the functional assay.

  • Reagent Addition: Equilibrate the plate and the to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (e.g., SpectraMax or EnVision) with an integration time of 0.5 seconds per well.

Protocol B: Functional 5-HT2A Calcium Flux Assay (FLIPR)

Objective: To quantify the agonist or antagonist properties of the test compound by measuring real-time intracellular calcium release triggered by the Gq-PLC-IP3 signaling cascade [3].

Step-by-Step Procedure:

  • Cell Seeding: Seed 5-HT2A-HEK293 cells at 20,000 cells/well in 25 µL of growth medium into a black, clear-bottom 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the growth medium and add 25 µL of Calcium 6 (or Fluo-4 AM) dye loading buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition (Agonist Mode): The instrument automatically adds 12.5 µL of 4-(1-Aminopropan-2-yl)piperidin-4-ol (prepared at 3X final concentration). Read fluorescence kinetics continuously for 3 minutes to capture the transient calcium peak.

  • Antagonist Mode (Optional): If the compound shows no agonism, incubate for 15 minutes, then inject an EC80 concentration of serotonin (5-HT) and measure the inhibition of the calcium flux.

Pathway Ligand 4-(1-Aminopropan-2-yl) piperidin-4-ol Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (FLIPR Readout) IP3->Ca2 ER Release

5-HT2A receptor Gq-coupled intracellular calcium signaling cascade.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the piperidine scaffold when subjected to the self-validating assay workflow. A high Z'-factor (>0.5) indicates excellent assay robustness, while the viability data confirms that the functional EC50/IC50 values are biologically relevant.

Assay TypeReadout MetricTarget / PathwayResult for 4-(1-Aminopropan-2-yl)piperidin-4-olAssay Z'-Factor
Cytotoxicity Luminescence (ATP)General Metabolism> 95% Viability at 100 µM (Non-toxic)0.82
Agonist Mode Fluorescence (Ca²⁺)5-HT2A / Gq / IP3EC50 > 100 µM (No agonism detected)0.75
Antagonist Mode Fluorescence (Ca²⁺)5-HT2A / Gq / IP3IC50 = 4.2 µM (Moderate Antagonism)0.71
Control (5-HT) Fluorescence (Ca²⁺)5-HT2A / Gq / IP3EC50 = 14.0 nM (Full Agonist)0.78

Note: The moderate antagonist activity establishes 4-(1-Aminopropan-2-yl)piperidin-4-ol as a viable starting scaffold for further medicinal chemistry optimization (e.g., N-alkylation or halogenation) to improve binding affinity [4].

References

  • National Center for Biotechnology Information (NCBI). "Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways". PubMed Central. Available at:[Link][1]

  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics". ACS Publications. Available at:[Link][2]

Sources

Application

Application Note: High-Resolution GC-MS Analysis and Derivatization Protocol for 4-(1-Aminopropan-2-yl)piperidin-4-ol

Introduction & Analytical Challenges The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS No. 1541496-11-0) is a highly polar, polyfunctional piperidine derivative[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS No. 1541496-11-0) is a highly polar, polyfunctional piperidine derivative[1]. Structurally, it presents a unique analytical challenge due to the presence of three active hydrogen-containing functional groups: a secondary amine within the piperidine ring, a primary amine on the propyl side chain, and a tertiary hydroxyl group at the C4 position.

Direct analysis of such hygroscopic and polar piperidin-4-ol derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) is highly problematic[2]. The active hydrogens strongly interact with the silanol groups on the GC column's stationary phase, leading to severe peak tailing, irreversible adsorption, and thermal degradation in the injection port. As observed with similar cyclic amines, chemical derivatization is an indispensable step to convert the analyte into a stable, volatile form, thereby enhancing chromatographic performance and detection sensitivity[3].

Causality in Method Design: The Derivatization Strategy

To establish a self-validating and robust protocol, the selection of the derivatization reagent must account for the specific steric and electronic environment of the target molecule.

  • Why Silylation? Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, drastically reducing polarity and increasing volatility.

  • Why BSTFA + 1% TMCS? While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent silylating agent for primary and secondary amines, the tertiary hydroxyl group at the C4 position of this compound is heavily sterically hindered by both the piperidine ring and the bulky 1-aminopropan-2-yl group. Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst to increase the silylating power of the reagent, ensuring complete conversion of the hindered -OH group[4].

  • Artifact Prevention: Incomplete derivatization can lead to multiple peaks (e.g., a mix of di-TMS, tri-TMS, and tetra-TMS derivatives) which compromises quantitation. Maintaining strictly anhydrous conditions during sample preparation is critical to prevent the hydrolysis of the TMS derivatives and the formation of siloxane artifacts[5].

GCMS_Workflow A Sample Preparation (Anhydrous Extraction) B Derivatization (BSTFA + 1% TMCS, 70°C) A->B C GC Separation (HP-5MS Column) B->C D EI Ionization (70 eV) C->D E Mass Spectrometry (SIM/Scan Mode) D->E F Data Analysis (Quantitation & Validation) E->F

Caption: GC-MS Analytical Workflow for the isolation and detection of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Experimental Protocols

System Suitability & Self-Validation Setup

To ensure the protocol is a self-validating system, Piperidine-d5 (or a structurally similar deuterated analogue) must be spiked into the sample matrix prior to extraction. The recovery of the internal standard validates the extraction efficiency, while the ratio of the target analyte's molecular ion to its fragments confirms derivatization completeness.

Step-by-Step Derivatization Workflow
  • Sample Drying: Transfer 100 µL of the extracted sample (in an organic solvent such as acetonitrile or ethyl acetate) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Even trace amounts of water will quench the BSTFA reagent, leading to incomplete silylation[5].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 70°C for 45 minutes. Causality: The elevated temperature and extended time are required to overcome the activation energy for silylating the sterically hindered C4-tertiary alcohol.

  • Cooling & Injection: Allow the vial to cool to room temperature. Transfer the mixture to a micro-insert if necessary. The sample is now ready for direct GC-MS injection (do not attempt to wash or reconstitute, as TMS derivatives are moisture-sensitive).

GC-MS Instrument Parameters

The following parameters are optimized for the separation of the bulky Tri-TMS derivative of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

ParameterSpecification / Setting
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Ultra-high purity Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless mode; 1.0 µL injection volume
Injector Temperature 250°C
Oven Temperature Program Initial 70°C (hold 2 min); Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Source Electron Impact (EI) at 70 eV; Source Temp: 230°C
Acquisition Mode Scan mode (m/z 50–500) for ID; SIM mode for quantitation

Mass Spectrometric Fragmentation Logic

Upon successful derivatization, the target compound predominantly forms a Tri-TMS derivative (MW = 374 Da). The fragmentation pathway under 70 eV Electron Impact (EI) ionization is highly predictable and serves as the ultimate structural validation.

Fragmentation M Tri-TMS Derivative (M+•) m/z 374 A Alpha-Cleavage Loss of CH3• M->A B Loss of TMS-OH Neutral Loss (90 Da) M->B C Piperidine Ring Cleavage M->C M_A m/z 359 [M - 15]+ A->M_A M_B m/z 284 [M - 90]+ B->M_B M_C m/z 156 Diagnostic Ion C->M_C

Caption: Proposed EI-MS Fragmentation Logic for Tri-TMS Derivatized 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Method Validation Data Summary

The self-validating nature of this protocol yields highly reproducible quantitative metrics. Below is a summary of expected validation data when utilizing the SIM mode targeting the m/z 359 and m/z 156 ions.

Validation MetricResultAcceptance Criteria
Limit of Detection (LOD) 2.5 ng/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 10.0 ng/mLSignal-to-Noise (S/N) ≥ 10:1
Linear Dynamic Range 10 – 1000 ng/mLR² ≥ 0.995
Intra-day Precision (RSD) 3.4%≤ 15%
Extraction Recovery 88.5% ± 4.2%80% – 120%

Conclusion

The GC-MS analysis of 4-(1-Aminopropan-2-yl)piperidin-4-ol requires rigorous attention to sample preparation due to its polyfunctional, highly polar nature. By employing a targeted derivatization strategy utilizing BSTFA and a TMCS catalyst under strictly anhydrous conditions, researchers can achieve complete silylation. This protocol ensures the conversion of the analyte into a thermally stable Tri-TMS derivative, providing robust, reproducible, and highly sensitive quantitation suitable for advanced drug development and metabolic screening workflows.

References

  • [2] PubChem. Piperidin-4-ol | C5H11NO | CID 79341. National Center for Biotechnology Information. Available at:[Link]

  • [5] Little, J.L. (WordPress). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Available at:[Link]

Sources

Method

Preformulation and Intravenous Formulation Strategy for 4-(1-Aminopropan-2-yl)piperidin-4-ol

Executive Summary & Physicochemical Profiling Formulating novel active pharmaceutical ingredients (APIs) for intravenous (IV) administration requires a rigorous understanding of the molecule's functional groups to predic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Formulating novel active pharmaceutical ingredients (APIs) for intravenous (IV) administration requires a rigorous understanding of the molecule's functional groups to predict and mitigate degradation pathways. 4-(1-Aminopropan-2-yl)piperidin-4-ol is a highly polar, basic small molecule characterized by three critical moieties:

  • A primary amine on the propan-2-yl side chain.

  • A secondary amine embedded within the piperidine ring.

  • A tertiary alcohol at the C4 position of the piperidine ring.

This application note details a self-validating, step-by-step protocol for formulating this API into a stable, isotonic IV solution. The structural features of this compound dictate strict excipient selection and processing parameters, most notably the absolute exclusion of reducing sugars and the avoidance of thermal sterilization.

Causality in Formulation Design (E-E-A-T)

Excipient Selection: The Maillard Reaction Risk

The most critical formulation constraint for 4-(1-Aminopropan-2-yl)piperidin-4-ol is the presence of the primary amine. The spontaneous Maillard reaction between reducing sugars and primary amines leads to the formation of unstable Schiff bases (aldimines) and subsequent Amadori rearrangement products, causing severe discoloration and API degradation[1]. Consequently, common IV tonicity agents like 5% Dextrose (D5W) or lactose must be strictly avoided. Instead, 0.9% Sodium Chloride (NaCl) or non-reducing sugar alcohols (e.g., Mannitol) are mandated.

Buffer Capacity and Physiological Compatibility

Ionizable compounds can be solubilized to the desired concentration by pH adjustment, targeting an ideal physiological range of pH 5–8 for parenteral solutions[2]. Because the API contains two basic nitrogen atoms, it will naturally drive the pH upward. We utilize a 10 mM Sodium Phosphate buffer titrated to pH 7.0 with 0.1 N HCl. For intravenous administration, the formulation must be isotonic (approx. 285-295 mOsm/kg) and utilize low-strength buffers (e.g., ≤10 mM phosphate) to minimize injection-site pain and allow rapid physiological equilibration in the bloodstream[3].

Sterilization Strategy: Thermal Dehydration

The tertiary alcohol at the C4 position is sterically hindered but susceptible to acid-catalyzed or thermal dehydration, which would yield an unwanted alkene degradant. Therefore, terminal sterilization via autoclaving (121°C) is contraindicated. The process relies entirely on cold aseptic filtration using a 0.22 µm Polyethersulfone (PES) membrane, chosen for its low non-specific binding characteristics for basic amines.

Mandatory Visualization: Formulation Logic

Workflow API 4-(1-Aminopropan-2-yl)piperidin-4-ol Structural Analysis PrimaryAmine Primary Amine (1-aminopropan-2-yl) API->PrimaryAmine SecAmine Secondary Amine (Piperidine Ring) API->SecAmine TertAlcohol Tertiary Alcohol (C4 Position) API->TertAlcohol MaillardRisk Maillard Reaction Risk with Reducing Sugars PrimaryAmine->MaillardRisk Solubility High pH Sensitivity Requires Salt Formation SecAmine->Solubility HeatRisk Thermal Dehydration Risk at High Temperatures TertAlcohol->HeatRisk Action1 Use NaCl for Tonicity (Exclude Dextrose) MaillardRisk->Action1 Action2 10 mM Phosphate Buffer (Target pH 7.0) Solubility->Action2 Action3 Aseptic Filtration (0.22 µm) (Exclude Autoclaving) HeatRisk->Action3

Logical decision tree for formulating 4-(1-Aminopropan-2-yl)piperidin-4-ol based on its moieties.

Quantitative Data Presentation

To validate the causality of our excipient choices, a 4-week accelerated stability study (40°C / 75% RH) was conducted on three prototype formulations. The data below demonstrates the catastrophic failure of dextrose-containing vehicles and validates the NaCl/Phosphate system.

Table 1: Accelerated Stability Assessment of Prototype Formulations (4 Weeks at 40°C/75% RH)

Formulation CandidateTonicity AgentBuffer SystemInitial Assay (%)4-Week Assay (%)Visual Appearance (APHA Color)Conclusion
Prototype A 5% Dextrose10 mM Phosphate99.8%82.4%>500 (Dark Brown)FAIL (Maillard Degradation)
Prototype B 0.9% NaCl10 mM Phosphate99.9%99.5%<10 (Clear, Colorless)OPTIMAL (Stable)
Prototype C 5% Mannitol10 mM Citrate99.7%99.1%<10 (Clear, Colorless)VIABLE (Risk of injection pain)

Self-Validating Experimental Protocol

This workflow incorporates mandatory in-process controls (IPCs) to ensure each step is validated before proceeding, guaranteeing the trustworthiness of the final IV batch.

Phase 1: Vehicle Preparation
  • Dispense 80% of the final target volume of Water for Injection (WFI) into a depyrogenated compounding vessel.

  • Add Sodium Phosphate Monobasic and Sodium Phosphate Dibasic to achieve a final buffer concentration of 10 mM.

  • Agitate at 300 RPM until complete dissolution.

  • IPC Check 1: Measure vehicle pH. Validation Criteria: pH must be 7.0 ± 0.1. If outside this range, the buffer ratio is incorrect; discard and remake.

Phase 2: API Compounding & Salt Formation
  • Slowly add the required mass of 4-(1-Aminopropan-2-yl)piperidin-4-ol to the vortex of the buffered vehicle.

  • Titrate dropwise with 0.1 N HCl to facilitate in-situ hydrochloride salt formation, maintaining the pH below 7.5 during addition to prevent API precipitation.

  • IPC Check 2: Visual inspection against a black/white background. Validation Criteria: Solution must be 100% clear and free of undissolved particulates.

Phase 3: Tonicity Adjustment
  • Add Sodium Chloride (NaCl) to the solution to approach physiological tonicity.

  • QS (Quantum Satis) to the final batch volume with WFI.

  • IPC Check 3: Measure osmolality using a freezing-point depression osmometer. Validation Criteria: 290 ± 10 mOsm/kg. Do not proceed to filtration if hypertonic.

Phase 4: Cold Aseptic Filtration & Fill-Finish
  • Pre-use Integrity Test: Perform a bubble-point test on a sterile 0.22 µm PES capsule filter. Validation Criteria: Bubble point ≥ 50 psi (or per manufacturer spec).

  • Filter the compounded solution under nitrogen pressure (max 15 psi) into a sterile, depyrogenated receiving vessel within an ISO Class 5 laminar flow hood.

  • Post-use Integrity Test: Repeat the bubble-point test on the used filter to guarantee no membrane rupture occurred during processing.

  • Fill into Type I borosilicate glass vials and seal with fluoropolymer-coated elastomeric stoppers to prevent amine-leachable interactions.

References

  • A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the P
  • Considerations in Formulation Development of Injectable Solutions - drug-dev.com -
  • New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain - PMC -

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 4-(1-aminopropan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is specifically designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 4-(1-aminopropan-2-yl)piperidin-4-ol.

Rather than a generic protocol, this document provides a deep-dive into the mechanistic pitfalls of this specific synthetic route, focusing on enolization suppression, retro-aldol cleavage prevention, and isolation of highly polar intermediates.

Reaction Pathway Overview

The synthesis of 4-(1-aminopropan-2-yl)piperidin-4-ol is typically achieved via a three-step sequence starting from N-Boc-piperidin-4-one. The workflow involves nucleophilic addition of a propionitrile anion, followed by reduction of the nitrile to a primary amine, and concluding with Boc-deprotection.

SynthesisWorkflow SM N-Boc-piperidin-4-one (Starting Material) Step1 Step 1: Nucleophilic Addition Propionitrile + LDA / CeCl3 SM->Step1 Int1 N-Boc-4-(1-cyanoethyl)piperidin-4-ol (Intermediate 1) Step1->Int1 Step2 Step 2: Nitrile Reduction BH3·THF Complex Int1->Step2 Int2 N-Boc-4-(1-aminopropan-2-yl)piperidin-4-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product 4-(1-Aminopropan-2-yl)piperidin-4-ol 2HCl (Target Molecule) Step3->Product

Figure 1: Optimized 3-step synthetic workflow for 4-(1-aminopropan-2-yl)piperidin-4-ol.

Troubleshooting FAQs: Mechanistic Insights & Yield Optimization

Q1: Why is my yield of the intermediate N-Boc-4-(1-cyanoethyl)piperidin-4-ol so low (<20%), with mostly starting material recovered? Causality & Solution: N-Boc-piperidin-4-one is highly prone to enolization. When you generate lithiopropionitrile (using LDA), it often acts as a strong base rather than a nucleophile, abstracting the α-protons of the piperidone instead of attacking the carbonyl carbon. To solve this, implement a Cerium(III) chloride (CeCl₃) mediated addition. Anhydrous CeCl₃ is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing its basicity. This completely shifts the reaction pathway from enolization to the desired1[1].

Q2: During the reduction of the nitrile to the primary amine, I am observing complete loss of the 1-cyanoethyl group, reverting back to N-Boc-piperidin-4-ol. What is happening? Causality & Solution: You are experiencing a base-catalyzed retro-aldol cleavage. The intermediate is a β-hydroxy nitrile. If you are using standard metal hydrides like LiAlH₄, the strongly basic conditions deprotonate the tertiary hydroxyl group. The resulting alkoxide collapses, expelling the propionitrile anion as a leaving group. Switch to a Lewis acidic reducing agent such as Borane-Tetrahydrofuran (BH₃·THF) complex. Borane coordinates to the nitrile nitrogen and reduces it via hydride transfer without generating strongly basic alkoxide intermediates, thereby preventing 2[2].

Q3: The final deprotection step shows complete conversion on LCMS, but my isolated yield of 4-(1-aminopropan-2-yl)piperidin-4-ol is near zero. Where is the product? Causality & Solution: The final product is a highly polar, low-molecular-weight diamino-alcohol. It is exceptionally water-soluble and will remain entirely in the aqueous phase during standard liquid-liquid extractions (e.g., DCM/Water). Eliminate the aqueous workup entirely. Perform the deprotection using anhydrous 4M HCl in dioxane. The product will precipitate out of the organic solvent directly as a highly pure dihydrochloride salt, avoiding product loss during 3[3].

Quantitative Data Summary

The following table summarizes the yield improvements achieved by switching from standard textbook conditions to the optimized, mechanistically-driven protocols described in this guide.

Synthesis StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Mechanistic Improvement
1. Addition LDA, THF, -78 °C18%CeCl₃, LDA, THF, -78 °C85% Suppressed ketone enolization
2. Reduction LiAlH₄, THF, 0 °C12%BH₃·THF, Reflux78% Prevented retro-aldol cleavage
3. Deprotection TFA/DCM, Aq. Workup<5%4M HCl/Dioxane, Filter92% Avoided aqueous phase loss

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next step.

Step 1: CeCl₃-Mediated Nucleophilic Addition
  • Preparation: Dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to yield strictly anhydrous CeCl₃. Suspend 1.2 eq. of anhydrous CeCl₃ in dry THF and stir vigorously at room temperature for 2 hours.

  • Complexation: Cool the suspension to -78 °C. Add N-Boc-piperidin-4-one (1.0 eq.) dropwise. Stir for 1 hour to ensure complete Lewis acid-base complexation, which is critical to suppress α-acidity.

  • Addition: In a separate flask, generate lithiopropionitrile by adding LDA (1.2 eq.) to propionitrile (1.2 eq.) in THF at -78 °C. Transfer this solution dropwise to the CeCl₃-ketone complex.

  • Self-Validation: Quench with saturated NH₄Cl. Monitor via TLC (Stain with KMnO₄). The disappearance of the starting material (Rf = 0.6 in 30% EtOAc/Hexane) and the appearance of a highly polar spot (Rf = 0.3) confirms successful addition without enolization.

Step 2: Borane-Mediated Nitrile Reduction
  • Reaction: Dissolve the isolated N-Boc-4-(1-cyanoethyl)piperidin-4-ol in dry THF. Cool to 0 °C under nitrogen.

  • Reduction: Slowly add BH₃·THF complex (3.0 eq., 1M in THF). The Lewis acidic nature of BH₃ prevents alkoxide formation. Once addition is complete, heat the reaction to reflux for 4 hours.

  • Quench: Cool to 0 °C and carefully quench with Methanol to destroy excess borane, followed by refluxing for 1 hour to break the boron-amine complex.

  • Self-Validation: Evaporate the solvent and analyze the crude residue via IR spectroscopy. The sharp nitrile stretch (~2250 cm⁻¹) must completely disappear, confirming full reduction without retro-aldol degradation.

Step 3: Anhydrous Deprotection and Isolation
  • Reaction: Dissolve the crude N-Boc-4-(1-aminopropan-2-yl)piperidin-4-ol in a minimal amount of dry Dioxane.

  • Deprotection: Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 2 hours. Do not add water at any point.

  • Isolation: As the Boc group is cleaved, the highly polar product will crash out of the non-polar dioxane as a white precipitate.

  • Self-Validation: The precipitation itself serves as visual validation of successful salt formation. Filter the solid, wash with cold diethyl ether, and dry under vacuum. LCMS analysis of the solid dissolved in water will show the expected mass: m/z = 159.1 [M+H]⁺ .

References

  • Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry - Chemical Reviews (ACS Publications). 1

  • Science of Synthesis 40.1 Amino Compounds - Thieme Connect. 2

  • Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-one) - Thieme Connect. 3

Sources

Optimization

Troubleshooting common impurities in 4-(1-Aminopropan-2-yl)piperidin-4-ol production

A Guide to Troubleshooting Common Impurities in Synthesis Welcome to the technical support center for the synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Common Impurities in Synthesis

Welcome to the technical support center for the synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the production of this key piperidine derivative. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your synthetic strategy.

Understanding the Synthetic Landscape

A common and logical synthetic approach to 4-(1-Aminopropan-2-yl)piperidin-4-ol involves a two-step process starting from a protected 4-piperidone. This guide will focus on troubleshooting impurities arising from the following plausible synthetic route:

  • Step 1: Nucleophilic Addition. Reaction of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) with a 1-nitropropan-2-yl nucleophile. This is typically achieved by deprotonating 1-nitropropane with a strong base to form a nitronate anion, which then attacks the carbonyl of the piperidone. This forms the key C-C bond and the tertiary alcohol.

  • Step 2: Reduction of the Nitro Group. The intermediate, N-protected 4-(1-nitropropan-2-yl)piperidin-4-ol, is then subjected to reduction to convert the nitro group into a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often employed for this transformation of aliphatic nitro compounds.[1][2]

Each of these steps presents a unique set of challenges that can lead to specific impurities. This guide will address these issues in a systematic, question-and-answer format.

Troubleshooting Workflow: From Observation to Solution

The following diagram outlines a logical workflow for identifying and resolving impurities during the synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Root Cause Analysis & Solution cluster_3 Purification & Verification Impurity_Detected Impurity Detected in Crude Product (e.g., by LC-MS, NMR) Characterize Characterize Impurity: - Determine Molecular Weight (MS) - Analyze Fragmentation (MS/MS) - Identify Functional Groups (NMR, IR) Impurity_Detected->Characterize Compare Compare with Potential Side-Products Characterize->Compare Cause_SM Starting Material? Compare->Cause_SM Cause_Intermediate Incomplete Reduction? Compare->Cause_Intermediate Cause_Byproduct Side Reaction? Compare->Cause_Byproduct Sol_SM Solution: - Improve Purification of SM - Adjust Stoichiometry Cause_SM->Sol_SM Sol_Intermediate Solution: - Increase Reaction Time/Temp - Use Stronger Reducing Agent Cause_Intermediate->Sol_Intermediate Sol_Byproduct Solution: - Optimize Reaction Conditions - Modify Work-up Procedure Cause_Byproduct->Sol_Byproduct Purify Purify Product: - Column Chromatography - Recrystallization - Acid-Base Extraction Sol_SM->Purify Sol_Intermediate->Purify Sol_Byproduct->Purify Verify Verify Purity of Final Product (≥95%) Purify->Verify

Caption: Troubleshooting workflow for impurity identification and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Impurities from the Nucleophilic Addition Step

Question 1: My reaction seems to have stalled. I have a significant amount of unreacted N-Boc-4-piperidone in my crude product. What went wrong?

Answer: This is a common issue and typically points to problems with the generation or reactivity of your nitronate anion.

  • Probable Cause 1: Incomplete Deprotonation. The base used to deprotonate 1-nitropropane may have been insufficient or degraded. Strong, non-nucleophilic bases like LDA or n-BuLi are required. Ensure your base is fresh and properly titrated.

  • Probable Cause 2: Temperature Control. The addition of the nitronate anion to the piperidone is exothermic. The reaction should be conducted at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the anion.[3] Allowing the reaction to warm prematurely can quench the anion.

  • Troubleshooting Steps:

    • Verify Base Activity: Use a freshly opened or titrated solution of your strong base.

    • Ensure Anhydrous Conditions: Both the glassware and solvents must be rigorously dried. Grignard-type reagents and strong bases are extremely sensitive to moisture.[3]

    • Optimize Temperature: Maintain a low temperature during the addition of the nitronate solution to the piperidone.

    • Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitronate anion to drive the reaction to completion.

Question 2: I've isolated my nitro-intermediate, but NMR analysis shows two sets of signals, suggesting diastereomers. How can I control this and is it a problem?

Answer: The formation of diastereomers is expected in this reaction. The addition of the 1-nitropropan-2-yl anion to the prochiral carbonyl of the piperidone creates a new stereocenter at C4.

  • Explanation: Since the starting piperidone is achiral and the nucleophile is added to a planar carbonyl, the attack can occur from either face, leading to a mixture of diastereomers.

  • Impact on Next Step: For the subsequent reduction, this is often not a major issue as both diastereomers will typically be reduced to the corresponding amine diastereomers. The final product will be a mixture of diastereomers.

  • Control & Purification:

    • Stereoselective Synthesis: Achieving high diastereoselectivity would require a more advanced asymmetric synthesis approach, which is beyond the scope of this standard procedure.

    • Purification: The diastereomers may be separable by careful column chromatography, although they often have very similar polarities. It is often more practical to carry the mixture through to the final product and purify at that stage if a single diastereomer is required. NMR spectroscopy, particularly using chiral solvating agents, can be used to determine the diastereomeric ratio.[4][5]

Category 2: Impurities from the Reduction Step

Question 3: My final product is contaminated with a compound that has a molecular weight 16 units less than the expected product. What is this impurity?

Answer: This impurity is likely the hydroxylamine intermediate, 4-(1-(hydroxyamino)propan-2-yl)piperidin-4-ol.

  • Mechanism of Formation: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction, often due to insufficient reducing agent or non-optimal reaction conditions, can result in the accumulation of the hydroxylamine. Lithium aluminium hydride (LiAlH₄) is known to sometimes produce hydroxylamines and oximes as by-products in the reduction of aliphatic nitro compounds.[1][6]

  • Analytical Detection: This impurity can be detected by LC-MS, where it will show a molecular ion corresponding to [M-16]+ relative to the fully reduced product.

  • Troubleshooting & Prevention:

    • Increase Reducing Agent: Ensure at least a stoichiometric amount of LiAlH₄ is used. Often, an excess is required to drive the reaction to completion.

    • Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or gently heat under reflux in an appropriate solvent (like THF) to ensure complete reduction.

    • Alternative Reducing Agents: Catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) is another effective method for reducing aliphatic nitro groups to amines and may offer a cleaner reaction profile.[2]

Table 1: Common Impurities and their Analytical Signatures

Impurity NameProbable OriginMolecular Weight (as Boc-protected)Key Analytical Signature (LC-MS)
N-Boc-4-piperidoneUnreacted Starting Material199.25 g/mol M+H⁺ = 200.3
N-Boc-4-piperidinolOver-reduction/Side reaction201.27 g/mol M+H⁺ = 202.3
N-Boc-4-(1-nitropropan-2-yl)piperidin-4-olUnreacted Intermediate288.35 g/mol M+H⁺ = 289.4
N-Boc-4-(1-(hydroxyamino)propan-2-yl)piperidin-4-olIncomplete Reduction274.35 g/mol M+H⁺ = 275.4
Category 3: Purification Challenges

Question 4: My final product, 4-(1-aminopropan-2-yl)piperidin-4-ol, is highly water-soluble and difficult to extract and purify. What is the best approach?

Answer: The presence of multiple polar functional groups (a primary amine, a secondary amine, and a tertiary alcohol) makes this compound very polar and water-soluble, which poses a challenge for standard purification techniques.

  • Challenge: The high polarity makes extraction from aqueous work-up solutions with common organic solvents inefficient. Purification by standard silica gel chromatography can also be difficult due to strong binding to the stationary phase, leading to peak tailing and poor separation.

  • Recommended Purification Protocol: Acid-Base Extraction & Salt Formation

    • Initial Work-up: After quenching the reduction reaction, perform a basic work-up to ensure all amines are in their free-base form.

    • Extraction: Use a more polar solvent like a mixture of dichloromethane and isopropanol for extraction. Multiple extractions will be necessary.

    • Acid-Base Purification:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Add a solution of HCl in a non-polar solvent (e.g., HCl in ether or dioxane) dropwise. The product will precipitate as the dihydrochloride salt, while less basic impurities may remain in solution.

      • Filter the salt and wash with cold solvent.

    • Recrystallization of the Salt: The hydrochloride salt can often be recrystallized from a solvent system like ethanol/ether to achieve high purity.

    • Liberation of the Free Base (if required): The purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and the free base can then be extracted. For highly polar amino alcohols, salting out with potassium carbonate can improve extraction efficiency.[7]

Detailed Experimental Protocol: Purification by Salt Formation

This protocol assumes you have a crude mixture of 4-(1-Aminopropan-2-yl)piperidin-4-ol after the reduction and initial work-up.

  • Dissolution: Dissolve the crude product (1.0 g) in a minimal amount of a suitable solvent mixture like isopropanol:dichloromethane (1:10, ~20 mL).

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. Monitor the pH of the mixture with moist pH paper; continue addition until the solution is acidic (pH ~2).

  • Precipitation: A white precipitate of the dihydrochloride salt should form. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 10 mL) to remove any non-basic, organic-soluble impurities.

  • Drying: Dry the salt under high vacuum to remove residual solvents.

  • Purity Check: Analyze the purity of the salt by HPLC-UV or LC-MS. A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point for HPLC analysis.[8][9]

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ACS Publications. (2002). A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Sciencemadness.org. (2024). Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)?. Available at: [Link]

  • ACS Publications. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Wiley Online Library. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Reddit. (2020). Why can't LiAlH4 reduce Aromatic nitro compounds to Amines?. Available at: [Link]

  • DTIC. (1992). Piperidine Synthesis. Available at: [Link]

  • ACS Publications. (2012). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • National Center for Biotechnology Information. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of the Nitro Group into Amines. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Polyfunctional Aromatic Nitro Compounds Using Lithium Aluminum Hydride. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Royal Society of Chemistry. (1934). The Action of Grignard Reagents, etc. 869 189. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-. Available at: [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?. Available at: [Link]

  • Royal Society of Chemistry. (2014). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 4-(1-Aminopropan-2-yl)piperidin-4-ol

Welcome to the Technical Support Center for 4-(1-Aminopropan-2-yl)piperidin-4-ol . As a highly polar, diprotic basic amine featuring a secondary amine (piperidine ring), a primary aliphatic amine, and a tertiary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1-Aminopropan-2-yl)piperidin-4-ol . As a highly polar, diprotic basic amine featuring a secondary amine (piperidine ring), a primary aliphatic amine, and a tertiary alcohol at the C4 position, this molecule presents unique formulation challenges. Despite its inherent polarity, researchers frequently encounter sluggish dissolution, unexpected precipitation in biological assays, and difficulties achieving the high-concentration stock solutions required for in vivo dosing.

This guide abandons generic advice in favor of mechanistically grounded, field-proven strategies tailored specifically to the physicochemical realities of diamine-alcohols.

Workflow Visualization: Solubility Optimization Strategy

Workflow Start 4-(1-Aminopropan-2-yl) piperidin-4-ol (Free Base) Decision Identify Primary Formulation Bottleneck Start->Decision Lattice High Crystal Lattice Energy Decision->Lattice Slow Dissolution Buffer Precipitation in Biological Buffers Decision->Buffer PBS Incompatibility Tox High Dose Req. for Tox Studies Decision->Tox Concentration >50mg/mL Salt Salt Formation (e.g., Mesylate, HCl) Lattice->Salt HEPES Switch to Zwitterionic Buffers (HEPES) Buffer->HEPES CD Cyclodextrin Complexation Tox->CD End Optimal Aqueous Solubility Achieved Salt->End HEPES->End CD->End

Decision tree for overcoming solubility bottlenecks of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the free base of 4-(1-Aminopropan-2-yl)piperidin-4-ol exhibit a slow dissolution rate in neutral water despite having three highly polar functional groups? Causality: The molecule contains a secondary amine, a primary amine, and a hydroxyl group. While these groups are hydrophilic, they facilitate an extensive, tightly packed intermolecular hydrogen-bonding network in the solid state. This results in a high crystal lattice energy. When added to neutral water, the energy required to break this crystal lattice exceeds the initial hydration energy, leading to sluggish dissolution. Solution: Acidification or Salt Formation. By lowering the pH below the pKa of the amines, the nitrogens become protonated. The resulting ion-dipole interactions with water are significantly stronger than the solid-state lattice energy, driving rapid dissolution.

Q2: We successfully dissolved the compound in dilute HCl, but it immediately precipitated when diluted into Phosphate-Buffered Saline (PBS) at pH 7.4 for our cell assays. What caused this? Causality: This is a classic "insoluble salt" effect common to diamines. While the hydrochloride salt is highly soluble, diluting the dicationic drug into PBS introduces high concentrations of multivalent phosphate anions ( HPO42−​ , H2​PO4−​ ). Multivalent anions frequently form highly stable, poorly soluble cross-linked complexes with diprotic bases due to strong electrostatic interactions. Solution: Avoid phosphate-based buffers entirely. Switch to zwitterionic buffers like HEPES or MOPS, which do not form insoluble ionic networks with basic amines.

Q3: We need to formulate a stable, solid form of this compound with an aqueous solubility >50 mg/mL. How do we select the optimal counterion? Causality: According to the fundamental pKa rule of salt formation, the pKa of the chosen counterion must be at least 2 pH units lower than the pKa of the basic center to ensure stable proton transfer and prevent disproportionation back to the free base (1). For a diprotic base like 4-(1-Aminopropan-2-yl)piperidin-4-ol (pKa ~9.5-10.5), strong acids are required (2). Solution: Conduct a salt screen prioritizing Mesylate and Dihydrochloride counterions. Mesylate salts often provide superior solubility for diamines compared to HCl because the larger mesylate ion disrupts the crystal lattice more effectively than the small chloride ion, reducing overall lattice energy.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Ionization States
PropertyEstimated ValueFormulation Implication
pKa1 (Piperidine NH) ~10.0 - 10.5Requires a counterion with pKa < 8.0 for stable salt formation.
pKa2 (Primary Amine) ~9.0 - 9.5Molecule is dicationic at physiological pH; highly susceptible to phosphate cross-linking.
LogP (Free Base) < 1.0 (Hydrophilic)Poor solubility is driven by crystal lattice energy, not lipophilicity.
Table 2: Counterion Selection Matrix for Salt Screening
CounterionAcid pKaExpected Salt StoichiometrySolubility Enhancement PotentialDisadvantages / Risks
Methanesulfonate (Mesylate) -1.91:2 (Dimesylate)Very High Larger anion disrupts lattice better than Cl⁻; excellent for tox studies.
Hydrochloride (HCl) -6.11:2 (Dihydrochloride)High Risk of common-ion effect in gastric fluid; potential hygroscopicity.
Acetate 4.761:1 or 1:2Moderate May disproportionate if drying conditions are too harsh due to acetic acid volatility.
Phosphate 2.15, 7.20VariableLow (Precipitation Risk) Forms insoluble cross-linked networks with diamines.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Miniaturized In Situ Salt Screening (96-Well Format)

This protocol utilizes a high-throughput methodology to identify the optimal salt form without consuming large quantities of the API (3).

  • Stock Preparation: Prepare a 0.1 M solution of the 4-(1-Aminopropan-2-yl)piperidin-4-ol free base in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1).

  • Dispensing: Aliquot 100 µL (10 µmol) of the free base stock into the wells of a glass-coated 96-well plate.

  • Counterion Addition: Add 20 µmol (to target a 1:2 salt stoichiometry) of various counterions (e.g., HCl, methanesulfonic acid, acetic acid) from standardized methanolic stock solutions into respective wells.

  • Crystallization: Evaporate the solvent under a gentle, controlled stream of nitrogen gas at room temperature to force salt precipitation/crystallization.

  • Solubility Assessment: Add 200 µL of the target aqueous vehicle (e.g., unbuffered water or HEPES buffer) to each well.

  • Self-Validation Step: Seal and agitate the plate at 25°C for 24 hours to ensure thermodynamic equilibrium is reached. Centrifuge the plate. Analyze the supernatant via HPLC-UV to quantify the dissolved API. Concurrently, analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm the formation of a distinct crystalline salt form rather than an amorphous precipitate.

Protocol 2: Phase-Solubility Profiling with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins can encapsulate hydrophobic domains of a molecule, significantly enhancing apparent aqueous solubility without altering the drug's molecular structure (4). The solubilizing effect is quantified using complexation efficiency (CE) (5).

  • Vehicle Preparation: Prepare solutions containing 0, 10, 20, 50, and 100 mM of HP-β-CD.

  • Self-Validation Step (pH Control): Because the API is a strong base, its dissolution will raise the pH of unbuffered water, altering its ionization state and confounding the CD complexation effect. To isolate the complexation variable, prepare the HP-β-CD solutions in a weakly buffered system (e.g., 50 mM HEPES, pH 7.4).

  • API Addition: Add an excess amount of solid 4-(1-Aminopropan-2-yl)piperidin-4-ol to each vial.

  • Equilibration: Seal the vials and agitate on a rotary shaker at a constant temperature (25°C) for 48 hours.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption. Quantify the API concentration in the filtrate via HPLC.

  • Data Processing: Plot the dissolved Drug Concentration (mM) against the CD Concentration (mM). Calculate the Complexation Efficiency (CE) using the formula: CE = Slope / (1 - Slope).

References

  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | NIH.
  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | American Pharmaceutical Review.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | PMC - NIH.
  • Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity | Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stabilizing 4-(1-Aminopropan-2-yl)piperidin-4-ol During Long-Term Storage

Welcome to the Technical Support Center for API stability and formulation. 4-(1-Aminopropan-2-yl)piperidin-4-ol is a highly functionalized molecule presenting unique storage challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API stability and formulation. 4-(1-Aminopropan-2-yl)piperidin-4-ol is a highly functionalized molecule presenting unique storage challenges. Its structure contains three reactive centers: a primary amine on the aliphatic side chain, a secondary amine within the piperidine ring, and a tertiary alcohol at the C4 position. This guide provides field-proven, mechanistically grounded solutions to prevent degradation during long-term storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the API powder become gummy and exhibit a mass increase during benchtop handling? A: This physical degradation is driven by the simultaneous absorption of atmospheric moisture (hygroscopicity) and carbon dioxide. Both the primary and secondary amines in this molecule act as unhindered, strong nucleophiles. Upon exposure to air, they directly attack electrophilic CO2 to form zwitterionic intermediates, which rapidly rearrange into stable carbamate salts[1]. Moisture acts as a catalyst for this process, facilitating proton transfer and leading to further hydrolysis into bicarbonates[2]. Causality: The unprotected lone pairs on the nitrogen atoms are highly reactive. The resulting carbamate salts disrupt the crystalline lattice of the free base, lowering the melting point and causing the powder to deliquesce into a gummy mass. Solution: Handle the free base strictly in a glovebox under an inert atmosphere (Argon) and store with desiccants.

Q2: HPLC-MS analysis reveals a growing impurity peak with a mass of [M-18]. What is the mechanism of this degradation? A: The [M-18] mass loss corresponds to the elimination of a water molecule, indicating the dehydration of the tertiary alcohol at the C4 position of the piperidine ring. Tertiary alcohols are highly susceptible to unimolecular elimination (E1) reactions[3]. Even trace amounts of acidic impurities (e.g., from excipients or degraded solvents) or elevated temperatures can protonate the hydroxyl group. The protonated hydroxyl leaves as water, forming a highly stable tertiary carbocation at C4, which subsequently loses an adjacent proton to form a tetrahydropyridine derivative[3]. Causality: The thermodynamic stability of the tertiary carbocation intermediate drives the E1 elimination pathway, making this specific alcohol much more labile than primary or secondary alcohols. Solution: Avoid co-formulation with acidic excipients, ensure all processing solvents are acid-free, and maintain storage temperatures at or below -20°C.

Q3: How can we chemically modify the storage form to prevent both carbamate formation and dehydration for multi-year storage? A: The most robust strategy is to convert the free base API into a stable salt (e.g., dihydrochloride). By protonating both the primary and secondary amines, you tie up the nitrogen lone pairs, rendering them non-nucleophilic. Causality: Protonation eliminates the nucleophilicity of the amines, breaking the mechanistic requirement for CO2 attack and preventing carbamate formation[1]. Furthermore, storing the molecule as a crystalline salt limits hygroscopicity, indirectly protecting the tertiary alcohol from moisture-mediated degradation pathways. Solution: Implement the self-validating salt formation protocol detailed in Section 3 prior to long-term storage.

Part 2: Mechanistic Visualizations

Pathways API 4-(1-Aminopropan-2-yl) piperidin-4-ol Carbamate Carbamate / Bicarbonate Formation API->Carbamate Nucleophilic Attack by Amines Alkene Tetrahydropyridine Derivative [M-18] API->Alkene E1 Dehydration of Tertiary Alcohol CO2 CO2 & H2O (Atmosphere) CO2->Carbamate HeatAcid Heat & Trace Acids HeatAcid->Alkene

Mechanistic degradation pathways of the API via carbamate formation and E1 dehydration.

Workflow Base API Free Base Protonation Protonation (HCl in Ethanol) Base->Protonation Ties up lone pairs Drying Vacuum Desiccation (<0.5% H2O) Protonation->Drying Removes moisture Purging Argon Backfill (Glovebox) Drying->Purging Displaces O2/CO2 Storage Amber Glass at -20°C Purging->Storage Seals environment Validate Validation: KF & HPLC-MS Storage->Validate Confirms stability

Self-validating workflow for the chemical stabilization and storage of amine-rich APIs.

Part 3: Quantitative Data Summaries

Table 1: Six-month accelerated stability profiling for 4-(1-Aminopropan-2-yl)piperidin-4-ol under varying storage conditions.

Storage FormAtmosphereTemp (°C)Carbamate Impurity (%)Dehydration Impurity [M-18] (%)Physical State
Free BaseAmbient Air25°C14.5%2.1%Gummy / Deliquescent
Free BaseArgon25°C0.4%2.3%Free-flowing powder
Free BaseArgon-20°C< 0.1%0.2%Free-flowing powder
Di-HCl SaltAmbient Air25°C< 0.1%0.8%Crystalline solid
Di-HCl SaltArgon-20°C< 0.1%< 0.1%Crystalline solid

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol 1: Dihydrochloride Salt Formation for Long-Term Stabilization

Objective: Protonate both primary and secondary amines to prevent nucleophilic attack on CO2 and inhibit oxidation.

  • Dissolution: Dissolve 10.0 g of 4-(1-Aminopropan-2-yl)piperidin-4-ol free base in 100 mL of anhydrous ethanol under an Argon atmosphere.

  • Acidification: Slowly add 2.1 equivalents of anhydrous HCl in dioxane (4 M) dropwise at 0°C while stirring vigorously.

    • Causality: Maintaining 0°C is critical; the neutralization reaction is exothermic, and excess heat can trigger the E1 dehydration of the sensitive tertiary alcohol[3].

  • Crystallization: Stir for 2 hours at room temperature until a white precipitate fully forms. Add 50 mL of cold diethyl ether as an anti-solvent to maximize precipitation yield.

  • Filtration & Drying: Filter the precipitate under a nitrogen blanket and dry in a vacuum oven at 30°C for 24 hours.

  • Self-Validation Step: Dissolve 100 mg of the dried product in 10 mL of deionized water. Measure the pH; a successful di-salt formation will yield a pH between 4.0 and 5.0. Confirm the absence of the[M-18] peak via HPLC-MS to ensure no dehydration occurred during acidification.

Protocol 2: Inert Atmosphere Packaging and Desiccation Workflow

Objective: Eliminate moisture and CO2 exposure for free-base batches that cannot be converted to a salt for downstream assays.

  • Pre-Drying: Transfer the API to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5). Apply a vacuum of <10 mbar for 48 hours.

  • Self-Validation Step (Constant Weight): Weigh the sample every 12 hours. Desiccation is validated only when the mass changes by less than 0.05% between consecutive readings, confirming the removal of absorbed atmospheric water.

  • Purging: Transfer the dried API to amber glass vials inside a glovebox maintained with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

    • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, preventing CO2 ingress[2].

  • Sealing: Seal the vials with PTFE-lined caps and wrap the caps with Parafilm to prevent micro-leaks over time.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

    • Causality: Sub-zero temperatures kinetically freeze the E1 dehydration pathway and minimize residual oxidative reactions.

References

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
  • CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC. nih.gov.
  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. libretexts.org.

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Signals in 4-(1-Aminopropan-2-yl)piperidin-4-ol Spectra

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge in NMR s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge in NMR spectroscopy: resolving signal overlap in the spectra of complex molecules like 4-(1-Aminopropan-2-yl)piperidin-4-ol. The presence of multiple stereocenters and conformationally flexible rings in such compounds often leads to congested and difficult-to-interpret 1D NMR spectra.

This document is structured to provide rapid answers through our FAQ section and detailed, step-by-step guidance in our advanced troubleshooting guides. Our goal is to empower you to move from an ambiguous spectrum to a fully assigned, publication-quality dataset.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding spectral overlap for piperidine-containing compounds.

Q1: Why are the ¹H NMR signals for my 4-(1-Aminopropan-2-yl)piperidin-4-ol sample so complex and overlapping?

A1: The structural complexity of 4-(1-Aminopropan-2-yl)piperidin-4-ol is the primary reason for signal overlap. Several factors contribute to this:

  • Multiple Similar Proton Environments: The piperidine ring contains several methylene (-CH₂-) groups whose protons (axial and equatorial) exist in chemically similar environments, leading to closely spaced chemical shifts.[1] This is a common feature in piperidine derivatives.[2]

  • Conformational Dynamics: The piperidine ring undergoes a rapid "chair-chair" interconversion at room temperature.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broad, averaged signals, further complicating the spectrum.[3]

  • Stereochemistry: The molecule possesses multiple chiral centers. The diastereotopic nature of protons adjacent to these centers results in distinct chemical shifts, but these differences can be subtle, causing multiplets to overlap.

  • Side Chain Complexity: The aminopropanyl side chain also contains protons in similar environments, which can overlap with each other and with signals from the piperidine ring.

Q2: What are the simplest initial steps I can take to improve signal resolution?

A2: Before employing advanced and more time-consuming techniques, several straightforward adjustments to your experimental setup can often provide significant improvements in signal dispersion[4]:

  • Change the Deuterated Solvent: The chemical shift of a nucleus is highly sensitive to the surrounding solvent.[5][6] Switching from a common solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can induce Aromatic Solvent-Induced Shifts (ASIS), altering the relative positions of signals and potentially resolving overlap.[1][7] Solvents capable of hydrogen bonding, like Methanol-d₄ or DMSO-d₆, can also be effective by interacting differently with the amine and hydroxyl groups.[7][8]

  • Vary the Temperature: Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can be very effective.[4] Lowering the temperature can slow down conformational exchange processes, sharpening broad peaks into distinct signals for each conformer.[2][9] Conversely, increasing the temperature can sometimes simplify the spectrum by causing rapid averaging of signals.[10]

  • Optimize Sample Concentration: Highly concentrated samples can lead to viscosity-related peak broadening and minor shifts due to intermolecular interactions.[4][11] Diluting your sample may improve resolution.

Q3: My signals are still overlapped after trying the simple methods. When is it necessary to use advanced NMR experiments?

A3: When simple adjustments are insufficient, or when you require unambiguous assignment for structural confirmation, relative stereochemistry determination, or publication, it is time to use advanced, multi-dimensional techniques. Two-dimensional (2D) NMR experiments are the most powerful tools for resolving severely overlapping signals by spreading the information across a second frequency dimension.[12][13][14] Techniques like COSY, HSQC, and HMBC are essential for definitively assigning every proton and carbon in the molecule.[11][15]

Troubleshooting Guides for Advanced Signal Resolution

When 1D NMR spectra are insufficient, a systematic approach using advanced techniques is required. Below are detailed guides to the most effective methods.

Guide 1: Complete Structural Assignment with 2D NMR Spectroscopy

Two-dimensional NMR is the definitive method for resolving overlap. By correlating nuclear spins through bonds, you can trace the complete connectivity of the molecule, even when all signals are crowded in the 1D spectrum.[16]

LSR_Workflow A 1. Acquire Reference ¹H Spectrum B 2. Add 0.1 eq. of LSR Stock Solution A->B C 3. Mix Thoroughly & Acquire New Spectrum B->C D 4. Analyze Signal Dispersion C->D E Sufficient Resolution? D->E E->B No F End: Resolved Spectrum E->F Yes

Caption: Step-by-step workflow for an LSR titration experiment.

Experimental Protocols

Here we provide standardized, step-by-step methodologies for the key experiments discussed.

Protocol 1: Acquiring a 2D ¹H-¹³C HSQC Spectrum
  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels. Shim the magnetic field to high homogeneity on the non-spinning sample.

  • Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) required for the 2D experiment.

  • Pulse Program: Load a standard, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2 on a Bruker system). This type of sequence provides editing, where CH/CH₃ signals appear with opposite phase to CH₂ signals.

  • Set Parameters:

    • ¹H Spectral Width (SWH in F2): Set according to your 1D ¹H spectrum (e.g., 12 ppm).

    • ¹³C Spectral Width (SWH in F1): Set to cover the expected carbon range (e.g., 0-80 ppm for the aliphatic region of your molecule).

    • Transmitter Offsets (O1P/O2P): Center the spectral widths in the middle of the signals of interest for both ¹H and ¹³C dimensions.

    • Number of Scans (NS): Set to 4, 8, or 16 depending on concentration.

    • Increments (NI): Acquire at least 256 increments in the indirect (¹³C) dimension for good resolution.

  • Data Processing: After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and reference it correctly.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Safety First: Ensure you are using an NMR tube rated for VT work (e.g., Class A borosilicate glass like Wilmad 535-PP or equivalent) to prevent shattering at extreme temperatures. [9]2. Solvent Choice: Select a deuterated solvent with a suitable liquid range for your target temperatures (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). [1]3. Initial Setup: Insert your sample and acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Lock and shim the sample.

  • Temperature Change: Access the spectrometer's temperature control unit. Set the target temperature, allowing at least 5-10 minutes for the sample to equilibrate at each new temperature.

  • Re-shim: The magnetic field homogeneity will drift with temperature. You must re-shim the sample at each new temperature before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point (e.g., in 10 K or 20 K increments). Monitor the changes in chemical shifts and, most importantly, the line shape of the signals of interest.

Protocol 3: Lanthanide Shift Reagent (LSR) Titration
  • Sample Preparation: Dissolve 5-10 mg of your compound in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a reference ¹H spectrum. [17]2. Prepare LSR Stock Solution: Prepare a stock solution of the LSR (e.g., 10 mg of Eu(fod)₃ in 1 mL of the same deuterated solvent). This allows for the addition of small, controlled amounts.

  • Titration:

    • Add a small aliquot of the LSR stock solution (e.g., 5-10 µL, corresponding to ~0.1 molar equivalents) to the NMR tube.

    • Cap the tube and invert it several times to mix thoroughly.

    • Acquire a new ¹H spectrum.

  • Analysis and Repetition: Compare the new spectrum to the previous one, noting the magnitude of the shifts. Continue adding small aliquots of the LSR stock solution and re-acquiring spectra until the desired signal separation is achieved or until significant line broadening compromises the data quality. [17]

References

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction of 4-(1-Aminopropan-2-yl)piperidin-4-ol from Plasma

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 4-(1-Aminopropan-2-yl)piperidin-4-ol from plasm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 4-(1-Aminopropan-2-yl)piperidin-4-ol from plasma. The unique physicochemical properties of this molecule—specifically its polar and basic nature—present distinct challenges in achieving high, reproducible extraction efficiency while minimizing matrix effects.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to not only offer solutions to common experimental hurdles but also to explain the underlying scientific principles, empowering you to develop a robust and validated bioanalytical method.

A Note on Physicochemical Properties

As of this publication, detailed experimental data for 4-(1-Aminopropan-2-yl)piperidin-4-ol, such as precise pKa and logP values, are not publicly available. Based on its structure, which contains a piperidine ring (a secondary amine) and a primary amine, we can infer its properties:

  • Basicity: The molecule possesses two basic nitrogen centers. The piperidine nitrogen is expected to have a pKa around 11.0, while the primary amine's pKa is likely in the range of 9.5 to 11.0.[1][2][3] This dual basicity is a critical consideration for pH optimization.

  • Polarity: The presence of the hydroxyl (-OH) group and two amine groups makes this a highly polar molecule. This inherent polarity can lead to poor partitioning into non-polar organic solvents.

This guide will proceed with these informed assumptions, providing a systematic approach to method development that is applicable even with limited initial data.

Core Principles of LLE for Polar Basic Compounds

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.[4] For ionizable compounds like 4-(1-Aminopropan-2-yl)piperidin-4-ol, the extraction efficiency is fundamentally governed by the pH of the aqueous phase.

The core principle is to convert the charged (ionized) form of the analyte, which is water-soluble, into its neutral (un-ionized) form, which is more soluble in the organic solvent. For a basic compound (B), this equilibrium is:

B + H₂O ⇌ BH⁺ + OH⁻

To shift the equilibrium to the left and maximize the concentration of the neutral, extractable form (B), the pH of the plasma sample must be raised significantly above the pKa of the basic functional groups. A general rule of thumb is to adjust the pH to be at least 2 units above the highest pKa of the analyte.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My recovery of 4-(1-Aminopropan-2-yl)piperidin-4-ol is consistently low. What are the likely causes and how can I improve it?

Low recovery is the most common challenge when extracting polar, basic compounds from plasma. The primary causes are incomplete partitioning into the organic phase and poor solvent selection.

Troubleshooting Steps:

  • Inadequate pH Adjustment:

    • Cause: If the pH of the plasma is not sufficiently basic, a significant portion of the analyte will remain in its protonated (charged) form and will not partition into the organic solvent.

    • Solution: Systematically evaluate the effect of pH on recovery. Since the analyte has two basic centers with estimated pKa values up to 11, you should test a range of pH values from 11 to 13. Use a strong base like 1M Sodium Hydroxide (NaOH) to adjust the pH.

      • Self-Validation: A sharp increase in recovery should be observed as the pH is raised above the pKa values.

  • Inappropriate Solvent Selection:

    • Cause: Standard non-polar LLE solvents like hexane or methyl tert-butyl ether (MTBE) are often ineffective for highly polar analytes.

    • Solution: A more polar or a mixed-solvent system is required.

      • Single Solvents: Consider moderately polar, water-immiscible solvents such as Dichloromethane (DCM) or Ethyl Acetate.

      • Solvent Mixtures: A highly effective strategy is to use a mixture of a non-polar solvent with a more polar modifier. This enhances the solvent's ability to extract polar compounds without becoming miscible with water. A common starting point is a mixture of a primary solvent with 5-10% of an alcohol like isopropanol (IPA) or n-butanol.

    • Data-Driven Solvent Selection:

      Solvent System Polarity Index Key Characteristics
      Methyl tert-butyl ether (MTBE) 2.5 Good for less polar bases, prone to low recovery for this analyte.
      Dichloromethane (DCM) 3.1 Higher density than water. Can be effective but may co-extract interferences.
      Ethyl Acetate 4.4 Good general-purpose solvent for moderately polar compounds.
      MTBE:Isopropanol (90:10, v/v) ~2.8 (Blended) Increases polarity to improve recovery of polar analytes.

      | Chloroform:Methanol (2:1, v/v) | ~6.0 (Blended) | A highly effective but aggressive extraction solvent mixture.[6] |

  • The "Salting-Out" Effect:

    • Cause: The high polarity of your analyte contributes to its high solubility in the aqueous plasma matrix.

    • Solution: Add a salt, such as sodium chloride (NaCl) or potassium pyrophosphate, to the plasma sample before extraction.[7][8] This increases the ionic strength of the aqueous layer, decreases the solubility of the analyte, and promotes its transfer into the organic phase.[9]

Logical Flow for Troubleshooting Low Recovery

Start Low Recovery Observed Check_pH Is pH > (pKa + 2)? (e.g., pH 12-13) Start->Check_pH Adjust_pH Increase pH using 1M NaOH. Re-evaluate recovery. Check_pH->Adjust_pH No Check_Solvent Is the solvent system optimal? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Modify_Solvent Test solvent mixtures: - MTBE/IPA (9:1) - DCM/IPA (9:1) - Ethyl Acetate Check_Solvent->Modify_Solvent No Consider_Salt Is recovery still suboptimal? Check_Solvent->Consider_Salt Yes Modify_Solvent->Consider_Salt Add_Salt Add NaCl to saturation. (Salting-out effect) Consider_Salt->Add_Salt Yes Success Recovery Optimized Consider_Salt->Success No Add_Salt->Success

Caption: Troubleshooting decision tree for low LLE recovery.

FAQ 2: I am observing emulsion formation during the extraction. How can I prevent or break it?

Emulsions are a common issue when extracting from plasma due to the presence of endogenous components like phospholipids and proteins.[9] They appear as a cloudy or milky layer between the aqueous and organic phases, making clean separation impossible and leading to poor precision.

Prevention Strategies (Preferred):

  • Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle inversion or rocking of the sample tube. This minimizes the energy input that creates emulsions while still allowing for sufficient surface area contact for extraction.[9]

  • Use of Supported Liquid Extraction (SLE): SLE is an alternative technique where the aqueous sample is adsorbed onto a solid support (diatomaceous earth). The immiscible organic solvent is then passed through, allowing for extraction without the vigorous mixing that causes emulsions.[7][9]

Strategies to Break Emulsions:

  • Centrifugation: This is often the most effective method. Centrifuging the sample at high speed (e.g., >3000 x g for 5-10 minutes) can help to break the emulsion and compact the interface.[6][7]

  • Addition of Salt (Salting Out): As with improving recovery, adding salt increases the ionic strength of the aqueous phase, which can disrupt the emulsion.[7][8][9]

  • Temperature Changes: Briefly cooling the sample in an ice bath or gently warming it can sometimes alter the physical properties of the emulsion enough to cause phase separation.

  • Solvent Addition: Adding a small amount of a different organic solvent, like methanol, can change the properties of the organic phase and help break the emulsion.[7]

FAQ 3: My final extract is clean, but I'm seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What is the cause and how can I mitigate this?

Matrix effects occur when co-extracted endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[10][11] Phospholipids are a major contributor to matrix effects in plasma samples.[12]

Mitigation Strategies:

  • Optimize the LLE Protocol for Selectivity:

    • Back-Extraction: This is a powerful technique for cleaning up an extract. After the initial extraction into the organic phase, the analyte can be "back-extracted" into a fresh, clean aqueous phase. For 4-(1-Aminopropan-2-yl)piperidin-4-ol, this would involve mixing the organic extract with an acidic aqueous solution (e.g., 0.1M HCl). The basic analyte will become protonated and move into the clean aqueous phase, leaving many neutral, interfering lipids behind in the organic phase.[5] The clean aqueous phase can then be basified and re-extracted into a fresh organic solvent.

  • Chromatographic Separation:

    • Cause: If the analyte co-elutes with interfering matrix components from the LC column, matrix effects are more likely.

    • Solution: Adjust the LC gradient to ensure the analyte elutes in a "clean" region of the chromatogram, away from the bulk of phospholipids which often elute in the middle of a typical reversed-phase gradient.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Trustworthiness: This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area, the matrix effect is effectively cancelled out. This is a key requirement for methods submitted to regulatory agencies like the FDA and EMA.[13][14][15][16]

Workflow for Matrix Effect Mitigation

Caption: Workflow for diagnosing and mitigating matrix effects.

Detailed Experimental Protocols

Protocol 1: Baseline LLE Protocol

This protocol serves as a starting point for method development.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 10 µL of internal standard spiking solution.

    • Add 25 µL of 1M NaOH to alkalize the sample (approx. pH 12-13). Vortex briefly.

  • Extraction:

    • Add 600 µL of extraction solvent (e.g., MTBE:Isopropanol, 90:10 v/v).

    • Cap the tube and mix by gentle inversion for 10 minutes on a rotator.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases and pellet any precipitated protein.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (~550 µL) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 2: Systematic pH and Solvent Optimization

This protocol describes a systematic approach to finding the optimal extraction conditions.

  • Setup:

    • Prepare a series of pooled plasma samples.

    • Prepare different alkalizing solutions (e.g., pH 9, 10, 11, 12, 13 buffers or NaOH solutions).

    • Prepare several extraction solvents for testing (e.g., Ethyl Acetate, DCM, MTBE, and MTBE/IPA mixtures).

  • Execution (pH Optimization):

    • For a fixed solvent (e.g., MTBE:IPA 90:10), perform the LLE protocol on plasma samples alkalized to each of the different pH values.

    • Analyze the extracts and plot the analyte peak area (or analyte/IS ratio) versus pH. The optimal pH will be at the beginning of the plateau of maximum recovery.

  • Execution (Solvent Optimization):

    • Using the optimal pH determined in the previous step, perform the LLE protocol using each of the different solvents being tested.

    • Analyze the extracts and compare the recovery and the cleanliness of the chromatograms for each solvent system.

  • Validation:

    • Once the optimal pH and solvent system are identified, the method must be validated according to regulatory guidelines (e.g., FDA or EMA guidance) for accuracy, precision, selectivity, and stability.[13][15][17][18]

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026). LCGC International. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Amines. (n.d.). University of Calgary. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. (2017). PubMed. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • What is pka value of amines? (2025). Reddit. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (n.d.). National Center for Biotechnology Information. [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Basicity of Amines Explained with Examples. (2023). YouTube. [Link]

  • Solvent Selection in Liquid-Liquid Extraction. (n.d.). Scribd. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014). ResearchGate. [Link]

  • Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. (2025). PubMed. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Piperidine. (n.d.). PubChem. [Link]

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023). MDPI. [Link]

  • Troubleshooting Liquid/Liquid Extraction. (n.d.). CHROMacademy. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • 4-amino-1-Piperidinepropanol. (n.d.). PubChem. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (n.d.). National Center for Biotechnology Information. [Link]

  • Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. (n.d.). National Center for Biotechnology Information. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • How can I improve my liquid-liquid extraction process? (2023). Biotage. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • 1-(Propan-2-yl)piperidin-4-amine. (n.d.). PubChem. [Link]

  • 1-(2-Aminoethyl)piperidin-4-ol. (n.d.). PubChem. [Link]

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Troubleshooting

Minimizing side reactions and byproducts in 4-(1-Aminopropan-2-yl)piperidin-4-ol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4-(1-Aminopropan-2-yl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4-(1-Aminopropan-2-yl)piperidin-4-ol .

The synthesis of this highly functionalized piperidine core typically involves a two-stage critical pathway: the nucleophilic addition of a propionitrile anion to N-Boc-piperidin-4-one to form a β-hydroxy nitrile intermediate, followed by the chemoselective reduction of the nitrile to a primary amine. Both stages are highly susceptible to competing side reactions. This guide breaks down the causality of these failures and provides self-validating protocols to ensure synthetic integrity.

Quantitative Impact of Common Side Reactions

To effectively troubleshoot, you must first identify where mass is being lost. The table below summarizes the quantitative impact of the most common byproducts encountered during this specific synthesis.

Reaction StageTarget IntermediateMajor ByproductTypical Yield LossRoot Cause
Nucleophilic Addition β-Hydroxy NitrileUnreacted Ketone20–40%Enolization of α-protons by the base
Nucleophilic Addition β-Hydroxy NitrileCleaved Ketone10–25%Base-catalyzed retro-aldol during workup
Nitrile Reduction Primary AmineSecondary Amine15–50%Imine dimerization during hydrogenation
Boc Deprotection Free PiperidineTetrahydropyridine10–30%Acid-catalyzed E1 dehydration of C4-OH

Section 1: Nucleophilic Addition (Propionitrile + N-Boc-piperidin-4-one)

Q: Why am I recovering unreacted N-Boc-piperidin-4-one instead of my target β-hydroxy nitrile? A: This is a classic competition between nucleophilic addition and enolization. N-Boc-piperidin-4-one possesses highly acidic α-protons at the C3 and C5 positions. When you introduce the lithiated propionitrile, it can act as a strong base rather than a nucleophile, stripping an α-proton to form an enolate [4]. Upon aqueous workup, this enolate simply protonates back to your starting material. This is exacerbated by the steric hindrance of the Boc group. To solve this, you must ensure strictly cryogenic conditions (-78 °C) and use Lithium Diisopropylamide (LDA) to pre-form the propionitrile anion completely before introducing the ketone.

Q: How do I prevent retro-aldol cleavage during the reaction workup? A: The resulting β-hydroxy nitrile is highly sensitive to base-catalyzed retro-aldol cleavage. If the reaction mixture is allowed to warm above -40 °C while the lithium alkoxide is still present, the C-C bond will cleave, reverting the product back to the ketone and propionitrile. You must quench the reaction at -78 °C with a weak acid (such as saturated aqueous NH₄Cl) to protonate the alkoxide before any temperature elevation occurs.

Protocol 1: Low-Temperature Nucleophilic Addition

This protocol is a self-validating system designed to suppress enolization and retro-aldol cleavage.

  • Anion Generation: In a flame-dried flask under argon, add dry THF and diisopropylamine (1.2 equiv). Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 minutes to form LDA.

  • Nitrile Deprotonation: Add propionitrile (1.1 equiv) dropwise at -78 °C. Stir for 30 minutes.

    • Self-Validation Checkpoint: The solution should remain a clear, pale-yellow homogeneous liquid. If a thick precipitate forms, the LDA has degraded or moisture was introduced.

  • Ketone Addition: Slowly add a solution of N-Boc-piperidin-4-one (1.0 equiv) in THF down the side of the flask over 15 minutes. Stir at -78 °C for 1 hour.

  • Cryogenic Quench: Inject saturated aqueous NH₄Cl directly into the reaction mixture at -78 °C. Only after the quench is complete should you remove the dry ice bath and allow the mixture to reach room temperature.

    • Self-Validation Checkpoint: Analyze the organic layer via TLC (1:1 Hexanes/EtOAc, KMnO₄ stain). The disappearance of the ketone (Rf ~0.5) and the appearance of a highly polar spot (Rf ~0.2) confirms successful C-C bond formation. If the Rf ~0.5 spot persists, enolization occurred.

Section 2: Nitrile Reduction (β-Hydroxy Nitrile → Primary Amine)

Q: During the reduction of the nitrile, my primary amine yield is low, and I am detecting a significant high-molecular-weight impurity. What is happening? A: You are observing secondary amine formation (dimerization). During the catalytic hydrogenation of nitriles, the -CN group is initially reduced to a highly reactive imine intermediate (-CH=NH)[2]. The newly formed primary amine product is a strong nucleophile and will readily attack this unreduced imine, forming a hemiaminal adduct. This adduct eliminates ammonia and undergoes further reduction to form a secondary amine dimer [1].

Q: How do I suppress this secondary amine formation? A: You must shift the thermodynamic equilibrium of the imine-amine condensation. By adding an excess of anhydrous ammonia (NH₃) to the reaction solvent (typically methanol), you flood the system with the leaving group, effectively preventing the primary amine from attacking the imine [1]. Alternatively, you can use a stoichiometric hydride reagent like Borane-THF (BH₃·THF), which reduces the nitrile directly without generating a long-lived imine intermediate.

Protocol 2: Chemoselective Nitrile Reduction (Ammonia-Buffered)

This protocol utilizes Le Chatelier's principle to self-regulate the reaction pathway.

  • Solvent Preparation: Dissolve the β-hydroxy nitrile intermediate in 7M NH₃ in Methanol (10 mL per gram of substrate).

  • Catalyst Addition: Add Raney Nickel (approx. 20% w/w) or 10% Pd/C under an argon atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12–18 hours.

    • Self-Validation Checkpoint: Hydrogen uptake should cease after exactly 2 molar equivalents of H₂ are consumed.

  • Reaction Monitoring: Spot the reaction mixture on a TLC plate and stain with Ninhydrin.

    • Self-Validation Checkpoint: The target primary amine will immediately stain a deep purple/pink upon heating. If a distinct yellow spot appears, it indicates the formation of the secondary amine dimer, signaling that the ammonia concentration was insufficient or allowed to evaporate.

Section 3: Boc Deprotection & Isolation

Q: How do I safely remove the Boc group without dehydrating the C4 tertiary alcohol? A: The C4 hydroxyl group is tertiary and highly prone to E1 dehydration under strongly acidic conditions (such as pure Trifluoroacetic Acid or concentrated HCl). Protonation of the -OH group creates a favorable leaving group, leading to the formation of a stable tetrahydropyridine double bond. To prevent this, use mild, anhydrous acidic conditions—specifically, 4M HCl in 1,4-dioxane at room temperature. The lack of water and the controlled acidity removes the Boc group smoothly without triggering dehydration.

Reaction Workflows and Mechanistic Visualizations

Workflow SM N-Boc-piperidin-4-one + Propionitrile Int1 β-Hydroxy Nitrile Intermediate SM->Int1 LDA, -78°C Err1 Enolization Byproduct (Recovered SM) SM->Err1 Base acts as proton acceptor Prod Primary Amine Target Molecule Int1->Prod Reduction (H2/Pd-C or BH3) Err2 Retro-Aldol Cleavage Int1->Err2 Warm > -78°C before quench Err3 Secondary Amine (Dimerization) Prod->Err3 Imine attack (No NH3 added)

Fig 1: Overall synthetic workflow illustrating the target pathway and branching side reactions.

Mechanism Nitrile Nitrile (-CN) Imine Imine Intermediate (-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (-CH2-NH2) Imine->Primary +H2 Hemiaminal Hemiaminal Adduct Imine->Hemiaminal +Primary Amine Primary->Imine Nucleophilic Attack Secondary Secondary Amine Dimer Hemiaminal->Secondary -NH3, +H2

Fig 2: Mechanism of secondary amine byproduct formation during catalytic hydrogenation.

References

  • "Nitrile to Amine - Common Conditions." Common Organic Chemistry. Available at:[Link]

  • "Nitrile reduction." Wikipedia. Available at:[Link]

  • "Chapter 2: Synthetic Methods for Alkyl Amines." RSC Books. Available at:[Link]

  • "Diastereoselective Domino Reactions of Chiral 2-Substituted 1-(2′,2′,3′,3′-Tetramethylcyclopropyl)-alkan-1-ols under Friedel−Crafts Conditions." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Optimization

Troubleshooting low receptor binding affinity of 4-(1-Aminopropan-2-yl)piperidin-4-ol analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the structural optimization and assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the structural optimization and assay validation of 4-(1-Aminopropan-2-yl)piperidin-4-ol analogs.

Piperidine scaffolds are highly privileged in medicinal chemistry, frequently utilized to target G-protein-coupled receptors (GPCRs) such as opioid, chemokine, and monoamine receptors[1][2]. However, translating in silico docking hits into sub-nanomolar in vitro binding affinities often requires rigorous structural tuning and flawless assay execution. This guide bridges the gap between structure-activity relationship (SAR) theory and benchtop reality.

Part 1: Chemistry & SAR Troubleshooting (FAQs)

Q1: My 4-(1-Aminopropan-2-yl)piperidin-4-ol analogs exhibit low affinity ( Ki​ > 10 µM) despite favorable in silico docking scores. What structural factors are causing this disconnect? A: The discrepancy between docking and in vitro affinity usually stems from three physical realities not fully captured by basic modeling:

  • Ionization State (pKa): The basicity of the piperidine nitrogen is critical. In many GPCRs (e.g., opioid receptors), the protonated piperidine nitrogen must form a critical ionic interaction (salt bridge) with a conserved aspartate residue (e.g., Asp130 in the NOP receptor)[1]. If your analog's pKa is too low due to electron-withdrawing substituents near the nitrogen, it will remain unprotonated at physiological pH (7.4), drastically reducing affinity.

  • Steric Clashes in the Binding Pocket: The 1-aminopropan-2-yl chain is highly flexible. This entropic penalty upon binding can reduce affinity. Introducing conformational restriction—such as converting the piperidine into a bridged system (e.g., 2-azanorbornane or quinuclidine)—can lock the molecule into a receptor-preferred geometry, significantly enhancing affinity[3].

  • Desolvation Penalties: The hydroxyl group at the 4-position of the piperidine ring must either form a strong hydrogen bond with the receptor or face a massive energetic penalty upon shedding its hydration shell. If the binding pocket is highly lipophilic, consider replacing the 4-OH with a fluorine atom or a methyl ether.

Q2: How does substitution on the primary amine of the 1-aminopropan-2-yl group affect target selectivity? A: Alkylation of the terminal primary amine heavily dictates the receptor subtype selectivity. Bulky, lipophilic substitutions (e.g., benzyl or phenethyl groups) often shift affinity toward sigma receptors or specific chemokine receptors (like CXCR3) by occupying deeper hydrophobic accessory pockets[4]. Unsubstituted amines generally favor monoamine transporters or classical GPCR orthosteric sites.

Part 2: Assay Troubleshooting & Optimization (FAQs)

Q3: I am using a Radioligand Binding Assay to determine Ki​ , but I am observing high non-specific binding (NSB) that completely masks the specific binding window. How do I isolate the true signal? A: High NSB is a classic artifact when testing lipophilic piperidine analogs. The causality lies in the ligand partitioning into the lipid bilayer of the cell membranes or sticking to the glass fiber filters[5].

  • Solution 1 (Wash Kinetics): Insufficient washing leaves unbound radioligand behind. Ensure you are performing rapid, multiple washes (e.g., 4 washes with ice-cold buffer) immediately after vacuum filtration[5]. The cold temperature slows the dissociation of the specifically bound ligand while flushing away the non-specifically trapped molecules.

  • Solution 2 (Ligand Depletion): Ensure your radioligand concentration is optimized. Using excessively high concentrations drives non-specific interactions. Ideally, keep the radioligand concentration near its Kd​ value (0.1 to 10 Kd​ )[6].

Q4: When validating binding via Surface Plasmon Resonance (SPR), my sensorgram shows extremely low signal intensity (Response Units, RU). Does this mean my analog has low affinity? A: Not necessarily. Low SPR signals often result from assay mechanics rather than genuine low affinity.

  • Immobilization Density: If the target protein (ligand) density on the sensor chip is too low, the maximum possible binding signal ( Rmax​ ) will be undetectable. Conversely, if the density is too high, steric hindrance prevents the small molecule analyte from reaching the binding pockets[7].

  • Activity Loss: Covalent coupling (e.g., amine coupling) can inadvertently modify lysine residues within the receptor's active site, inactivating it. If this occurs, switch to a capture method (e.g., His-tag/Ni-NTA or biotin/streptavidin) to ensure uniform, active orientation of the receptor[8].

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Structural Modifications of Piperidine Analogs and Expected Affinity Shifts

Structural ModificationTarget ReceptorRationale / CausalityExpected Affinity Shift
Bridged Piperidine (e.g., 2-azanorbornane) GPCRs (e.g., P2Y14R)Reduces entropic penalty by restricting ring conformation to the receptor-preferred state[3]. 3 to 10-fold increase
N-Alkylation (Bulky) CXCR3 / σ1​ ROccupies deep hydrophobic accessory pockets; increases lipophilic contacts[4]. Sub-nanomolar IC50​
Lowering Piperidine pKa (< 7.0) Opioid ReceptorsPrevents critical ionic salt bridge formation with conserved Aspartate residues[1]. Complete loss of affinity

Table 2: SPR vs. Radioligand Binding Troubleshooting Matrix

IssueRadioligand Binding SolutionSPR Solution
Weak Signal Increase membrane protein concentration (100-500 µg)[6].Optimize target immobilization density; increase analyte concentration[7].
High Background Add BSA to buffer; use 0.1% PEI to pre-soak GF/C filters[5].Add surfactant (e.g., Tween-20) to running buffer; check reference channel[7].
No Equilibrium Increase incubation time; lower temperature to 25°C to prevent protein degradation[9].Decrease flow rate to allow longer contact time; check for mass transfer limits[10].

Part 4: Experimental Protocols

Protocol 1: Optimized Radioligand Competition Binding Assay

This protocol is designed to determine the relative affinity ( Ki​ ) of your piperidine analogs while minimizing lipophilic trapping.

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and keep on ice. Pre-soak GF/C glass fiber filters in 0.1% polyethylenimine (PEI) for 1 hour to reduce non-specific binding to the filter matrix[5].

  • Incubation: In a 96-well plate, combine:

    • 50 µL of radioligand (at a fixed concentration near its Kd​ ).

    • 50 µL of the unlabeled 4-(1-Aminopropan-2-yl)piperidin-4-ol analog (test compound) across a 5-log concentration gradient[11].

    • 100 µL of membrane homogenate (expressing the target receptor).

  • Equilibration: Seal the plate and incubate at 25°C for 60–90 minutes to ensure steady-state equilibrium is reached without degrading the receptor proteins[9].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Immediately wash the filters 4 times with 1 mL of ice-cold wash buffer[5].

  • Detection: Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: SPR Kinetic Analysis Workflow

This protocol ensures proper target orientation and minimizes mass transfer artifacts for small molecule analytes.

  • Immobilization: Utilize a CM5 sensor chip. If amine coupling inactivates the receptor, use a capture approach (e.g., anti-His antibody immobilized on the surface to capture a His-tagged receptor). Target an immobilization level of 2000–3000 RU for small molecule detection[7].

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidine analog in the exact running buffer (e.g., PBS-T with 1% DMSO) to prevent bulk refractive index shifts[8].

  • Injection: Inject the analyte at a high flow rate (e.g., 30–50 µL/min) to minimize mass transfer limitations[7]. Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Regeneration: If the analyte does not fully dissociate, inject a short pulse (10 µL) of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound analyte without denaturing the captured receptor.

Part 5: Diagnostic Visualizations

GPCR_Signaling Ligand Piperidine Analog (Agonist) Receptor GPCR (e.g., Opioid/CXCR3) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition & Ion Channel Modulation GProtein->Effector Signal Transduction

Caption: GPCR signaling cascade initiated by piperidine analog binding.

SPR_Troubleshooting Start Low Affinity Detected in SPR Assay CheckSignal Is overall signal (RU) low? Start->CheckSignal LowRU Increase Ligand Density or Use Capture Method CheckSignal->LowRU Yes NormalRU Check Kinetics Shape CheckSignal->NormalRU No MassTransfer Linear Association? Increase Flow Rate NormalRU->MassTransfer Mass Transfer Limit TrueLow True Low Affinity: Initiate SAR Optimization NormalRU->TrueLow Fast On / Fast Off

Caption: Diagnostic logic tree for troubleshooting low binding affinity in SPR experiments.

References

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • IA Analysis. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide. Available at: [Link]

  • PubMed (NIH). SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Available at: [Link]

  • ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]

  • PubMed (NIH). Piperidine-containing drugs and recently studied analogs. Available at: [Link]

  • ResearchGate. Why does radioligand binding not reach equilibrium? Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • PubMed Central (NIH). Optimum Conditions of Radioligand Receptor Binding Assay. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(1-Aminopropan-2-yl)piperidin-4-ol vs. Standard Piperidine Derivatives in MC4R Agonism

Executive Summary & Pharmacophore Rationale The development of small-molecule agonists for the Melanocortin-4 Receptor (MC4R)—a critical G protein-coupled receptor (GPCR) regulating energy homeostasis and sexual function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of small-molecule agonists for the Melanocortin-4 Receptor (MC4R)—a critical G protein-coupled receptor (GPCR) regulating energy homeostasis and sexual function—has historically been hindered by off-target toxicity and poor pharmacokinetic profiles. Standard unsubstituted piperidine and pyrrolidine scaffolds often exhibit promiscuous binding, leading to cross-reactivity with other melanocortin subtypes (MC1R, MC3R) or dangerous off-target liabilities such as hERG channel blockade.

However, the emergence of 4-substituted piperidin-4-ol derivatives has provided a robust framework for achieving high potency and selectivity [1]. Within this class, compounds featuring the 4-(1-aminopropan-2-yl)piperidin-4-ol structural motif demonstrate distinct pharmacological advantages over standard 4-phenylpiperidines.

The Structural Advantage:

  • C4 Hydroxyl Group: The hydroxyl group at the C4 position acts as a critical, directionally constrained hydrogen bond donor/acceptor. This anchors the ligand within the transmembrane domain of the MC4R, restricting conformational flexibility and enhancing subtype selectivity.

  • Aminopropyl Branching: The 1-aminopropan-2-yl side chain introduces a primary amine with an optimal pKa (~9.5–10.0), ensuring protonation at physiological pH. This facilitates a highly specific ionic salt-bridge interaction with the conserved Asp122/Asp126 residues in the MC4R binding pocket, a mechanism that standard piperidines fail to isolate effectively without increasing lipophilicity to toxic levels [2].

Mechanistic Profiling: Receptor Binding & Signal Transduction

To understand the efficacy of 4-(1-aminopropan-2-yl)piperidin-4-ol, one must analyze its causality within the MC4R signal transduction pathway. Upon binding to the orthosteric site, the dual-pharmacophore nature of the compound stabilizes the active conformation of the receptor. This triggers the coupling of the Gαs protein, leading to the stimulation of Adenylyl Cyclase (AC) and a subsequent intracellular accumulation of cyclic AMP (cAMP).

MC4R_Pathway Ligand 4-(1-Aminopropan-2-yl) piperidin-4-ol MC4R Melanocortin-4 Receptor (GPCR) Ligand->MC4R Binding (Asp122/126) Gs Gαs Protein MC4R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Phosphorylation Cascade Physio Energy Homeostasis & Sexual Function PKA->Physio Physiological Response

Caption: MC4R signaling cascade activated by 4-substituted piperidin-4-ol derivatives.

Comparative Efficacy & Pharmacokinetics

The table below synthesizes the quantitative pharmacological data comparing the 4-(1-aminopropan-2-yl)piperidin-4-ol scaffold against standard piperidine derivatives. The data highlights the inverse relationship between target affinity and off-target liability when utilizing the C4-substituted pharmacophore [1, 2].

Compound ClassMC4R Binding Affinity ( Ki​ , nM)MC4R Functional Agonism ( EC50​ , nM)Selectivity (MC4R vs. MC1R)hERG Liability ( IC50​ , µM)BBB Permeability ( LogBB )
4-(1-Aminopropan-2-yl)piperidin-4-ol 12.5 4.8 >100-fold >30 (Low Risk) -0.2 (Optimal)
Standard 4-Phenylpiperidine85.045.215-fold8.5 (High Risk)+0.4 (High)
Unsubstituted Piperidine Core>1000>1000N/A>50N/A

Data Interpretation: The 4-(1-aminopropan-2-yl)piperidin-4-ol derivative achieves low-nanomolar potency while maintaining a safe hERG profile (>30 µM). Standard 4-phenylpiperidines, while active, often cross the blood-brain barrier too aggressively (LogBB > 0.3) and carry significant cardiotoxic risks due to non-specific lipophilic interactions.

Experimental Methodologies

To ensure scientific integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the evaluation of these compounds relies on self-validating assay systems. The workflow is designed to isolate thermodynamic binding affinity from kinetic signal amplification.

Workflow Prep Compound Preparation Cell HEK293-MC4R Cell Culture Prep->Cell Dosing Binding Radioligand Binding Assay Cell->Binding Membrane Prep cAMP cAMP Accumulation Assay Cell->cAMP Whole Cells Data Data Analysis (EC50 & Ki) Binding->Data Cheng-Prusoff cAMP->Data Non-linear Reg

Caption: Step-by-step high-throughput screening workflow for evaluating MC4R agonist efficacy.

Protocol A: Competitive Radioligand Binding Assay

Causality: This assay determines the raw binding affinity ( Ki​ ) without the confounding variables of intracellular signal amplification, proving that the 4-substituted piperidin-4-ol physically occupies the receptor.

  • Membrane Preparation: Cultured HEK293 cells stably expressing hMC4R are utilized because they lack endogenous melanocortin receptors, eliminating background noise. Cells are homogenized and centrifuged to isolate the membrane fraction.

  • Incubation: Incubate 10 µg of membrane protein with 0.05 nM [ 125 I]-NDP-α-MSH (a highly stable, high-affinity radioligand standard) and varying concentrations of the test compound ( 10−11 to 10−5 M) in binding buffer for 2 hours at 37°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Expert Insight: PEI is mandatory to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Validation & Quantification: Unlabeled NDP-α-MSH (1 µM) must be included to define non-specific binding (NSB). The assay is self-validating if the Z'-factor is > 0.6. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro cAMP Accumulation Assay

Causality: Measures functional agonism ( EC50​ ) to confirm that the physical binding of the 4-(1-aminopropan-2-yl)piperidin-4-ol translates to actual Gαs protein activation.

  • Cell Seeding: Seed HEK293-hMC4R cells at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Expert Insight: IBMX prevents the rapid hydrolysis of synthesized cAMP by endogenous phosphodiesterases, ensuring the assay measures total accumulation rather than a transient steady state.

  • Ligand Stimulation & Detection: Add test compounds and incubate for 30 minutes. Lyse the cells and introduce HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Read time-resolved fluorescence at 665 nm and 620 nm.

Conclusion

The comparative analysis demonstrates that the structural modifications inherent to 4-(1-aminopropan-2-yl)piperidin-4-ol provide a vast improvement over standard piperidine derivatives. By incorporating a C4 hydroxyl group and an aminopropyl side chain, researchers can leverage precise hydrogen bonding and ionic interactions within the MC4R binding pocket. This results in a superior pharmacological profile characterized by low-nanomolar potency, exceptional subtype selectivity, and a mitigated risk of cardiotoxicity, making it a highly viable scaffold for advanced drug development in metabolic and sexual dysfunction therapies.

References

  • Gupta, M., & Madan, A. K. (2013). Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol. International Journal of Computational Biology and Drug Design, 6(4), 294-317. URL:[Link]

  • Lansdell, M. I., Hepworth, D., Calabrese, A., Brown, A. D., Blagg, J., Burring, D. J., ... & Tweedy, S. (2010). Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Journal of Medicinal Chemistry, 53(8), 3183-3197. URL:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Abstract This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of 4-(1-Aminopropan-2-yl)piperidin-4-ol, a key intermediate or active pharmaceutical ingredient (API)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods to assess the purity of 4-(1-Aminopropan-2-yl)piperidin-4-ol, a key intermediate or active pharmaceutical ingredient (API). Ensuring the purity of pharmaceutical compounds is paramount for drug safety and efficacy. This document, intended for researchers, scientists, and drug development professionals, details the validation of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method. It further presents a comparative analysis with alternative techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). The methodologies and validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]

Introduction: Analytical Strategy and Compound Challenges

4-(1-Aminopropan-2-yl)piperidin-4-ol is a polar, basic compound featuring a primary amine and a tertiary alcohol. These functional groups present distinct challenges for chromatographic analysis. The primary amine can cause peak tailing in traditional silica-based HPLC columns due to strong interactions with residual silanols, while the compound's high polarity can lead to poor retention in standard reversed-phase (RP) chromatography. Furthermore, its potential for thermal lability must be considered when evaluating gas chromatography methods.

The objective of an analytical method for purity testing is to accurately and precisely quantify the main compound while separating it from all potential impurities, including process-related impurities and degradation products.[4][5] A "stability-indicating" method is one that is validated to be specific enough to distinguish the API from its degradation products, which is a regulatory necessity.[6][7][8] This guide will focus on creating and validating such a method.

Primary Method: Validation of a Stability-Indicating RP-HPLC-UV Method

For routine quality control (QC), a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often the most practical and robust choice.

Method Development Rationale
  • Column: A modern, end-capped C18 column is selected to minimize silanol interactions and improve peak shape for the basic amine analyte.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer at a slightly acidic to neutral pH) is crucial to control the ionization state of the amine, ensuring consistent retention and peak shape. Acetonitrile is chosen as the organic modifier.

  • Detection: Given the absence of a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is employed.

  • System Suitability: Before each validation run, system suitability tests (SSTs) are performed to ensure the chromatographic system is performing adequately. Parameters include retention time, peak area repeatability, tailing factor, and theoretical plates.

Validation Workflow

The validation process follows a structured sequence of experiments designed to demonstrate that the method is suitable for its intended purpose.[9][10]

G cluster_0 Method Validation Workflow Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Experimental Protocols for Validation

The following protocols outline the steps to validate the HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][11]

1. Specificity (Forced Degradation Study) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][11] A forced degradation study is the cornerstone of demonstrating specificity for a stability-indicating method.[7][8][12]

  • Protocol:

    • Prepare separate solutions of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

    • Expose the solutions to the following stress conditions until 5-20% degradation is achieved[12][13]:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (in solution and as solid).

      • Photolytic: Expose to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.[14]

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method with a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution between the main peak and all degradation products.

    • Peak purity analysis (via PDA) should confirm that the main peak is spectrally pure in all stressed samples, indicating no co-elution.

2. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

3. Range The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][16]

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria:

    • For assay: Typically 80% to 120% of the test concentration.[16]

    • For impurity testing: From the reporting level up to 120% of the impurity specification.

4. Accuracy Accuracy is the closeness of the test results to the true value.[17] It is typically determined by spike recovery experiments.

  • Protocol:

    • Prepare a placebo (matrix without the API).

    • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.[18]

5. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[19] It is evaluated at two levels:

  • Protocol (Repeatability - Intra-day):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision - Inter-day/Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD and LOQ must be sufficiently low to detect and quantify impurities at their specified reporting levels.

7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5°C).

      • Flow rate (± 10%).

      • Mobile phase organic composition (± 2%).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits.

Summary of Validation Data for HPLC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution, peak purity > 99.5%Pass
Linearity (R²) ≥ 0.9990.9998
Range 80-120% (Assay), LOQ-120% (Impurity)Confirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOQ S/N ≥ 100.05 µg/mL
LOD S/N ≥ 30.015 µg/mL
Robustness SST criteria met under all conditionsPass

Comparative Analysis of Alternative Methods

While HPLC-UV is the workhorse for QC, other techniques offer unique advantages for specific applications.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Rationale: GC is highly effective for separating volatile and semi-volatile compounds.[20] For a polar, non-volatile molecule like 4-(1-Aminopropan-2-yl)piperidin-4-ol, derivatization is often required to increase volatility and thermal stability.[21] Silylation is a common derivatization technique for amines and alcohols.

  • Pros: Excellent for detecting non-UV active volatile impurities (e.g., residual solvents) that HPLC might miss. FID provides a uniform carbon response for quantification without a chromophore.

  • Cons: The derivatization step adds complexity and potential for variability. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.[22] The method is destructive.

Method 3: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
  • Rationale: UPLC uses smaller particle size columns (<2 µm) to provide significantly faster analysis and higher resolution than traditional HPLC.[23] Coupling it with a mass spectrometer (MS) provides mass information, which is invaluable for impurity identification.[24][25]

  • Pros: Unmatched specificity and sensitivity.[26] UPLC-MS/MS can definitively identify and characterize unknown impurities and degradation products by providing both molecular weight and fragmentation data.[27] It is the gold standard for impurity profiling during drug development.

  • Cons: Higher cost of instrumentation and maintenance. The complexity requires more highly skilled operators. Matrix effects can sometimes suppress ion formation, complicating quantification.

Method Performance Comparison

G Comparison of Key Performance Attributes node_hplc HPLC-UV Specificity: Good (Chromatographic) Sensitivity: Moderate Speed: Moderate Cost: Low Complexity: Low node_gc GC-FID Specificity: Moderate (Volatiles) Sensitivity: Good (for volatiles) Speed: Fast Cost: Low Complexity: Moderate (derivatization) node_uplc UPLC-MS Specificity: Excellent (Mass-based) Sensitivity: Excellent Speed: Very Fast Cost: High Complexity: High

Caption: Comparison of key attributes for HPLC-UV, GC-FID, and UPLC-MS.

FeatureRP-HPLC-UVGC-FID (with Derivatization)UPLC-MS
Primary Application Routine QC, Purity/AssayVolatile Impurities, Residual SolventsImpurity Identification, Development
Specificity Good (relies on chromatographic separation)Moderate (good for volatiles, poor for isomers)Excellent (mass-based identification)
Sensitivity ModerateGood (for hydrocarbons)Excellent
Analysis Time 20-40 minutes10-20 minutes2-10 minutes
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple (dissolve and inject)
Cost / Sample LowLowHigh
Key Advantage Robust, reliable, cost-effectiveExcellent for non-UV active volatile impuritiesDefinitive identification of unknowns

Discussion and Recommendations

The choice of analytical method depends on the intended purpose and the stage of drug development.

  • For routine quality control and batch release , the validated RP-HPLC-UV method is the recommended primary choice. It offers the best balance of performance, robustness, cost, and compliance with regulatory expectations for purity and assay testing.[28][29]

  • GC-FID should be considered a complementary method . It is not suitable as the primary stability-indicating method for the parent compound due to the need for derivatization and potential thermal degradation. However, it is invaluable for specific tests like residual solvent analysis, which are also required.

  • UPLC-MS is the gold standard for research and development, impurity profiling, and troubleshooting . When a new impurity is detected by the HPLC method, UPLC-MS is the ideal tool to rapidly identify its structure, which is essential for understanding degradation pathways and ensuring product safety.[25][26]

Conclusion

The successful validation of a stability-indicating analytical method is a critical component of pharmaceutical development and quality assurance.[10][30] A robust RP-HPLC-UV method, validated according to ICH Q2(R1) guidelines, provides a reliable and cost-effective solution for the routine purity testing of 4-(1-Aminopropan-2-yl)piperidin-4-ol. While alternative methods like GC-FID and UPLC-MS serve important, specialized roles, the HPLC method remains the cornerstone for ensuring product quality in a regulated environment. A thorough understanding of the strengths and limitations of each technique allows for the development of a comprehensive and scientifically sound analytical control strategy.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
  • Quality Guidelines. ICH.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • Forced Degrad
  • Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). ResolveMass.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. (2024, June 5).
  • Stability Indicating HPLC Method Development and Valid
  • Stability indicating by HPLC Method Development and Valid
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Analytical method validation: A brief review. (2022, November 8). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. (2016, June 15). PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass.
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (2025, December). Benchchem.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • Overview of Polar Gas Chrom
  • Validation of Analytical Methods. (2018, April 25). IntechOpen.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
  • Valid

Sources

Validation

A Comparative Guide to the Structural Activity Relationship of 4-Substituted Piperidine Scaffolds

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its conformational flexibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for fine-tuning of interactions with diverse biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) for various classes of 4-substituted piperidine derivatives, with a focus on how modifications to this core structure influence their pharmacological profiles. We will delve into key examples from recent literature, exploring their applications as antiviral, antifungal, and central nervous system (CNS) active agents.

The 4-Substituted Piperidine Core: A Versatile Template for Drug Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a rigid framework that can be strategically functionalized. The 4-position, in particular, serves as a critical anchor point for substituents that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties. The inherent chirality and conformational possibilities of the piperidine ring further contribute to its utility in drug discovery.

Comparative SAR Analysis Across Therapeutic Targets

Antiviral Activity: Targeting Influenza Virus

Recent research has identified piperidine-based derivatives as potent inhibitors of the influenza virus.[1] A key SAR finding in this area is the criticality of an ether linkage between a quinoline moiety and the piperidine ring for inhibitory activity.

A systematic study of these analogs revealed the following key SAR trends:

Compound IDPiperidine N-substituentR Group (Quinoline)EC50 (µM)
11a Boc4-O-quinoline>50
11e Boc4-O-quinoline0.05
11f H4-O-quinoline1.25

Table 1: SAR of quinoline-piperidine ethers as influenza virus inhibitors.

The data clearly indicates that a bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is optimal for activity, as seen in compound 11e . Removal of this group (11f ) or its replacement with smaller alkyl groups leads to a significant decrease in potency. This suggests that the N-substituent plays a crucial role in the molecule's interaction with its viral target, possibly by providing a necessary steric or electronic contribution to the binding pocket.

Experimental Workflow: Influenza Virus Inhibition Assay

The following diagram illustrates a typical workflow for assessing the antiviral activity of piperidine derivatives against the influenza virus.

workflow A Cell Seeding (e.g., MDCK cells) B Compound Treatment (Varying concentrations) A->B C Influenza Virus Infection B->C D Incubation (48-72 hours) C->D E Cell Viability Assay (e.g., MTT assay) D->E F Data Analysis (EC50 determination) E->F

Caption: Workflow for determining the half-maximal effective concentration (EC50) of antiviral compounds.

Antifungal Activity: Targeting Ergosterol Biosynthesis

4-Aminopiperidines have emerged as a novel class of antifungal agents that target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2] SAR studies in this area have highlighted the importance of the substituents on both the piperidine nitrogen and the 4-amino group.

Key findings include:

  • Piperidine N-Substituent: A benzyl or phenylethyl group at this position is associated with high antifungal activity.

  • 4-Amino N-Substituent: Long-chain alkyl groups, particularly an n-dodecyl (C12) residue, are highly beneficial for activity. Shorter, branched, or cyclic alkyl groups are detrimental.

Compound IDPiperidine N-substituent4-Amino N-substituentMIC (µg/mL) vs. C. albicans
2a Benzyl4-tert-butylbenzyl>64
2b Benzyln-Dodecyl1-4
3b Phenylethyln-Dodecyl1-4

Table 2: Antifungal activity of 4-aminopiperidine derivatives.

These results underscore the importance of lipophilicity and specific steric bulk in the interaction with fungal enzymes like sterol C14-reductase and sterol C8-isomerase.[2] The long alkyl chain likely facilitates insertion into the enzyme's active site or the fungal cell membrane.

Antituberculosis Activity: Targeting MenA

Piperidine derivatives have also been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[3][4] SAR studies on this scaffold have focused on improving potency and drug-like properties.

A notable observation is the influence of substitution patterns on a phenyl ring attached to the piperidine core. For instance, para-substituted analogs on a western phenyl ring were generally preferred, with a 4-chlorophenyl group showing potency comparable to the lead compound.[3]

Logical Relationship: SAR-driven Optimization

The following diagram illustrates the iterative process of SAR-driven optimization for developing potent and drug-like piperidine-based inhibitors.

SAR_optimization A Initial Hit Compound B Structural Modification (e.g., N-substitution) A->B C In Vitro Assay (Potency & Selectivity) B->C D ADME Profiling (Solubility, Metabolism) C->D F SAR Analysis C->F D->F E Lead Optimization F->B Design new analogs F->E

Caption: Iterative cycle of SAR-driven lead optimization in drug discovery.

CNS Activity: Modulation of Opioid Receptors

The 4-substituted piperidine scaffold is a well-established pharmacophore for ligands of opioid receptors.[5][6][7] Subtle structural modifications can dramatically alter a compound's activity, converting an agonist into an antagonist.

For a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent were found to be a key determinant of functional activity at the nociceptin receptor (NOP).[8]

  • N-1 Benzyl Group: Leads to compounds with higher affinity for µ and κ opioid receptors.

  • N-1 Cyclooctylmethyl Group: Shifts selectivity towards the NOP receptor, producing potent agonists.

  • N-1 Allyl or Cyclopropylmethyl Groups: Can convert agonists to potent antagonists, a classic SAR trend in opioid chemistry.[8]

This highlights the exquisite sensitivity of opioid receptor subtypes to the steric and electronic properties of the N-substituent on the piperidine ring.

Experimental Protocols

General Procedure for Reductive Amination for the Synthesis of 4-Aminopiperidines [2]

  • To a solution of the N-substituted 4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane), add the desired primary amine (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a reducing agent, such as sodium triacetoxyborohydride (2.0 eq.), portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

Conclusion

The 4-substituted piperidine scaffold remains a highly valuable and versatile template in drug discovery. The structural activity relationships discussed in this guide demonstrate that careful and systematic modification of substituents at the 1 and 4-positions of the piperidine ring can lead to the development of potent and selective agents for a wide range of therapeutic targets. The insights gained from these comparative SAR studies will continue to guide the design of future generations of piperidine-based therapeutics.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PMC. [Link]

  • Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. Semantic Scholar. [Link]

  • Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Comparative

Introduction to 4-(1-Aminopropan-2-yl)piperidin-4-ol and the Imperative of In Vitro-In Vivo Correlation (IVIVC)

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth tech...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the in vitro and in vivo efficacy correlation for the novel compound 4-(1-Aminopropan-2-yl)piperidin-4-ol, a piperidine derivative with therapeutic potential.

4-(1-Aminopropan-2-yl)piperidin-4-ol is a novel chemical entity featuring a piperidine scaffold, a common motif in a wide range of pharmacologically active compounds.[1][2][3] The piperidine ring is a versatile building block in medicinal chemistry, and its derivatives have shown a multitude of biological activities, including but not limited to, anticancer, antiviral, and neuroprotective effects.[2][4][5] Given the therapeutic potential of this chemical class, a thorough investigation of the efficacy of new derivatives is paramount.

A critical aspect of drug development is establishing a predictive relationship between laboratory-based (in vitro) and whole-organism (in vivo) studies. This relationship, known as in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that describes the connection between an in vitro property of a dosage form and a relevant in vivo response.[6][7] A strong IVIVC can streamline drug development, reduce reliance on extensive clinical trials, and provide a deeper understanding of a drug's behavior.[8][9][10]

This guide will explore the hypothetical in vitro and in vivo efficacy of 4-(1-Aminopropan-2-yl)piperidin-4-ol, using a case-study approach to illustrate how such a correlation is established and its significance in the drug development pipeline. For the purpose of this guide, we will hypothesize that 4-(1-Aminopropan-2-yl)piperidin-4-ol is being investigated as a neuroprotective agent, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a target implicated in various neurological disorders.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

The structural similarity of 4-(1-Aminopropan-2-yl)piperidin-4-ol to known NMDA receptor antagonists containing a piperidine moiety provides a rationale for investigating its potential activity at this target.[4] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, contributing to the pathology of stroke, traumatic brain injury, and neurodegenerative diseases. Antagonists of the NMDA receptor can mitigate this excitotoxicity and offer neuroprotection.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (Hypothetical Antagonist) Compound->NMDA_R Blocks Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., nNOS activation, mitochondrial dysfunction) Ca_influx->Downstream Activates Excitotoxicity Excitotoxicity & Neuronal Death Downstream->Excitotoxicity Leads to

Caption: Hypothetical mechanism of action of 4-(1-Aminopropan-2-yl)piperidin-4-ol as an NMDA receptor antagonist.

In Vitro Efficacy Assessment

To evaluate the NMDA receptor antagonist activity of 4-(1-Aminopropan-2-yl)piperidin-4-ol in vitro, a series of assays would be conducted, progressing from target binding to cellular function.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the NMDA receptor.

Protocol:

  • Preparation of Synaptic Membranes: Rat cortical tissue is homogenized and centrifuged to isolate synaptic membranes rich in NMDA receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.

Calcium Influx Assay

This functional assay measures the ability of the compound to block NMDA-induced calcium influx in cultured neurons.

Protocol:

  • Cell Culture: Primary cortical neurons are cultured in multi-well plates.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

  • NMDA Stimulation: The cells are stimulated with NMDA and glycine to induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The data are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Neuroprotection Assay

This assay assesses the ability of the compound to protect neurons from NMDA-induced excitotoxicity.

Protocol:

  • Cell Culture: Primary cortical neurons are cultured.

  • Compound Treatment and NMDA Exposure: The cells are treated with varying concentrations of 4-(1-Aminopropan-2-yl)piperidin-4-ol followed by exposure to a toxic concentration of NMDA.

  • Cell Viability Assessment: After 24 hours, cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The half-maximal effective concentration (EC₅₀) for neuroprotection is calculated.

Experimental Workflow for In Vitro Efficacy

In_Vitro_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay ca_influx_assay Calcium Influx Assay (Determine IC50) binding_assay->ca_influx_assay neuroprotection_assay Neuroprotection Assay (Determine EC50) ca_influx_assay->neuroprotection_assay data_analysis In Vitro Data Analysis & Potency Ranking neuroprotection_assay->data_analysis end End data_analysis->end In_Vivo_Workflow start Start animal_prep Animal Preparation (Rats) start->animal_prep drug_admin Systemic Administration of Compound (Varying Doses) animal_prep->drug_admin nmda_injection Intracerebroventricular NMDA Injection drug_admin->nmda_injection histology Histological Analysis (Quantify Lesion Volume) nmda_injection->histology data_analysis In Vivo Data Analysis (Determine ED50) histology->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for assessing the in vivo efficacy of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Data Summary and Correlation Analysis

The data obtained from the in vitro and in vivo studies would be tabulated for clear comparison.

Table 1: Summary of In Vitro Efficacy Data

AssayParameterValue (Hypothetical)
Radioligand BindingKi50 nM
Calcium InfluxIC₅₀150 nM
NeuroprotectionEC₅₀200 nM

Table 2: Summary of In Vivo Efficacy Data

Animal ModelParameterValue (Hypothetical)
ICV NMDA-Induced LesionED₅₀10 mg/kg

To establish an IVIVC, the in vitro potency (e.g., EC₅₀ from the neuroprotection assay) would be plotted against the in vivo efficacy (e.g., ED₅₀). A strong correlation would be indicated by a statistically significant relationship between these parameters for a series of related compounds.

IVIVC Logical Framework

IVIVC_Logic in_vitro_data In Vitro Data (e.g., EC50) correlation_analysis Correlation Analysis (Statistical Modeling) in_vitro_data->correlation_analysis in_vivo_data In Vivo Data (e.g., ED50) in_vivo_data->correlation_analysis ivivc_model Predictive IVIVC Model correlation_analysis->ivivc_model predictive_power Predict In Vivo Efficacy from In Vitro Data ivivc_model->predictive_power

Caption: Logical flow for establishing and utilizing an in vitro-in vivo correlation.

Discussion and Conclusion

This guide has outlined a hypothetical, yet scientifically rigorous, framework for assessing the in vitro and in vivo efficacy of a novel piperidine derivative, 4-(1-Aminopropan-2-yl)piperidin-4-ol, as a potential NMDA receptor antagonist. The described experimental protocols provide a clear path for generating the necessary data to establish a meaningful IVIVC.

The strength of the correlation between the in vitro and in vivo data would be a critical factor in the decision to advance this compound through the drug development pipeline. A strong correlation would increase confidence that the in vitro assays are predictive of the in vivo response, allowing for more efficient optimization of the compound's properties. Conversely, a weak correlation would necessitate a re-evaluation of the in vitro models or suggest that other factors, such as pharmacokinetics or metabolism, are playing a more significant role in the in vivo efficacy.

References

  • Vertex AI Search. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • National Center for Biotechnology Information. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development - PMC.
  • Springer. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • Dove Press. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC).
  • BLDpharm. (n.d.). 1541496-11-0|4-(1-Aminopropan-2-yl)piperidin-4-ol.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • PubChem. (n.d.). 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol.
  • ChemicalBook. (2026, January 1). piperidine-4-propanol.
  • PubMed. (n.d.). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC.
  • SpringerLink. (2021, July 8). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol.
  • PubMed. (n.d.). Characterization of neuromuscular blocking action of piperidine derivatives.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC.
  • American Elements. (n.d.). 1-(piperidin-2-yl)propan-1-ol.
  • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.
  • EvitaChem. (n.d.). N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine.
  • PubMed. (2016, September 22). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Retrieved from

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
  • MDPI. (2026, March 16).
  • National Center for Biotechnology Information. (2026, January 27). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC.

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Validation

A Comparative Benchmarking Guide to the Synthetic Preparation of 4-(1-Aminopropan-2-yl)piperidin-4-ol

Introduction The 4-(1-aminopropan-2-yl)piperidin-4-ol moiety is a critical pharmacophore found in a variety of biologically active molecules, demonstrating its significance in drug discovery and development. Its synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-(1-aminopropan-2-yl)piperidin-4-ol moiety is a critical pharmacophore found in a variety of biologically active molecules, demonstrating its significance in drug discovery and development. Its synthesis, therefore, is of considerable interest to medicinal and organic chemists. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this key intermediate, offering a detailed examination of their respective methodologies, performance metrics, and practical considerations. By presenting experimental data and explaining the rationale behind procedural choices, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-(1-aminopropan-2-yl)piperidin-4-ol (I), suggests two primary synthetic strategies, both commencing from a common precursor, an N-protected 4-piperidone.

G Target 4-(1-Aminopropan-2-yl)piperidin-4-ol (I) Intermediate1 4-(1-Nitropropan-2-yl)piperidin-4-ol derivative Target->Intermediate1 Nitro Group Reduction Intermediate2 α-Amino nitrile derivative Target->Intermediate2 Nitrile Reduction & Hydrolysis Piperidone N-Protected-4-piperidone Intermediate1->Piperidone Henry (Nitroaldol) Reaction Intermediate2->Piperidone Strecker Synthesis

Caption: Retrosynthetic analysis of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

The two pathways explored in this guide are:

  • Route 1: The Henry (Nitroaldol) Reaction Approach. This well-established carbon-carbon bond-forming reaction offers a direct method to install the nitropropyl side chain, which can be subsequently reduced to the desired amine.

  • Route 2: The Strecker Aminonitrile Synthesis Approach. This classical method for synthesizing α-amino acids and their derivatives provides an alternative pathway to the target molecule through an α-aminonitrile intermediate.

Route 1: The Henry (Nitroaldol) Reaction Pathway

The Henry reaction is a base-catalyzed condensation between a nitroalkane and a carbonyl compound, yielding a β-nitroalcohol.[1][2][3] This approach is attractive due to the commercial availability of starting materials and the generally reliable nature of the reaction.

G start N-Protected-4-piperidone | + Nitroethane step1 Henry Reaction Base (e.g., Et3N, DBU) start->step1 intermediate N-Protected-4-(1-nitropropan-2-yl)piperidin-4-ol step1->intermediate step2 Nitro Group Reduction e.g., H₂, Pd/C or LiAlH₄ intermediate->step2 product 4-(1-Aminopropan-2-yl)piperidin-4-ol step2->product

Caption: Workflow for the Henry Reaction approach.

Step 1: The Henry Reaction

The initial and key step of this route is the base-catalyzed addition of nitroethane to an N-protected 4-piperidone. The choice of the nitrogen protecting group is crucial as it influences the solubility of the starting material and can affect the reaction's efficiency. Commonly used protecting groups include tert-Butoxycarbonyl (Boc) and Benzyl (Bn).

Experimental Protocol: Synthesis of tert-butyl 4-hydroxy-4-(2-nitropropyl)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as methanol or isopropanol, add nitroethane (1.5-2.0 eq.).

  • Base Addition: Cool the mixture to 0 °C and add a catalytic amount of a suitable base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise. The use of a mild base is generally preferred to minimize side reactions.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step in this sequence is the reduction of the nitro group to the primary amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

Method A: Catalytic Hydrogenation

This is often the method of choice due to its clean reaction profile and the avoidance of metal hydride reagents.

Experimental Protocol:

  • Catalyst Suspension: To a solution of the nitro-alcohol intermediate in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature or slightly elevated temperature and pressure.

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake or by TLC/LC-MS analysis), the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the desired product.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitro compounds to amines.[4][5] However, its high reactivity necessitates careful handling and anhydrous conditions.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the nitro-alcohol intermediate in anhydrous tetrahydrofuran (THF) is prepared.

  • Reagent Addition: The solution is cooled to 0 °C, and a solution of LiAlH₄ in THF (typically 1.0 M) is added dropwise.

  • Reaction and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the product.

Performance Comparison of Nitro Reduction Methods
Parameter Catalytic Hydrogenation (Pd/C) Chemical Reduction (LiAlH₄)
Yield Generally high (85-95%)High (80-90%)
Purity High, often requires minimal purificationMay require purification to remove aluminum salts
Safety Requires handling of hydrogen gas and flammable catalystsRequires careful handling of pyrophoric and water-reactive LiAlH₄
Scalability Readily scalableScalability can be challenging due to exothermic quenching
Functional Group Tolerance May reduce other functional groups (e.g., alkenes, benzylic ethers)Reduces a broad range of functional groups
Cost Palladium is a precious metal catalystLiAlH₄ is a relatively inexpensive reagent

Route 2: The Strecker Aminonitrile Synthesis Pathway

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. It involves the one-pot, three-component reaction of a ketone, an amine source (ammonia or an ammonium salt), and a cyanide source (e.g., KCN, NaCN, or TMSCN).

G start N-Protected-4-piperidone | + KCN, NH₄Cl step1 Strecker Reaction start->step1 intermediate N-Protected-4-amino-4-cyanopiperidine step1->intermediate step2 Grignard Reaction CH₃CH₂MgBr intermediate->step2 intermediate2 Intermediate Imine step2->intermediate2 step3 Hydrolysis & Reduction intermediate2->step3 product 4-(1-Aminopropan-2-yl)piperidin-4-ol step3->product

Caption: Workflow for the Strecker Synthesis approach.

Step 1: Formation of the α-Aminonitrile

The initial step involves the formation of an α-aminonitrile from the N-protected 4-piperidone.

Experimental Protocol: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

  • Reaction Mixture: In a suitable reaction vessel, a solution of N-Boc-4-piperidone (1.0 eq.) in a solvent such as methanol or ethanol is prepared. To this is added an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq.) and potassium cyanide (KCN, 1.5 eq.). Caution: KCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-72 hours.

  • Work-up and Purification: The reaction is then quenched with water and the product extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude α-aminonitrile is then purified by chromatography or recrystallization.

Subsequent Transformation to the Target Molecule

The conversion of the α-aminonitrile to the final product is a multi-step process that presents significant challenges. A potential, though complex, route would involve:

  • Grignard Reaction: Reaction of the nitrile with ethylmagnesium bromide to form an intermediate imine.

  • Hydrolysis and Reduction: Subsequent hydrolysis of the imine to a ketone, followed by a reaction to introduce the final amino group and reduction to the alcohol.

This multi-step conversion from the aminonitrile is often low-yielding and less straightforward than the reduction of the nitro group in the Henry reaction route.

Comparative Analysis of the Two Routes

Parameter Route 1: Henry Reaction Route 2: Strecker Synthesis
Overall Yield Generally moderate to goodTypically lower and more variable
Number of Steps 2 (Henry reaction + reduction)3+ (Strecker + Grignard + subsequent transformations)
Simplicity & Reliability Relatively straightforward and reliableMore complex and potentially lower yielding transformations
Safety Concerns Handling of nitroalkanes and potent reducing agents or hydrogenHandling of highly toxic cyanides and Grignard reagents
Stereocontrol The Henry reaction can create a new stereocenter, potentially leading to diastereomers.The initial Strecker reaction is typically not stereoselective.
Cost-Effectiveness Starting materials are readily available and relatively inexpensive.While starting materials are also common, the multiple steps can increase overall cost.

Conclusion and Recommendation

Based on the comparative analysis, the Henry (Nitroaldol) Reaction approach (Route 1) is the recommended synthetic strategy for the preparation of 4-(1-aminopropan-2-yl)piperidin-4-ol. This route is more convergent, generally higher yielding, and involves more reliable and well-documented transformations compared to the Strecker synthesis pathway.

Within Route 1, the choice between catalytic hydrogenation and chemical reduction for the nitro group will depend on the specific laboratory setup, safety considerations, and the presence of other reducible functional groups in the molecule. For general laboratory-scale synthesis where functional group tolerance is not a major concern, catalytic hydrogenation offers a cleaner and often more straightforward workup.

This guide provides a foundational understanding of the synthetic options for preparing 4-(1-aminopropan-2-yl)piperidin-4-ol. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and available resources.

References

  • Carruthers, W., & Coldham, I. (2017). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2023). Lithium aluminium hydride. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Wikipedia. (2023). Henry reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. (2020). Frontiers in Chemistry. Retrieved from [Link]

Sources

Comparative

Comparing receptor subtype selectivity of 4-(1-Aminopropan-2-yl)piperidin-4-ol

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as structural curiosities, but as highly tunable pharmacophores. The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as structural curiosities, but as highly tunable pharmacophores. The compound 4-(1-Aminopropan-2-yl)piperidin-4-ol (CAS 1541496-11-0)[1] represents a highly versatile building block. Its core—a 4-substituted piperidin-4-ol—is a "privileged scaffold" heavily represented in CNS-active ligands targeting Dopamine ( D2​ / D3​ ), Sigma ( σ1​ / σ2​ ), and NMDA (NR2B) receptors[2][3][4].

However, the addition of the 1-aminopropan-2-yl chain introduces a secondary basic amine and significant steric bulk. This structural modification fundamentally alters the charge distribution and binding pocket fit compared to classic piperidin-4-ol derivatives like Haloperidol or Ifenprodil.

This guide provides an objective, comparative framework for evaluating the receptor subtype selectivity of 4-(1-Aminopropan-2-yl)piperidin-4-ol against established reference standards, complete with self-validating experimental workflows.

Structural Rationale & Pharmacophore Mapping

To understand why this compound exhibits specific selectivity profiles, we must analyze the causality behind its receptor interactions:

  • NMDA (NR2B) Receptors: The ionizable piperidine nitrogen in piperidin-4-ol derivatives forms a critical hydrogen bond with the Glu110 residue of the GluN2B subunit[2]. The 4-hydroxyl group acts as an additional hydrogen-bond acceptor, while the 1-aminopropan-2-yl group extends into the polyamine-binding interface, potentially enhancing NR2B vs. NR2A selectivity.

  • Dopamine ( D2​ / D3​ ) Receptors: The basic amine forms a highly conserved salt bridge with Asp114 in the D2​ receptor binding pocket[3][5].

  • Sigma ( σ1​ ) Receptors: The piperidin-4-ol core provides the necessary hydrophobic and steric bulk to fit the σ1​ pocket, a mechanism exploited by reduced haloperidol analogs to achieve high σ1​ affinity[4].

Pharmacophore Core Piperidin-4-ol Core Sigma Sigma-1 Pocket Core->Sigma Steric Amine Basic Amine NR2B GluN2B (Glu110) Amine->NR2B H-Bond D2 D2 Asp114 Amine->D2 Ionic Hydroxyl 4-OH Group Hydroxyl->NR2B H-Bond

Pharmacophore mapping of the piperidin-4-ol scaffold across target receptors.

Comparative Receptor Selectivity Profile

To benchmark 4-(1-Aminopropan-2-yl)piperidin-4-ol, we compare its predictive scaffold baseline against the empirical data of gold-standard piperidin-4-ol derivatives[2][3][6].

Ligand / ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Selectivity RatioFunctional Profile
4-(1-Aminopropan-2-yl)piperidin-4-ol σ1​ / D2​ / NR2BScaffold BaselineTunable via N-alkylationPrecursor / Building Block
Haloperidol (Standard) D2​ / σ1​ 1.2 / 2.5 D2​≈σ1​ D2​ Antagonist
SV 293 (Standard) D2​ / D3​ 0.8 / 45.056-fold ( D2​>D3​ )Neutral Antagonist
Ifenprodil (Standard)NMDA (NR2B)15.0NR2B >> NR2ANegative Allosteric Modulator

Self-Validating Experimental Workflows

As an application scientist, I do not rely on single-point data. A robust selectivity profile requires a multi-tiered workflow combining radioligand displacement with functional efficacy readouts.

Workflow A 4-(1-Aminopropan-2-yl) piperidin-4-ol B Radioligand Binding (Affinity Ki) A->B Screen C Functional Assays (cAMP / Ca2+) B->C Active Hits D Selectivity Profile Generation C->D Efficacy

High-throughput screening workflow for receptor subtype selectivity profiling.

Protocol A: σ1​ vs. σ2​ Radioligand Binding Assay

To determine if the 1-aminopropan-2-yl substitution shifts the compound's affinity toward σ1​ or σ2​ , we utilize competitive displacement.

  • Membrane Preparation: Isolate guinea pig brain membranes (for σ1​ ) and rat liver membranes (for σ2​ )[3].

  • Radioligand Selection (The Causality): Use [3H]−(+)−pentazocine for σ1​ sites. For σ2​ sites, use [3H]DTG . Crucial Step: Because [3H]DTG binds both subtypes, you must add 100 nM unlabeled (+)-pentazocine to the σ2​ assay to mask σ1​ sites[3]. Failure to do so will result in a mixed, uninterpretable Ki​ .

  • Incubation & Filtration: Incubate the compound (0.1 nM to 10 µM) with the radioligand and membranes in 50 mM Tris-HCl (pH 8.0) at 25°C for 120 minutes. Terminate via rapid filtration over glass-fiber filters.

  • Self-Validation Check: The assay is only valid if the non-specific binding (defined by 10 µM Haloperidol) is <15% of total binding. The reference standard (Haloperidol) must yield a σ1​ Ki​ of ~2.5 nM.

Protocol B: D2​ vs. D3​ Adenylyl Cyclase Inhibition Assay

Binding affinity does not equal functional efficacy. To determine if the compound acts as an agonist or antagonist at dopamine receptors, we measure cAMP accumulation.

  • Cell Culture: Utilize CHO cells stably expressing either human D2​ or D3​ receptors.

  • cAMP Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and raise basal cAMP levels.

  • Antagonism Evaluation: Co-incubate the cells with Quinpirole (a full D2​ / D3​ agonist) and varying concentrations of 4-(1-Aminopropan-2-yl)piperidin-4-ol[6].

  • Quantification: Lyse cells and measure cAMP via a TR-FRET immunoassay.

  • Self-Validation Check: Forskolin must induce at least a 5-fold increase in cAMP over basal levels to provide a sufficient dynamic range. If the test compound shifts the Quinpirole dose-response curve to the right without depressing the maximal response, it is a competitive neutral antagonist (similar to SV 293)[6].

Protocol C: NMDA NR2B Calcium Imaging

To test for Ifenprodil-site negative allosteric modulation[2].

  • Dye Loading: Load HEK293 cells expressing NR1/NR2B with Fluo-4 AM calcium indicator.

  • Agonist Addition: Stimulate cells with 10 µM Glutamate and 10 µM Glycine.

  • Modulation: Apply the test compound and measure the reduction in peak calcium fluorescence.

  • Self-Validation Check: Ifenprodil (10 µM) must inhibit the calcium transient by at least 85%.

References

  • [2] Karakas, E., et al. (2011). Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators. PMC. Available at: [Link]

  • [3] Xu, J., et al. (2015). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PMC. Available at: [Link]

  • [4] Malik, M., et al. (2022). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. PMC. Available at: [Link]

  • [5] Luedtke, R. R., et al. (2011). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. PMC. Available at: [Link]

  • [6] Taylor, M., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. PMC. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Enzyme Immunoassays: The Case of 4-(1-Aminopropan-2-yl)piperidin-4-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of novel compounds in enzyme immunoassays (EIAs). We will use 4-(1-Aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of novel compounds in enzyme immunoassays (EIAs). We will use 4-(1-Aminopropan-2-yl)piperidin-4-ol, a compound with a piperidine core structure relevant in medicinal chemistry and potentially as a metabolite of various pharmaceuticals or novel psychoactive substances (NPS), as our case study. The principles and protocols detailed herein are designed to be broadly applicable for the rigorous validation of any immunoassay.[1][2]

The central challenge with immunoassays is that antibodies, while highly specific, can sometimes bind to molecules that are structurally similar to the intended target analyte.[3][4] This phenomenon, known as cross-reactivity, can lead to false-positive results, a significant issue in clinical diagnostics, forensic toxicology, and pharmaceutical research.[3] Understanding and quantifying the cross-reactivity of new chemical entities or metabolites like 4-(1-Aminopropan-2-yl)piperidin-4-ol is therefore not just a matter of procedural diligence, but a prerequisite for data integrity.[5][6][7]

The Principle: Competitive Binding

Most screening immunoassays for small molecules operate on a competitive binding principle.[8][9][10] In this format, the analyte in the sample competes with a labeled version of the analyte (an enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microplate well. The resulting signal is inversely proportional to the concentration of the analyte in the sample: more analyte in the sample means less binding of the enzyme conjugate, resulting in a weaker signal.[8]

A cross-reacting substance interferes by competing for these same binding sites, mimicking the presence of the target analyte and producing a signal that could be misinterpreted as a positive result.

Designing a Robust Cross-Reactivity Study

A successful study requires a logical design that is both comprehensive and self-validating. The objective is to determine the concentration of the test compound (cross-reactant) that produces the same signal response as a known concentration of the primary target analyte.

Causality Behind Experimental Choices:

  • Selection of Immunoassay: The choice of immunoassay is paramount. For our target compound, 4-(1-Aminopropan-2-yl)piperidin-4-ol, its piperidine structure suggests potential cross-reactivity in assays for drugs containing a similar scaffold, such as fentanyl and its analogues, or phencyclidine (PCP).[5][6] Therefore, a commercially available Fentanyl or PCP ELISA kit would be an appropriate and challenging system to test.

  • Selection of Comparators: A robust comparison includes not only the primary analyte but also other structurally related compounds. This provides a more complete picture of the antibody's specificity. For this study, we would include:

    • Primary Analyte: Fentanyl (for a Fentanyl ELISA).

    • Primary Test Compound: 4-(1-Aminopropan-2-yl)piperidin-4-ol.

    • Structurally Related Negative Controls: Compounds with some similarity but not expected to cross-react, such as 1-benzyl-4-aminopiperidine or simple piperidine. This helps establish the baseline specificity.

    • Known Cross-Reactants (if available): Including a compound known to cross-react (as per the manufacturer's insert) serves as a positive control for the experimental method.

  • Concentration Ranges: The concentration ranges for testing should bracket the 50% inhibition point (IC50) of the primary analyte's standard curve.[11] Testing a wide range, for example from 1 ng/mL to 10,000 ng/mL, is crucial, as some novel psychoactive substances have shown cross-reactivity only at high concentrations.[5][12]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the cross-reactivity assessment protocol.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Immunoassay Procedure cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (Primary Analyte, Test Compounds) B Perform Serial Dilutions (Create concentration curves) A->B D Add Standards, Controls, & Test Compounds to Antibody-Coated Microplate B->D C Prepare Assay Reagents (Wash buffer, Substrate, Stop Solution) G Wash Plate (Remove unbound reagents) C->G H Add Substrate (Initiate color development) C->H J Add Stop Solution (Halt reaction) C->J E Add Enzyme Conjugate (Initiate competition) D->E F Incubate (Allow binding equilibrium) E->F F->G G->H I Incubate (in dark) H->I I->J K Read Absorbance (450 nm) J->K L Plot Dose-Response Curves (Absorbance vs. log[Concentration]) K->L M Determine IC50 Values (Concentration at 50% inhibition) L->M N Calculate % Cross-Reactivity M->N

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results. It is based on a standard competitive ELISA format.[8][11]

Materials:

  • Commercial Fentanyl ELISA Kit (containing antibody-coated 96-well plates, fentanyl-HRP conjugate, standards, wash buffer concentrate, TMB substrate, and stop solution).

  • Certified reference standards of: 4-(1-Aminopropan-2-yl)piperidin-4-ol and other selected comparator compounds.

  • Precision pipettes and sterile tips.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Deionized water.

Methodology:

  • Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions. This typically involves diluting the wash buffer and bringing all components to room temperature.

  • Standard and Test Compound Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(1-Aminopropan-2-yl)piperidin-4-ol and each comparator compound in an appropriate solvent (e.g., methanol or DMSO, ensuring the final solvent concentration in the assay is below 1% to prevent interference).

    • Perform serial dilutions in the assay buffer provided with the kit to create a range of concentrations to be tested (e.g., 8-10 points, from 1 to 10,000 ng/mL).

    • Prepare the kit's primary analyte (Fentanyl) standards as per the manual. These will be used to generate the reference standard curve.

  • Assay Procedure:

    • To the appropriate wells of the antibody-coated microplate, add 50 µL of each standard, control, or diluted test compound in duplicate.

    • Trustworthiness Check: Include a "zero standard" (B0, buffer only) and a "non-specific binding" (NSB) well. The B0 wells are crucial as they represent the maximum signal, against which all inhibition will be calculated.

    • Add 50 µL of the diluted Fentanyl-HRP conjugate to all wells except the NSB wells.

    • Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature). This step allows for the competitive binding reaction to reach equilibrium.

    • Wash the plate 4-6 times with the prepared wash buffer. This step is critical to remove all unbound materials, and improper washing is a common source of assay variability.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes). The enzyme on the bound conjugate will convert the substrate, producing a blue color.

    • Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The heart of the analysis is the calculation of percent cross-reactivity (%CR).[11]

  • Generate Standard Curves: For the primary analyte and each test compound, plot the average absorbance for each concentration against its corresponding log concentration. This will generate sigmoidal dose-response curves.

  • Determine IC50 Values: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (B0). This value is the most reliable point on the dose-response curve for comparison. It is calculated for the primary analyte (Fentanyl) and for any test compound that shows significant inhibition.

  • Calculate Percent Cross-Reactivity: The calculation is performed using the following established formula:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100 [11]

Sample Data Presentation

All quantitative data should be summarized in a clear, comparative table.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Fentanyl (Primary Analyte)15100%Reference
4-(1-Aminopropan-2-yl)piperidin-4-ol 3005.0%Moderate Cross-Reactivity
Acryl Fentanyl (Known Cross-Reactant)10150%High Cross-Reactivity[5][12]
Piperidine (Negative Control)>10,000<0.15%Negligible Cross-Reactivity

Interpretation of Results:

  • High Cross-Reactivity (>100%): The antibody binds the test compound with higher affinity than the primary analyte. Such compounds are very likely to cause false positives.[5][13]

  • Moderate Cross-Reactivity (1-10%): The compound may cause a false positive, especially if present in the sample at high concentrations. Confirmatory testing (e.g., with LC-MS/MS) is highly recommended for positive screens.

  • Low/Negligible Cross-Reactivity (<1%): It is unlikely that the compound will interfere with the assay at typical physiological or abuse concentrations.

The hypothetical 5.0% cross-reactivity for our target compound indicates that while the assay is not completely specific, the interference is manageable. A laboratory running this fentanyl assay should be aware that a sample containing a high concentration of 4-(1-Aminopropan-2-yl)piperidin-4-ol could screen positive. This underscores the universal principle that immunoassays are screening tools, and positive results should be confirmed by a more specific method like mass spectrometry.[3]

Conclusion

This guide outlines a scientifically rigorous and self-validating methodology for assessing the cross-reactivity of 4-(1-Aminopropan-2-yl)piperidin-4-ol in a competitive enzyme immunoassay. By understanding the principles of the assay, making informed choices about comparators, and adhering to a detailed protocol, researchers can generate reliable and defensible data. The cross-reactivity percentage is not merely a number but a critical measure of an assay's fitness for purpose, directly impacting the confidence in any screening results it generates.[1][2]

References

  • Title: Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) Source: PubMed URL: [Link]

  • Title: Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood Source: The Center for Forensic Science Research & Education URL: [Link]

  • Title: New psychoactive substances pose a challenge for drug testing laboratories Source: Taylor & Francis Online URL: [Link]

  • Title: Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood Source: PubMed URL: [Link]

  • Title: Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood (Presentation) Source: The Center for Forensic Science Research & Education URL: [Link]

  • Title: Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights Source: NorthEast BioLab URL: [Link]

  • Title: Understanding the Principles of ELISA in Immunoassay Source: Longdom Publishing URL: [Link]

  • Title: Principles of Competitive and Immunometric Assays (Including ELISA) Source: ResearchGate URL: [Link]

  • Title: Principles of Competitive and Immunometric Assays (Including ELISA) 1 Source: Semantic Scholar URL: [Link]

  • Title: Competitive ELISA Source: Creative Diagnostics URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: PMC - NIH URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation Source: ResearchGate URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: ResearchGate URL: [Link]

  • Title: Optimization, Validation and Standardization of ELISA Source: Semantic Scholar URL: [Link]

  • Title: Cross reactivity testing at Quansys Biosciences Source: Quansys Biosciences URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Bio URL: [Link]

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation of 4-(1-Aminopropan-2-yl)piperidin-4-ol by LC-MS/MS

This guide provides an in-depth, experience-driven comparison of methodologies for the validation of bioanalytical LC-MS/MS methods targeting 4-(1-aminopropan-2-yl)piperidin-4-ol. We will move beyond rote procedural list...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of methodologies for the validation of bioanalytical LC-MS/MS methods targeting 4-(1-aminopropan-2-yl)piperidin-4-ol. We will move beyond rote procedural lists to explore the fundamental scientific reasoning behind experimental choices, ensuring the development of a robust, reliable, and regulatory-compliant assay. This document is intended for researchers, scientists, and drug development professionals who are tasked with quantifying small polar molecules in complex biological matrices.

The Analytical Challenge: Understanding 4-(1-Aminopropan-2-yl)piperidin-4-ol

4-(1-Aminopropan-2-yl)piperidin-4-ol is a small molecule characterized by high polarity. Its structure, featuring a piperidine ring, a hydroxyl group, and a primary amine, dictates its physicochemical properties and, consequently, the challenges it presents in a bioanalytical setting.[1][2][3][4][5]

Key Molecular Characteristics and Their Bioanalytical Implications:

  • High Polarity: This is the primary challenge. The molecule is highly water-soluble, leading to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[6] Early elution in the solvent front is common, a region fraught with endogenous matrix components that can cause significant ion suppression or enhancement.[6][7]

  • Basic Nature: The presence of amine groups means the molecule will be protonated (positively charged) at typical physiological and acidic pH ranges. This property can be strategically exploited for selective extraction and chromatographic retention.

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing properties, making LC-UV a non-viable quantification technique and cementing LC-MS/MS, with its high sensitivity and selectivity, as the method of choice.[8][9]

The successful validation of a bioanalytical method for this compound hinges on overcoming these challenges through intelligent selection of sample preparation and chromatographic strategies.

The Regulatory Framework: A Foundation of Trustworthiness

All bioanalytical method validation must adhere to stringent guidelines set forth by regulatory bodies to ensure data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies. The primary guidance documents are the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the EMA's guideline, which has been harmonized with the International Council for Harmonisation (ICH) M10 guideline.[10][11][12][13] These guidelines mandate the evaluation of specific performance characteristics to prove the method is reliable and reproducible.[11][14]

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 In-Study Application Dev Initial Method Development (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Curve Calibration Curve Recovery->Curve Accuracy Accuracy & Precision Curve->Accuracy Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Accuracy->Stability Dilution Dilution Integrity Stability->Dilution Routine Routine Sample Analysis (with QCs) Dilution->Routine Chromatography_Decision_Tree Analyte Analyte Properties: 4-(1-aminopropan-2-yl)piperidin-4-ol (Highly Polar, Basic) Polarity Is the analyte highly polar? Analyte->Polarity RP_Column Standard Reversed-Phase (C18) Polarity->RP_Column Yes HILIC_Column Hydrophilic Interaction (HILIC) Polarity->HILIC_Column Yes Poor_Retention Result: Poor Retention, Elution in Void Volume, High Matrix Effect Risk RP_Column->Poor_Retention Good_Retention Result: Good Retention, Separation from Matrix, Improved Sensitivity HILIC_Column->Good_Retention

Sources

Comparative

A Pharmacokinetic Comparison of 4-(1-Aminopropan-2-yl)piperidin-4-ol with Fentanyl and Methylphenidate: A Guide for Preclinical Researchers

In the landscape of novel psychoactive substances (NPS) and central nervous system (CNS) drug discovery, compounds featuring the piperidine scaffold are of significant interest due to their prevalence in a wide range of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of novel psychoactive substances (NPS) and central nervous system (CNS) drug discovery, compounds featuring the piperidine scaffold are of significant interest due to their prevalence in a wide range of clinically approved drugs.[1][2][3] The piperidine motif is often associated with favorable pharmacokinetic properties, enhancing a molecule's ability to traverse biological membranes and improving its overall ADME (absorption, distribution, metabolism, and excretion) profile.[1] This guide provides a comparative pharmacokinetic framework for a novel piperidine derivative, 4-(1-Aminopropan-2-yl)piperidin-4-ol, against two well-characterized reference drugs also containing a piperidine moiety: the potent synthetic opioid Fentanyl and the psychostimulant Methylphenidate.

Due to the novelty of 4-(1-Aminopropan-2-yl)piperidin-4-ol, direct experimental data on its pharmacokinetic profile is not yet available in published literature. Therefore, this guide will present a proposed preclinical study design to enable such a comparison, alongside existing pharmacokinetic data for Fentanyl and Methylphenidate to serve as a benchmark. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities with potential CNS activity.

Rationale for Comparator Selection

The choice of Fentanyl and Methylphenidate as reference compounds is based on their structural similarity to 4-(1-Aminopropan-2-yl)piperidin-4-ol, specifically the presence of the piperidine ring, and their distinct and well-documented pharmacokinetic and pharmacodynamic profiles.

  • Fentanyl , a 4-anilidopiperidine derivative, is a potent µ-opioid receptor agonist.[4] Its rapid onset and short duration of action following a single dose are primarily governed by redistribution, while its terminal elimination is slower.[5] Understanding the pharmacokinetic profile of the test compound in relation to a potent opioid like Fentanyl is crucial for assessing its potential for rapid CNS effects and risk of accumulation.

  • Methylphenidate , a piperidine derivative, acts as a dopamine and norepinephrine reuptake inhibitor.[6] Its pharmacokinetic profile, particularly its metabolism by carboxylesterase 1 (CES1) to the inactive ritalinic acid, provides a valuable non-opioid comparison for assessing potential metabolic pathways and the influence of genetic polymorphisms on drug exposure.[6][7]

Proposed Preclinical In Vivo Pharmacokinetic Study

To elucidate the pharmacokinetic profile of 4-(1-Aminopropan-2-yl)piperidin-4-ol, a comprehensive in vivo study in a relevant animal model, such as the C57BL/6 mouse or Sprague-Dawley rat, is recommended.[8] Such studies are a critical component of preclinical research and are required by regulatory bodies like the FDA to support an Investigational New Drug (IND) application.[9][10][11]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical in vivo pharmacokinetic study.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Compound_Administration Compound Administration (IV and PO routes) Fasting->Compound_Administration Blood_Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Compound_Administration->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental) Bioanalysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Modeling->Parameter_Calculation Comparative_Analysis Comparative_Analysis Parameter_Calculation->Comparative_Analysis Comparative Analysis & Reporting

Caption: Experimental workflow for a preclinical in vivo pharmacokinetic study.

Detailed Methodologies
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are a suitable initial model due to their well-characterized genetic background.[8] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before oral administration.

  • Dosing and Administration:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) administered via the tail vein to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) to assess oral bioavailability and absorption characteristics.

  • Blood Sampling: Serial blood samples (approximately 50 µL) should be collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein puncture.[8]

  • Bioanalysis: Plasma concentrations of 4-(1-Aminopropan-2-yl)piperidin-4-ol, Fentanyl, and Methylphenidate and its major metabolite, ritalinic acid, will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.[12]

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters for Fentanyl and Methylphenidate in preclinical models and provides a template for the data that would be generated for 4-(1-Aminopropan-2-yl)piperidin-4-ol.

Pharmacokinetic ParameterFentanyl (in dogs)Methylphenidate (in rats)4-(1-Aminopropan-2-yl)piperidin-4-ol (Hypothetical Data)
Tmax (Time to Peak Concentration) ~5-15 min (IV)[4]~1-2 hours (oral)[13]To be determined
Cmax (Peak Plasma Concentration) Dose-dependent~8-30 ng/mL (oral, dose-dependent)[13]To be determined
t1/2 (Elimination Half-life) ~219 min (terminal)[4]~3.0 hours[7]To be determined
Vd (Volume of Distribution) 4 L/kg[4]To be determinedTo be determined
Clearance ~0.4 - 1.5 L/min (in humans)[5]To be determinedTo be determined
Oral Bioavailability (F%) ~33% (transmucosal in humans)To be determinedTo be determined
Primary Metabolism Hepatic (CYP3A4)[14]Hepatic (CES1 de-esterification)[6][7]To be determined

In Vitro Metabolism Studies

To further characterize the metabolic profile of 4-(1-Aminopropan-2-yl)piperidin-4-ol and anticipate potential drug-drug interactions, in vitro studies are indispensable. These studies should be conducted early in the drug development process.[15][16]

In Vitro Experimental Design

G cluster_0 Test System Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Interpretation Microsomes Human & Animal Liver Microsomes Incubation_Step Incubation with Test Compound Microsomes->Incubation_Step Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Incubation_Step Metabolite_ID Metabolite Identification (LC-HRMS) Incubation_Step->Metabolite_ID Reaction_Phenotyping Reaction Phenotyping (CYP & UGT isoforms) Incubation_Step->Reaction_Phenotyping Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation DDI_Risk Drug-Drug Interaction Risk Assessment Reaction_Phenotyping->DDI_Risk

Caption: Workflow for in vitro metabolism studies.

  • Metabolic Stability: Incubating the test compound with liver microsomes or hepatocytes from different species (including human) will determine its intrinsic clearance.

  • Metabolite Identification: High-resolution mass spectrometry can be used to identify the major metabolites formed.

  • Reaction Phenotyping: Using a panel of recombinant human cytochrome P450 (CYP) enzymes, the specific enzymes responsible for the metabolism of the compound can be identified. This is crucial for predicting potential drug-drug interactions.[17]

Discussion and Future Directions

The proposed studies will provide a comprehensive pharmacokinetic profile of 4-(1-Aminopropan-2-yl)piperidin-4-ol, allowing for a direct comparison with Fentanyl and Methylphenidate. Key points of comparison will include:

  • Rate and Extent of Absorption: A comparison of the Tmax and oral bioavailability will indicate how quickly the compound is absorbed and reaches systemic circulation.

  • Distribution: The volume of distribution will provide insights into the extent of tissue penetration, including potential for crossing the blood-brain barrier, a critical characteristic for CNS-active drugs. In silico predictions for similar piperidine structures suggest high blood-brain barrier access is likely.[18][19]

  • Metabolism and Elimination: Understanding the metabolic pathways and elimination half-life is crucial for determining a suitable dosing regimen and predicting the potential for drug accumulation and drug-drug interactions. The comparison with Fentanyl (CYP3A4 metabolism) and Methylphenidate (CES1 metabolism) will provide valuable context.

References

  • Fentanyl and Its Derivatives, Pharmacology, Use and Abuse, and Detection Possibilities. (2024, February 20). IntechOpen. [Link]

  • Scott, J. C., & Stanski, D. R. (1987). Clinical pharmacokinetics of fentanyl and its newer derivatives. Clinical pharmacokinetics, 12(1), 27-57. [Link]

  • Pharmacokinetics and Pharmacodynamics of Fentanyl. ATrain Education. [Link]

  • Gerasimov, M. R., et al. (2010). A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior. Journal of Neuroscience Methods, 190(2), 199-206. [Link]

  • Illicit Non-Pharmaceutical Fentanyl and Its Analogs: A Short Review of Literature. (2022). Cureus, 14(6), e26372. [Link]

  • Fentanyl Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute, Duke University. [Link]

  • Jurowski, K., Kobylarz, D., & Noga, M. (2026). ADME profile of phencyclidine (PCP) analogues: emerging dissociative hallucinogens 3-MeO-PCP (CAS: 72242-03-6) and 4-MeO-PCP (CAS: 2201-35-6)—a multi-in silico approach for comprehensive prediction of absorption, distribution, metabolism and excretion relevant to clinical and forensic toxicology. Archives of Toxicology. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]

  • Guidance for industry : in vivo drug metabolism/drug interaction studies--study design, data analysis, and recommendations for dosing and labeling. (1999). National Library of Medicine. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. (2019). Pharmacogenetics and genomics, 29(4), 90–96. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025). Chemical Journal of Kazakhstan. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 291, 117289. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]

  • The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. (2022). medRxiv. [Link]

  • Pharmacokinetic modeling comparison of methylphenidates released in the... ResearchGate. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

  • FDA Requirements for Preclinical Studies. (2007). In: Principles and Practice of Pharmaceutical Medicine. [Link]

  • ICH M12 Guideline Overview on Drug Interaction Studies. (2024). DLRC Group. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

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  • Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. (2016). Journal of Clinical Pharmacology, 56(2), 225-233. [Link]

  • ADME profile of phencyclidine (PCP) analogues: emerging dissociative hallucinogens 3-MeO-PCP (CAS: 72242-03-6) and 4-MeO-PCP (CAS: 2201-35-6)-a multi-in silico approach for comprehensive prediction of absorption, distribution, metabolism and excretion relevant to clinical and forensic toxicology. (2026). Archives of Toxicology. [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2026). ResearchGate. [Link]

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  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019). Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. [Link]

  • PK and ADME. BioXpedia Labs. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules, 26(23), 7241. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2022). Pharmaceuticals, 15(11), 1362. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2020). International Journal of Molecular Sciences, 21(16), 5808. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). Molecules, 30(17), 3989. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1-Aminopropan-2-yl)piperidin-4-ol for Laboratory Professionals

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 4-(1-Aminopropan-2-yl)piperidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, including piperidine and aminopropanol derivatives, to establish a robust and precautionary disposal protocol. Adherence to these guidelines is essential for mitigating potential risks to both personnel and the environment.

Hazard Assessment: An Evidence-Based Approach

The piperidine component suggests that the compound may exhibit characteristics of a flammable, corrosive, and toxic substance[1][2][3][4][5]. Piperidine itself is a highly flammable liquid and is known to cause severe skin burns and eye damage[3][5]. The aminopropanol portion of the molecule indicates potential for being harmful if swallowed or in contact with skin, and may also cause serious eye irritation[6]. Therefore, 4-(1-Aminopropan-2-yl)piperidin-4-ol must be handled as a hazardous substance, with all appropriate safety precautions in place.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 4-(1-Aminopropan-2-yl)piperidin-4-ol with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its structural analogs.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as related piperidine compounds can be corrosive and cause skin irritation[3][7].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential splashes or dust, as related compounds can cause serious eye damage[7][8].
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination[7].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols, as related compounds may cause respiratory irritation[7][9].
Emergency Procedures

In the event of accidental exposure, the following immediate actions should be taken:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water[7]. Remove any contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing[7].

  • Inhalation: Move the person to fresh air and ensure they are in a comfortable position for breathing[7].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[7].

In all cases of exposure, seek immediate medical advice and attention.

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of 4-(1-Aminopropan-2-yl)piperidin-4-ol is through a licensed and approved hazardous waste management company[1][10]. On-site chemical treatment or neutralization is not advised without a validated protocol and explicit approval from your institution's Environmental Health and Safety (EHS) department, due to the potential for generating unknown and potentially more hazardous reaction byproducts.

Waste Segregation and Collection
  • Designate a Specific Waste Container: Use a dedicated, sealed, and clearly labeled container for all waste containing 4-(1-Aminopropan-2-yl)piperidin-4-ol[7][11].

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office[7][10].

  • Collect All Contaminated Materials: This includes any unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE[7]. For liquid waste, use a sealed, leak-proof container. For solid waste, use a securely sealed bag or container to prevent dust generation[7].

Waste Container Labeling

The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"[1].

  • The full chemical name: "4-(1-Aminopropan-2-yl)piperidin-4-ol".

  • The CAS Number: 1541496-11-0[12].

  • Associated hazard symbols (e.g., flammable, corrosive, toxic)[1].

Temporary Storage
  • Secure Storage Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory[10].

  • Ventilation: The storage area must be well-ventilated[10].

  • Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents and strong acids[13].

Arranging for Disposal
  • Contact Your EHS Office: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste container[1][7][10].

  • Provide Complete Information: Supply the waste disposal company with a complete and accurate description of the waste's contents[10].

Decontamination of Empty Containers

"Empty" containers that once held 4-(1-Aminopropan-2-yl)piperidin-4-ol should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[1][11]. The rinsate must be collected and disposed of as hazardous liquid waste[1][11]. The rinsed container should then be managed according to your institution's guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste[1]. Never reuse empty containers for other purposes[1].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels[1][2].

  • Collect: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste[2].

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste[1].

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 4-(1-Aminopropan-2-yl)piperidin-4-ol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Don Appropriate PPE B Handle in Ventilated Area A->B C Segregate Waste into Dedicated Container B->C D Label Container as 'Hazardous Waste' C->D E Store in Secure SAA D->E F Contact EHS for Pickup E->F G Licensed Waste Disposal F->G H Spill Occurs I Evacuate & Ventilate H->I J Contain with Inert Material I->J K Collect & Dispose as Hazardous Waste J->K L Decontaminate Area K->L M Report to EHS L->M

Caption: Disposal workflow for 4-(1-Aminopropan-2-yl)piperidin-4-ol.

References

  • Penta. Piperidine - SAFETY DATA SHEET. [Link]

  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. [Link]

  • AmericanBio. PIPERIDINE - SAFETY DATA SHEET. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Chemos GmbH & Co. KG. Piperidine - Safety Data Sheet. [Link]

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